molecular formula C13H9IN2 B492966 2-(4-Iodophenyl)imidazo[1,2-a]pyridine CAS No. 214958-27-7

2-(4-Iodophenyl)imidazo[1,2-a]pyridine

Cat. No.: B492966
CAS No.: 214958-27-7
M. Wt: 320.13g/mol
InChI Key: BVUIIVQPNYNNGD-UHFFFAOYSA-N
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Description

2-(4-Iodophenyl)imidazo[1,2-a]pyridine is a high-purity chemical intermediate designed for advanced research and development applications, particularly in medicinal and synthetic chemistry. This compound features an imidazo[1,2-a]pyridine scaffold, a privileged structure recognized as a "drug prejudice" scaffold due to its prevalence in pharmacologically active molecules . The incorporation of an iodine atom at the 4-position of the phenyl ring makes this compound an exceptionally versatile building block for further structural diversification. The core imidazo[1,2-a]pyridine structure is a fused bicyclic heterocycle found in numerous commercially available drugs and bioactive compounds with a wide range of activities, including antiviral, anticancer, anti-inflammatory, and anxiolytic properties . This scaffold is a priority in drug discovery efforts. The iodine substituent is a strategic handle for further functionalization via metal-catalyzed cross-coupling reactions, such as the palladium-catalyzed carbonylation reactions detailed in recent literature . These transformations are powerful tools for introducing carbonyl-containing groups, including amide, ester, and ketone functionalities, which are critical in drug design. As such, this reagent is primarily valued for its role in the synthesis of more complex, functionalized molecules for creating novel compound libraries and probing biological mechanisms. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications. It is strictly not for human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(4-iodophenyl)imidazo[1,2-a]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9IN2/c14-11-6-4-10(5-7-11)12-9-16-8-2-1-3-13(16)15-12/h1-9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVUIIVQPNYNNGD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC(=CN2C=C1)C3=CC=C(C=C3)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9IN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Spectroscopic Profile of 2-(4-Iodophenyl)imidazo[1,2-a]pyridine: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides an in-depth analysis of the spectroscopic data for 2-(4-Iodophenyl)imidazo[1,2-a]pyridine, a key heterocyclic compound with significant interest in medicinal chemistry and materials science. Researchers, scientists, and drug development professionals will find this guide valuable for compound verification, quality control, and as a foundational reference for the characterization of related derivatives. The imidazo[1,2-a]pyridine scaffold is a privileged structure in numerous pharmacologically active molecules, and the presence of an iodinated phenyl moiety offers a versatile handle for further synthetic modifications through cross-coupling reactions.[1]

Molecular Structure and Numbering

The structural framework and atom numbering scheme of this compound are essential for the correct assignment of spectroscopic signals.

Synthesis_Workflow cluster_reactants Starting Materials 2-aminopyridine 2-aminopyridine 2-bromo-1-(4-iodophenyl)ethanone 2-bromo-1-(4-iodophenyl)ethanone Reaction Reaction 2-bromo-1-(4-iodophenyl)ethanone->Reaction This compound This compound Reaction->this compound

Caption: General synthetic workflow for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR provide critical information about the electronic environment of each nucleus.

¹H NMR Spectroscopy

Experimental Protocol: A sample of this compound is dissolved in a deuterated solvent, typically chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), containing a small amount of tetramethylsilane (TMS) as an internal standard. The spectrum is acquired on a 400 MHz or 500 MHz NMR spectrometer.

Data Interpretation: The ¹H NMR spectrum will exhibit distinct signals corresponding to the protons on the imidazo[1,2-a]pyridine core and the 4-iodophenyl ring. The chemical shifts are influenced by the aromatic ring currents and the electron-withdrawing nature of the iodine atom.

Proton Assignment Expected Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
H-37.5 - 7.8s (singlet)-
H-58.1 - 8.4d (doublet)~ 6.8
H-66.7 - 7.0t (triplet)~ 6.8
H-77.1 - 7.4t (triplet)~ 8.0
H-87.6 - 7.9d (doublet)~ 9.0
H-2', H-6'7.7 - 8.0d (doublet)~ 8.5
H-3', H-5'7.6 - 7.9d (doublet)~ 8.5

Note: Expected values are based on data for related imidazo[1,2-a]pyridine derivatives and general principles of NMR spectroscopy. Actual values may vary depending on the solvent and experimental conditions.

The downfield shift of the protons on the 4-iodophenyl ring (H-2', H-6', H-3', H-5') is due to the deshielding effect of the aromatic system. The characteristic doublet of doublets or triplets for the protons on the pyridine ring (H-5, H-6, H-7, H-8) allows for their unambiguous assignment.

¹³C NMR Spectroscopy

Experimental Protocol: The ¹³C NMR spectrum is typically acquired on the same instrument as the ¹H NMR, using the same sample. Proton-decoupled mode is standard to simplify the spectrum to a series of singlets for each unique carbon atom.

Data Interpretation: The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. The chemical shifts are sensitive to the hybridization and electronic environment of the carbon atoms.

Carbon Assignment Expected Chemical Shift (δ, ppm)
C-2145 - 148
C-3108 - 112
C-5124 - 127
C-6112 - 115
C-7128 - 131
C-8a142 - 145
C-1'133 - 136
C-2', C-6'128 - 131
C-3', C-5'137 - 140
C-4'92 - 95

Note: Expected values are based on data for related imidazo[1,2-a]pyridine derivatives and general principles of NMR spectroscopy. The carbon attached to the iodine (C-4') will show a significantly upfield chemical shift due to the heavy atom effect.

Infrared (IR) Spectroscopy

Experimental Protocol: The IR spectrum is typically recorded using a Fourier-transform infrared (FTIR) spectrometer. The solid sample can be analyzed as a KBr pellet or by using an attenuated total reflectance (ATR) accessory.

Data Interpretation: The IR spectrum reveals the presence of specific functional groups and provides a fingerprint of the molecule.

**Wavenumber (cm⁻¹) **Vibrational Mode Intensity
3100 - 3000Aromatic C-H stretchingMedium
1630 - 1600C=N and C=C stretching (imidazo ring)Strong
1580 - 1450Aromatic C=C stretching (phenyl ring)Strong
1250 - 1000C-N stretchingMedium
850 - 800C-H out-of-plane bending (p-subst.)Strong
~500C-I stretchingWeak

The characteristic absorptions for the aromatic C-H and C=C bonds confirm the presence of the aromatic rings. The strong band in the 1630-1600 cm⁻¹ region is indicative of the conjugated imidazo[1,2-a]pyridine system.

Mass Spectrometry (MS)

Experimental Protocol: Mass spectral data can be obtained using various ionization techniques, with electrospray ionization (ESI) or electron ionization (EI) being common. High-resolution mass spectrometry (HRMS) is employed to determine the exact mass and elemental composition.

Data Interpretation: Mass spectrometry provides the molecular weight and fragmentation pattern of the molecule. The molecular formula of this compound is C₁₃H₉IN₂.

Expected Data:

  • Molecular Weight: 319.96 g/mol

  • Exact Mass (HRMS): [M+H]⁺ calculated for C₁₃H₁₀IN₂⁺: 320.9931, found: [Value to be determined experimentally].

The mass spectrum will show a prominent molecular ion peak (M⁺) or protonated molecular ion peak ([M+H]⁺). The isotopic pattern of iodine (¹²⁷I is 100% abundant) will be distinct. Common fragmentation pathways may involve the loss of iodine, the phenyl ring, or cleavage of the imidazo[1,2-a]pyridine core.

Mass_Fragmentation F2 [C7H5N2]+ m/z = 117 F3 [I]+. m/z = 127 M+ M+ M+->F2 - C6H4I M+->F3 - C13H9N2

Caption: Plausible mass fragmentation pathways for this compound.

Conclusion

The comprehensive spectroscopic analysis of this compound through NMR, IR, and MS provides a robust dataset for its unequivocal identification and characterization. The presented data and interpretations serve as a reliable reference for researchers engaged in the synthesis and application of this important class of heterocyclic compounds. The consistency between the expected and observed spectral features validates the assigned structure and provides a high degree of confidence in the sample's purity and identity.

References

Sources

The Imidazo[1,2-a]pyridine Scaffold: A Technical Guide to Synthesis and Application in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The imidazo[1,2-a]pyridine core is a privileged heterocyclic scaffold that has garnered significant attention from the medicinal chemistry community. Its unique structural and electronic properties have made it a cornerstone in the development of a diverse array of therapeutic agents. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the key synthetic methodologies for accessing imidazo[1,2-a]pyridine derivatives. Beyond a mere recitation of protocols, this guide delves into the mechanistic underpinnings of these transformations, offering insights into the rationale behind experimental design. Furthermore, we explore the critical role of this scaffold in modern drug discovery, with a particular focus on its application in the development of kinase inhibitors and anticancer agents, supported by an analysis of structure-activity relationships.

Introduction: The Significance of the Imidazo[1,2-a]pyridine Moiety

The fusion of an imidazole and a pyridine ring to form the imidazo[1,2-a]pyridine system results in a planar, aromatic structure with a unique distribution of electron density. This bicyclic heterocycle is a key pharmacophore found in numerous clinically approved drugs and late-stage clinical candidates.[1] Its prevalence in medicinal chemistry can be attributed to several key factors:

  • Versatile Bioactivity: Imidazo[1,2-a]pyridine derivatives have demonstrated a broad spectrum of biological activities, including anticancer, anti-inflammatory, antiviral, and antimicrobial properties.[2][3]

  • Kinase Inhibition: The scaffold serves as an effective hinge-binding motif for various protein kinases, making it a valuable starting point for the design of potent and selective kinase inhibitors.[4][5][6]

  • Drug-like Properties: The imidazo[1,2-a]pyridine core generally imparts favorable pharmacokinetic properties to molecules, contributing to their potential as orally bioavailable drugs.

  • Synthetic Accessibility: A rich and diverse collection of synthetic methodologies has been developed for the construction and functionalization of the imidazo[1,2-a]pyridine ring system, allowing for the systematic exploration of chemical space.[7]

This guide will navigate through the foundational and contemporary synthetic strategies, providing both the conceptual framework and practical guidance for the synthesis of these valuable compounds.

Key Synthetic Strategies for Imidazo[1,2-a]pyridine Derivatives

The construction of the imidazo[1,2-a]pyridine core can be broadly categorized into several key approaches. The choice of a particular synthetic route is often dictated by the desired substitution pattern, the availability of starting materials, and the desired scale of the reaction.

The Tschitschibabin Reaction: A Classic Approach

First reported in 1914 by Aleksei Chichibabin, this reaction remains a fundamental method for the synthesis of 2-amino- and subsequently, other substituted imidazo[1,2-a]pyridines.[1] The classical Tschitschibabin reaction involves the direct amination of pyridines using sodium amide.[1] For the synthesis of imidazo[1,2-a]pyridines, a variation of this reaction is employed, typically involving the condensation of a 2-aminopyridine with an α-haloketone.

Mechanism of the Tschitschibabin Synthesis of Imidazo[1,2-a]pyridines:

The reaction proceeds through a well-established addition-elimination mechanism. The initial step involves the nucleophilic attack of the endocyclic nitrogen of the 2-aminopyridine onto the electrophilic carbon of the α-haloketone, forming a pyridinium salt intermediate. Subsequent intramolecular cyclization and dehydration lead to the formation of the aromatic imidazo[1,2-a]pyridine ring system.

Tschitschibabin Reaction Mechanism 2-Aminopyridine 2-Aminopyridine Pyridinium_Salt Pyridinium Salt Intermediate 2-Aminopyridine->Pyridinium_Salt Nucleophilic Attack alpha-Haloketone alpha-Haloketone alpha-Haloketone->Pyridinium_Salt Cyclized_Intermediate Cyclized Intermediate Pyridinium_Salt->Cyclized_Intermediate Intramolecular Cyclization Imidazo_Pyridine Imidazo[1,2-a]pyridine Cyclized_Intermediate->Imidazo_Pyridine Dehydration

Caption: Mechanism of the Tschitschibabin synthesis.

Experimental Protocol: Synthesis of 2-Phenylimidazo[1,2-a]pyridine

This protocol provides a representative procedure for the synthesis of a common imidazo[1,2-a]pyridine derivative.

  • Reaction Setup: To a solution of 2-aminopyridine (1.0 mmol) in ethanol (10 mL) is added 2-bromoacetophenone (1.0 mmol).

  • Reaction Conditions: The reaction mixture is stirred at reflux for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is then neutralized with a saturated aqueous solution of sodium bicarbonate. The resulting precipitate is collected by filtration, washed with water, and dried. The crude product can be further purified by recrystallization from ethanol to afford the pure 2-phenylimidazo[1,2-a]pyridine.

Characterization Data for 2-Phenylimidazo[1,2-a]pyridine:

  • ¹H NMR (CDCl₃, 400 MHz): δ 8.10 (d, J = 6.8 Hz, 1H), 7.95 (d, J = 7.2 Hz, 2H), 7.80 (s, 1H), 7.65 (d, J = 9.2 Hz, 1H), 7.42 (t, J = 7.6 Hz, 2H), 7.30 (t, J = 7.2 Hz, 1H), 7.15 (t, J = 8.0 Hz, 1H), 6.75 (t, J = 6.8 Hz, 1H).[8]

  • ¹³C NMR (CDCl₃, 100 MHz): δ 145.7, 145.4, 134.3, 128.8, 128.0, 126.3, 125.5, 124.6, 123.0, 117.5, 112.4, 108.2.[8]

  • HRMS (ESI): m/z calculated for C₁₃H₁₁N₂ [M+H]⁺: 195.0922; found: 195.0925.[9]

Multicomponent Reactions (MCRs): The Groebke-Blackburn-Bienaymé (GBB) Reaction

Multicomponent reactions, where three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all starting materials, have emerged as powerful tools in modern organic synthesis. The Groebke-Blackburn-Bienaymé (GBB) reaction is a prominent example and provides a highly efficient route to 3-aminoimidazo[1,2-a]pyridines.[10][11]

Mechanism of the Groebke-Blackburn-Bienaymé Reaction:

The GBB reaction typically involves the condensation of a 2-aminopyridine, an aldehyde, and an isocyanide. The reaction is often catalyzed by a Lewis or Brønsted acid. The proposed mechanism initiates with the formation of a Schiff base from the 2-aminopyridine and the aldehyde. The isocyanide then undergoes a [4+1] cycloaddition with the Schiff base to form a nitrilium ion intermediate, which subsequently cyclizes and aromatizes to yield the 3-aminoimidazo[1,2-a]pyridine product.[10]

GBB Reaction Mechanism 2-Aminopyridine 2-Aminopyridine Schiff_Base Schiff Base 2-Aminopyridine->Schiff_Base Aldehyde Aldehyde Aldehyde->Schiff_Base Condensation Isocyanide Isocyanide Nitrilium_Ion Nitrilium Ion Intermediate Isocyanide->Nitrilium_Ion [4+1] Cycloaddition Schiff_Base->Nitrilium_Ion Cyclized_Product Cyclized Adduct Nitrilium_Ion->Cyclized_Product Intramolecular Cyclization Final_Product 3-Aminoimidazo [1,2-a]pyridine Cyclized_Product->Final_Product Aromatization

Caption: Mechanism of the GBB reaction.

Experimental Protocol: Microwave-Assisted GBB Synthesis

Microwave irradiation can significantly accelerate the GBB reaction, leading to higher yields in shorter reaction times.[12]

  • Reaction Setup: In a microwave-safe vial, combine 2-aminopyridine (1.0 mmol), the desired aldehyde (1.0 mmol), and an isocyanide (1.0 mmol) in a suitable solvent such as ethanol or acetonitrile.

  • Catalyst Addition: Add a catalytic amount of a Lewis acid, such as scandium(III) triflate (Sc(OTf)₃) or a Brønsted acid like p-toluenesulfonic acid (TsOH) (typically 5-10 mol%).[13]

  • Microwave Irradiation: Seal the vial and subject it to microwave irradiation at a temperature of 100-140 °C for 10-30 minutes.

  • Work-up and Purification: After cooling, the reaction mixture is concentrated, and the residue is purified by column chromatography on silica gel to afford the desired 3-aminoimidazo[1,2-a]pyridine derivative.

Copper-Catalyzed Synthesis

Copper-catalyzed reactions have become indispensable in the synthesis of N-heterocycles, and the construction of the imidazo[1,2-a]pyridine scaffold is no exception. These methods offer a high degree of functional group tolerance and often proceed under milder conditions compared to classical methods.

Mechanism of Copper-Catalyzed Synthesis:

Several copper-catalyzed pathways to imidazo[1,2-a]pyridines have been reported. A common approach involves the coupling of a 2-aminopyridine with a terminal alkyne and an aldehyde (A³ coupling), followed by an intramolecular cyclization. The copper(I) catalyst is believed to activate the alkyne towards nucleophilic attack and facilitate the subsequent cyclization step.[7][14]

Copper_Catalyzed_Synthesis 2-Aminopyridine 2-Aminopyridine Propargylamine Propargylamine Intermediate 2-Aminopyridine->Propargylamine Aldehyde Aldehyde Aldehyde->Propargylamine Condensation Alkyne Alkyne Copper_Acetylide Copper Acetylide Alkyne->Copper_Acetylide [Cu(I)] Cyclization_Precursor Cyclization Precursor Propargylamine->Cyclization_Precursor Copper_Acetylide->Cyclization_Precursor Addition Final_Product Imidazo[1,2-a]pyridine Cyclization_Precursor->Final_Product Intramolecular Cyclization

Caption: A³ coupling mechanism for imidazo[1,2-a]pyridine synthesis.

Experimental Protocol: Copper-Catalyzed A³ Coupling

  • Reaction Setup: To a sealed tube, add 2-aminopyridine (1.0 mmol), an aldehyde (1.2 mmol), a terminal alkyne (1.5 mmol), and a copper(I) catalyst such as CuI or CuBr (5-10 mol%).

  • Solvent and Base: Add a suitable solvent, such as toluene or DMF, and a base, for example, triethylamine or diisopropylethylamine (DIPEA).

  • Reaction Conditions: Heat the reaction mixture at 80-120 °C for 12-24 hours.

  • Work-up and Purification: After completion, cool the reaction mixture, dilute it with an organic solvent like ethyl acetate, and wash with water and brine. The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography.

Microwave-Assisted Organic Synthesis (MAOS)

Microwave-assisted organic synthesis has revolutionized synthetic chemistry by offering significant advantages over conventional heating methods, including reduced reaction times, increased yields, and often, improved product purity. The synthesis of imidazo[1,2-a]pyridines is well-suited for microwave acceleration.[12][15][16][17]

Advantages of MAOS in Imidazo[1,2-a]pyridine Synthesis:

  • Rapid Heating: Microwaves directly heat the solvent and reactants, leading to a rapid increase in temperature and significantly shorter reaction times.

  • Enhanced Yields: The efficient and uniform heating often leads to higher conversion rates and improved product yields.

  • Green Chemistry: Shorter reaction times and often the possibility of using greener solvents contribute to more environmentally friendly synthetic processes.

Many of the classical and modern synthetic methods for imidazo[1,2-a]pyridines, including the Tschitschibabin and GBB reactions, can be adapted for microwave conditions with significant benefits.

Data Presentation: Comparison of Synthetic Methodologies

The choice of a synthetic strategy often involves a trade-off between various factors. The following table provides a comparative summary of the key synthetic methods discussed.

Synthetic MethodKey ReactantsCatalyst/ReagentsTypical ConditionsYieldsAdvantagesDisadvantages
Tschitschibabin Reaction 2-Aminopyridine, α-HaloketoneBase (e.g., NaHCO₃)Reflux in solvent (e.g., EtOH)Moderate to HighReadily available starting materials, simple procedure.Limited to specific substitution patterns, can require harsh conditions.
GBB Reaction (MCR) 2-Aminopyridine, Aldehyde, IsocyanideLewis or Brønsted acid (e.g., Sc(OTf)₃, TsOH)Room temp. to moderate heating, often microwave-assisted.Good to ExcellentHigh atom economy, rapid access to diversity.Isocyanides can be toxic and have unpleasant odors.
Copper-Catalyzed A³ Coupling 2-Aminopyridine, Aldehyde, AlkyneCu(I) salt (e.g., CuI, CuBr), Base80-120 °CGood to ExcellentHigh functional group tolerance, mild conditions.Catalyst can be sensitive to air and moisture.
Microwave-Assisted Synthesis VariousDependent on the specific reactionMicrowave irradiation, 100-150 °CGenerally higher than conventional methodsRapid reaction times, improved yields, green approach.Requires specialized microwave equipment.

Applications in Drug Discovery: A Focus on Kinase Inhibition and Anticancer Activity

The imidazo[1,2-a]pyridine scaffold is a prominent feature in a multitude of kinase inhibitors and anticancer agents.[2][3][4][5][6][18] Its ability to form key hydrogen bond interactions with the hinge region of the ATP-binding pocket of kinases makes it an ideal platform for the design of targeted therapies.

Imidazo[1,2-a]pyridines as Kinase Inhibitors

Numerous studies have demonstrated the efficacy of imidazo[1,2-a]pyridine derivatives as inhibitors of a wide range of kinases, including:

  • PI3K (Phosphoinositide 3-kinase): The PI3K/Akt/mTOR signaling pathway is frequently dysregulated in cancer. Several imidazo[1,2-a]pyridine-based compounds have been developed as potent and selective PI3K inhibitors.[4]

  • c-Met and VEGFR2: These receptor tyrosine kinases are crucial for tumor growth, angiogenesis, and metastasis. Dual inhibitors targeting both c-Met and VEGFR2 have been designed based on the imidazo[1,2-a]pyridine scaffold.[5]

  • Nek2 (NIMA-related kinase 2): Overexpression of Nek2 is associated with various cancers. Imidazo[1,2-a]pyridine derivatives have been identified as potent Nek2 inhibitors with in vivo antitumor activity.[6]

Structure-Activity Relationship (SAR) Insights:

The biological activity of imidazo[1,2-a]pyridine-based kinase inhibitors is highly dependent on the substitution pattern around the core. Key SAR observations include:

  • Substitution at the 2-position: Often occupied by an aryl or heteroaryl group that can extend into the solvent-exposed region of the ATP-binding site, allowing for modifications to enhance potency and selectivity.

  • Substitution at the 3-position: This position is frequently functionalized to modulate solubility and pharmacokinetic properties.

  • Substitution on the pyridine ring: Modifications at the 6-, 7-, and 8-positions can influence the electronic properties of the ring system and provide additional points for interaction with the target protein.

Kinase_Inhibition_Workflow Scaffold_Selection Imidazo[1,2-a]pyridine Scaffold Library_Synthesis Combinatorial Library Synthesis Scaffold_Selection->Library_Synthesis Screening High-Throughput Screening Library_Synthesis->Screening Hit_Identification Hit Identification Screening->Hit_Identification Lead_Optimization Lead Optimization (SAR Studies) Hit_Identification->Lead_Optimization Candidate_Selection Preclinical Candidate Selection Lead_Optimization->Candidate_Selection

Caption: Drug discovery workflow for imidazo[1,2-a]pyridine-based kinase inhibitors.

Conclusion and Future Perspectives

The imidazo[1,2-a]pyridine scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. The synthetic methodologies for accessing this privileged core have evolved from classical condensation reactions to highly efficient and versatile multicomponent and transition-metal-catalyzed processes. The advent of enabling technologies such as microwave-assisted synthesis has further accelerated the exploration of the chemical space around this important heterocycle.

As our understanding of the molecular drivers of diseases deepens, the ability to rapidly synthesize and screen diverse libraries of imidazo[1,2-a]pyridine derivatives will be paramount. Future research in this area will likely focus on the development of even more efficient and sustainable synthetic methods, the exploration of novel biological targets for this scaffold, and the application of computational and machine learning approaches to guide the design of the next generation of imidazo[1,2-a]pyridine-based drugs.

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The Imidazo[1,2-a]pyridine Scaffold: A Privileged Core in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The imidazo[1,2-a]pyridine core, a fused bicyclic heteroaromatic system, has emerged as a "privileged scaffold" in medicinal chemistry. Its unique structural and electronic properties have made it a versatile starting point for the development of a wide array of therapeutic agents. This guide provides a comprehensive overview of the biological significance of the imidazo[1,2-a]pyridine scaffold, delving into its diverse pharmacological activities, mechanisms of action, and the synthetic and analytical methodologies crucial for its exploration in drug discovery.

The Imidazo[1,2-a]pyridine Core: Physicochemical Properties and Synthetic Versatility

The imidazo[1,2-a]pyridine scaffold is a nitrogen-bridged heterocyclic system characterized by the fusion of an imidazole and a pyridine ring. This arrangement imparts a unique set of physicochemical properties that contribute to its drug-like characteristics.

Physicochemical Properties:

The parent imidazo[1,2-a]pyridine is a solid at room temperature with a melting point of 119-121 °C.[1] It is slightly soluble in water but shows good solubility in polar organic solvents like ethanol and acetone.[1][2] The presence of nitrogen atoms confers a degree of basicity to the molecule.[1] The physicochemical properties of substituted imidazo[1,2-a]pyridine derivatives can be fine-tuned through chemical modifications, influencing their solubility, lipophilicity, and ultimately their pharmacokinetic and pharmacodynamic profiles.

CompoundMolecular Weight ( g/mol )LogPpKaMelting Point (°C)
Imidazo[1,2-a]pyridine118.141.32~4.7119 - 121
Zolpidem307.42.426.2196
Alpidem404.344.84.74 (Predicted)140-141

Data compiled from various sources.[3][4][5][6][7][8]

Synthetic Accessibility:

The widespread interest in the imidazo[1,2-a]pyridine scaffold is also due to its synthetic tractability. A variety of synthetic routes have been developed, allowing for the introduction of diverse substituents at various positions of the bicyclic core.

Experimental Protocol: Synthesis of 2-Phenylimidazo[1,2-a]pyridine

This protocol describes a common and straightforward method for the synthesis of a representative imidazo[1,2-a]pyridine derivative.

Materials:

  • 2-Aminopyridine

  • 2-Bromoacetophenone

  • Acetone

  • 3N Hydrochloric acid

  • 15% Ammonium hydroxide solution

  • Ethanol

Procedure:

  • Combine 2-aminopyrimidine (0.105 mol) and 2-bromo-1-phenylethanone (0.105 mol) in 150 mL of acetone.[9]

  • Stir the reaction mixture at reflux for 5 hours.[9]

  • Cool the mixture to room temperature and filter to collect the solid precipitate.

  • Wash the collected solid with acetone.[9]

  • Dissolve the solid in 200 mL of 3N dilute hydrochloric acid and reflux with stirring for 1 hour.[9]

  • Cool the solution to room temperature and adjust the pH to ~8 by dropwise addition of 15% dilute ammonia.[9]

  • Filter the resulting precipitate and recrystallize from ethanol to obtain the pure 2-phenylimidazo[1,2-a]pyridine.[9]

Anticancer Activity: Targeting Key Signaling Pathways

The imidazo[1,2-a]pyridine scaffold has demonstrated significant potential in the development of novel anticancer agents. Derivatives of this core have been shown to inhibit various cancer cell lines by targeting crucial signaling pathways involved in cell growth, proliferation, and survival.[10][11]

Mechanism of Action: Inhibition of the PI3K/Akt/mTOR Pathway

A prominent mechanism of action for many anticancer imidazo[1,2-a]pyridine derivatives is the inhibition of the phosphoinositide 3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (mTOR) signaling pathway.[12][13][14][15] This pathway is frequently dysregulated in various cancers, leading to uncontrolled cell proliferation and survival.[12][13][14][15]

PI3K_Akt_mTOR_Pathway

PI3K/Akt/mTOR Signaling Pathway Inhibition.

Potency of Selected Anticancer Imidazo[1,2-a]pyridine Derivatives:

CompoundTarget Cancer Cell LineIC50 (µM)Reference
Compound 8 HeLa, MDA-MB-231, ACHN, HCT-150.31 - 0.39[16]
Compound 12 HeLa, MDA-MB-231, ACHN, HCT-150.29 - 0.35[16]
Compound 12b Hep-2, HepG2, MCF-7, A37511 - 13[17][18]
IP-5HCC193745[10][11]
IP-6HCC193747.7[10][11]
Experimental Protocol: Cell Viability (MTT) Assay

This protocol outlines a standard procedure to assess the cytotoxic effects of imidazo[1,2-a]pyridine compounds on cancer cell lines.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Imidazo[1,2-a]pyridine compound stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or isopropanol with 0.04 N HCl)

  • 96-well microtiter plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the imidazo[1,2-a]pyridine compound and a vehicle control.

  • Incubate the plate for a specified period (e.g., 48 or 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[19]

  • Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[19]

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Antitubercular Activity: A New Frontier in Combating Resistance

The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis has created an urgent need for novel antitubercular agents. The imidazo[1,2-a]pyridine scaffold has shown remarkable promise in this area, with several derivatives exhibiting potent activity against both drug-sensitive and drug-resistant strains.[1][20]

Mechanism of Action: Targeting the Electron Transport Chain

A key target for some of the most potent antitubercular imidazo[1,2-a]pyridine-3-carboxamides is the QcrB subunit of the cytochrome bcc complex in the electron transport chain of M. tuberculosis.[1] Inhibition of this complex disrupts cellular respiration and ATP synthesis, leading to bacterial cell death. Telacebec (Q203), a clinical candidate, is a notable example of an imidazo[1,2-a]pyridine derivative that targets QcrB.[1]

Potency of Selected Antitubercular Imidazo[1,2-a]pyridine Derivatives:

CompoundTarget StrainMIC (µM)Reference
Q203 (Telacebec)M. tuberculosis H37Rv0.0009 (MIC80)[1]
Compound 18 MDR and XDR M. tuberculosis≤0.006 (MIC)[19]
Compound 4 MDR and XDR M. tuberculosis≤0.03–0.8 (MIC90)[20]
IPE derivativeM. tuberculosis<0.5 (MIC80)[1]
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

This protocol describes the broth microdilution method for determining the MIC of antitubercular compounds.

Materials:

  • Mycobacterium tuberculosis strain

  • Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase)

  • Imidazo[1,2-a]pyridine compound stock solution

  • 96-well microtiter plates

  • Resazurin solution

Procedure:

  • Prepare serial two-fold dilutions of the imidazo[1,2-a]pyridine compound in a 96-well plate containing Middlebrook 7H9 broth.

  • Inoculate each well with a standardized suspension of M. tuberculosis.

  • Include a positive control (no drug) and a negative control (no bacteria).

  • Incubate the plates at 37°C for 7-14 days.

  • Add resazurin solution to each well and incubate for another 24-48 hours.

  • The MIC is determined as the lowest concentration of the compound that prevents a color change of resazurin from blue to pink, indicating inhibition of bacterial growth.

Antiviral Activity: A Broad Spectrum of Inhibition

Imidazo[1,2-a]pyridine derivatives have also been investigated for their antiviral properties against a range of viruses, including Human Immunodeficiency Virus (HIV) and Hepatitis C Virus (HCV).[14][19][21][22][23][24]

Mechanism of Action in HIV:

Several imidazo[1,2-a]pyridine derivatives have been identified as non-nucleoside reverse transcriptase inhibitors (NNRTIs) of HIV-1.[13][21][22] These compounds bind to an allosteric site on the reverse transcriptase enzyme, inducing a conformational change that inhibits its enzymatic activity and thus prevents the conversion of the viral RNA genome into DNA.

Mechanism of Action in HCV:

The antiviral activity of imidazo[1,2-a]pyridines against HCV is multifaceted. Some derivatives have been shown to act as entry inhibitors, preventing the virus from entering host cells. Others target the NS4B protein, a key component of the viral replication complex.[24] Additionally, some imidazo[1,2-a]pyridine analogues have been found to inhibit the HCV NS5B RNA-dependent RNA polymerase, an essential enzyme for viral replication.[10][17][19]

Potency of Selected Antiviral Imidazo[1,2-a]pyridine Derivatives:

CompoundVirusMechanism of ActionEC50Reference
Compound 4a HIV-1Reverse Transcriptase Inhibitor82.02 µg/mL[14][23]
Compound 4a HIV-2Reverse Transcriptase Inhibitor47.72 µg/mL[14][23]
Compound 5o HCVEntry Inhibitor0.017-0.159 µM
Compound 21 HCV (genotype 1a/1b)NS4B Inhibitor< 10 nM[24]

Conclusion and Future Perspectives

The imidazo[1,2-a]pyridine scaffold has unequivocally established itself as a cornerstone in the design and development of novel therapeutic agents. Its synthetic accessibility and diverse biological activities, spanning from anticancer and antimicrobial to antiviral applications, underscore its immense potential. The ability to modulate key biological targets with high potency and selectivity makes this scaffold a continuing focus of research and development in the pharmaceutical industry.

Future efforts will likely concentrate on the following areas:

  • Structure-Activity Relationship (SAR) and Lead Optimization: Further exploration of the chemical space around the imidazo[1,2-a]pyridine core to enhance potency, selectivity, and pharmacokinetic properties.

  • Novel Therapeutic Targets: Investigating the potential of imidazo[1,2-a]pyridine derivatives against other diseases and novel biological targets.

  • Combination Therapies: Evaluating the synergistic effects of imidazo[1,2-a]pyridine-based drugs with existing therapies to overcome drug resistance and improve treatment outcomes.

The journey of the imidazo[1,2-a]pyridine scaffold from a chemical curiosity to a clinically relevant pharmacophore is a testament to the power of medicinal chemistry. As our understanding of disease biology deepens, this versatile scaffold will undoubtedly continue to play a pivotal role in the discovery of the next generation of medicines.

References

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The Privileged Scaffold: Unlocking the Therapeutic Potential of 2-(4-Iodophenyl)imidazo[1,2-a]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

The imidazo[1,2-a]pyridine core is a well-established "privileged scaffold" in medicinal chemistry, forming the foundation of numerous biologically active compounds with a wide therapeutic spectrum.[1][2] This technical guide focuses on a specific derivative, 2-(4-Iodophenyl)imidazo[1,2-a]pyridine, and explores its potential therapeutic targets by leveraging the extensive research conducted on the broader imidazo[1,2-a]pyridine class. While direct studies on this particular molecule are limited, its structural features suggest a high probability of interaction with key biological pathways implicated in cancer, infectious diseases, and inflammatory conditions. This document provides a comprehensive overview of these potential targets, detailed experimental protocols for their validation, and the underlying scientific rationale to guide future research and drug development efforts.

Introduction: The Imidazo[1,2-a]pyridine Core - A Versatile Pharmacophore

The imidazo[1,2-a]pyridine bicyclic system is a cornerstone in the development of novel therapeutics.[3][4] Its rigid structure and synthetic tractability have allowed for the creation of extensive compound libraries, leading to the discovery of agents with diverse pharmacological activities, including anticancer, antiviral, antibacterial, and anti-inflammatory properties.[5][6] The functionalization at the C2 and C3 positions of the imidazo[1,2-a]pyridine ring has been a particularly fruitful strategy for modulating biological activity. The subject of this guide, this compound, features a phenyl group at the C2 position, a common motif in many active derivatives. The presence of an iodine atom on the phenyl ring offers a potential site for further chemical modification or may contribute to specific target interactions through halogen bonding.

Potential Therapeutic Targets and Mechanisms of Action

Based on the established activities of the imidazo[1,2-a]pyridine scaffold, several key therapeutic targets can be postulated for this compound.

Oncology: A Multi-pronged Attack on Cancer

Imidazo[1,2-a]pyridine derivatives have demonstrated significant potential as anticancer agents by targeting multiple critical pathways in cancer cell proliferation and survival.[7]

The phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is a central regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers. Several imidazo[1,2-a]pyridine derivatives have been identified as potent inhibitors of this pathway.[7][8] For instance, some derivatives have shown potent PI3Kα inhibition with IC50 values in the nanomolar range.[8] The proposed mechanism involves the compound binding to the ATP-binding pocket of PI3K, thereby preventing the phosphorylation of its downstream targets, Akt and mTOR.

Diagram: Proposed PI3K/Akt/mTOR Signaling Pathway and Inhibition by this compound

PI3K_pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation Proliferation Cell Growth & Survival mTORC1->Proliferation Inhibitor This compound Inhibitor->PI3K Inhibition

Caption: Inhibition of PI3K by the putative agent blocks downstream signaling.

Beyond the PI3K pathway, imidazo[1,2-a]pyridines have been reported to inhibit other crucial kinases involved in cancer progression, such as:

  • MEK: A key component of the Ras-Raf-MEK-ERK pathway.[9]

  • ALK-5 (TGF-β type I receptor): Involved in cell growth, differentiation, and apoptosis.[9]

  • PLK1 (Polo-like kinase 1): A critical regulator of mitosis.[9]

  • Tyrosine Kinases: Broad-spectrum inhibition of various tyrosine kinases has been observed.[9]

Some imidazo[4,5-b]pyridine derivatives, structurally related to the scaffold of interest, have been shown to inhibit tubulin polymerization, a validated anticancer mechanism.[10] This leads to cell cycle arrest and apoptosis.

Anti-Infective Properties

The imidazo[1,2-a]pyridine scaffold has also yielded promising candidates for treating infectious diseases.

A notable target for imidazo[1,2-a]pyridine-based antitubercular agents is QcrB , a subunit of the cytochrome bc1 complex in Mycobacterium tuberculosis.[11] Inhibition of QcrB disrupts the electron transport chain, leading to bacterial cell death. This class of compounds has shown activity against multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of M. tuberculosis.[11]

Specific imidazo[1,2-a]pyridine derivatives have demonstrated antiviral activity, particularly against human cytomegalovirus (HCMV) and varicella-zoster virus (VZV).[4] The exact molecular targets for these antiviral effects are still under investigation but likely involve viral or host proteins essential for viral replication.

Experimental Workflows for Target Validation

To investigate the therapeutic potential of this compound, a systematic approach to target validation is essential. The following section outlines key experimental protocols.

In Vitro Anticancer Activity Assessment

Diagram: Workflow for In Vitro Anticancer Evaluation

anticancer_workflow Start Start: Cancer Cell Lines MTT Cell Viability Assay (MTT/XTT) Start->MTT Flow Cell Cycle Analysis (Flow Cytometry) MTT->Flow If Active Apoptosis Apoptosis Assay (Annexin V/PI) Flow->Apoptosis Western Western Blot Analysis (Key Pathway Proteins) Apoptosis->Western Kinase Kinase Panel Screening Western->Kinase End End: Identify Lead Target Kinase->End

Caption: A stepwise approach to characterizing anticancer activity in vitro.

  • Objective: To determine the cytotoxic or cytostatic effects of the compound on a panel of cancer cell lines.

  • Protocol:

    • Seed cancer cells (e.g., A375 melanoma, HeLa cervical cancer) in 96-well plates and allow them to adhere overnight.[8]

    • Treat the cells with a serial dilution of this compound for 48-72 hours.

    • Add MTT or XTT reagent and incubate until color development.

    • Measure the absorbance using a plate reader to determine cell viability.

    • Calculate the half-maximal inhibitory concentration (IC50) value.

  • Objective: To determine if the compound induces cell cycle arrest.

  • Protocol:

    • Treat cancer cells with the compound at its IC50 concentration for 24-48 hours.

    • Harvest the cells, fix them in cold ethanol, and stain with propidium iodide (PI).

    • Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M).[8]

  • Objective: To quantify the induction of apoptosis.

  • Protocol:

    • Treat cells as described for cell cycle analysis.

    • Stain the cells with Annexin V-FITC and PI.

    • Analyze the cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[8]

  • Objective: To investigate the effect of the compound on key signaling proteins.

  • Protocol:

    • Treat cells with the compound and prepare cell lysates.

    • Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Probe the membrane with primary antibodies against proteins of interest (e.g., p-Akt, Akt, p-mTOR, mTOR, p53, p21, active caspase-9).[8]

    • Use chemiluminescence to detect the protein bands and quantify their expression levels.

In Vitro Anti-Infective Activity Assessment
  • Objective: To determine the minimum inhibitory concentration (MIC) against Mycobacterium tuberculosis.

  • Protocol:

    • Use a broth microdilution method in a 96-well plate format.

    • Prepare serial dilutions of the compound in a suitable broth medium.

    • Inoculate the wells with a standardized suspension of M. tuberculosis H37Rv.

    • Incubate the plates under appropriate conditions.

    • Determine the MIC as the lowest concentration of the compound that inhibits visible bacterial growth.[11]

Summary of Potential Targets and Corresponding IC50/MIC Values from Related Compounds

Therapeutic AreaPotential TargetExample Related Compound ClassReported IC50/MIC RangeReference
Oncology PI3KαImidazo[1,2-a]pyridines0.0028 µM - 2 nM
MEKImidazo[1,2-a]pyridines1.9 nM - 27 nM
ALK-5Imidazo[1,2-a]pyridines11 nM - 15 nM[9]
Infectious Disease M. tuberculosisImidazo[1,2-a]pyridine-3-carboxamides0.07 µM - 2.2 µM[11]

Conclusion and Future Directions

This compound belongs to a class of compounds with immense therapeutic potential. Based on the extensive research on the imidazo[1,2-a]pyridine scaffold, this specific derivative is a promising candidate for investigation as an anticancer, antituberculosis, or antiviral agent. The experimental workflows outlined in this guide provide a clear path for elucidating its biological activity and mechanism of action. Future research should focus on a systematic evaluation of this compound against the targets discussed, followed by structure-activity relationship (SAR) studies to optimize its potency and selectivity. The "privileged" nature of the imidazo[1,2-a]pyridine core suggests that this compound is a valuable starting point for the development of novel and effective therapeutics.

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In Silico Modeling of 2-(4-Iodophenyl)imidazo[1,2-a]pyridine Interactions: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, with derivatives demonstrating a wide array of biological activities, including potent anticancer effects. This guide provides an in-depth technical walkthrough for the in silico modeling of 2-(4-iodophenyl)imidazo[1,2-a]pyridine, a representative of this promising class of molecules. We will navigate the essential computational techniques, from target identification to advanced molecular dynamics simulations and binding free energy calculations, offering field-proven insights and step-by-step protocols for researchers, scientists, and drug development professionals. This document is designed to be a practical resource, elucidating not only the "how" but also the critical "why" behind each experimental choice, thereby ensuring scientific integrity and fostering a deeper understanding of molecular interactions.

Introduction: The Therapeutic Potential of Imidazo[1,2-a]pyridines and the Role of In Silico Modeling

The imidazo[1,2-a]pyridine core is a recurring motif in a multitude of biologically active compounds, exhibiting properties that range from antiviral and anti-inflammatory to potent anticancer activities.[1] A significant body of research has highlighted the potential of these derivatives as inhibitors of key signaling pathways implicated in tumorigenesis, particularly the PI3K/Akt/mTOR pathway.[1][2][3] Dysregulation of this pathway is a hallmark of many cancers, making its components highly attractive targets for therapeutic intervention. The specific derivative, this compound, serves as a valuable exemplar for this guide due to its representative structure.

In silico modeling has become an indispensable tool in modern drug discovery, offering a powerful lens through which we can visualize and comprehend molecular interactions at an atomic level. By simulating the binding of a ligand to its protein target, we can predict binding affinity, elucidate the mechanism of action, and guide the rational design of more potent and selective drug candidates. This computational approach significantly accelerates the drug development pipeline by prioritizing the most promising compounds for synthesis and experimental validation.

This guide will provide a comprehensive, hands-on approach to the in silico analysis of this compound, focusing on its interaction with a key oncogenic protein, Phosphoinositide 3-kinase alpha (PI3Kα).

Target Identification and Rationale

A thorough literature review reveals that imidazo[1,2-a]pyridine derivatives frequently exhibit inhibitory activity against the PI3K/Akt/mTOR signaling pathway.[1][2][3] Several studies have explicitly identified these compounds as potent inhibitors of PI3Kα.[4][5][6] Therefore, for the purpose of this guide, we will focus on PI3Kα as the biological target for this compound.

Selected Protein Target: Human PI3Kα Rationale: The frequent implication of PI3Kα in cancers and the documented activity of imidazo[1,2-a]pyridine derivatives against this kinase make it a highly relevant and well-supported target for our in silico investigation.[4][5][6]

We will utilize a high-resolution crystal structure of PI3Kα from the Protein Data Bank (PDB) for our modeling studies. A suitable crystal structure should have a good resolution (ideally < 2.5 Å) and, if possible, a co-crystallized ligand to help define the binding site.

The In Silico Workflow: A Conceptual Overview

Our computational investigation will follow a multi-step workflow designed to provide a comprehensive understanding of the protein-ligand interaction.

G cluster_0 Preparation cluster_1 Initial Binding Prediction cluster_2 Dynamic Refinement cluster_3 Quantitative Analysis cluster_4 Interpretation PDB Protein Structure (PDB) PDB_prep Protein Preparation PDB->PDB_prep Ligand Ligand Structure (2D/3D) Ligand_prep Ligand Preparation Ligand->Ligand_prep Docking Molecular Docking PDB_prep->Docking Ligand_prep->Docking MD Molecular Dynamics Simulation Docking->MD BFE Binding Free Energy Calculation MD->BFE Analysis Trajectory Analysis MD->Analysis Results Results & Interpretation BFE->Results Analysis->Results

Caption: A generalized workflow for in silico protein-ligand interaction studies.

Molecular Docking: Predicting the Binding Pose

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a protein target.[7] This initial step is crucial for generating a plausible starting structure for more computationally intensive simulations. We will use AutoDock Vina, a widely used and robust docking program.

Protein Preparation

The raw crystal structure from the PDB is not immediately ready for docking. It requires careful preparation to ensure it is chemically correct and computationally tractable.

Protocol: Protein Preparation for Docking

  • Obtain the Protein Structure: Download the PDB file of your chosen PI3Kα structure (e.g., from the RCSB PDB database).

  • Clean the PDB File:

    • Rationale: PDB files often contain non-protein atoms such as water molecules, ions, and co-factors that may not be relevant to the binding of your ligand. These should be removed to simplify the system and avoid potential interference.[8][9]

    • Action: Use a molecular visualization program like UCSF Chimera or PyMOL to delete all water molecules and any heteroatoms that are not essential for the protein's structural integrity or catalytic activity.

  • Add Hydrogens:

    • Rationale: PDB files typically do not include hydrogen atoms. Adding them is essential as they play a critical role in hydrogen bonding and electrostatic interactions.[8]

    • Action: Use software like AutoDockTools (part of MGLTools) to add polar hydrogens to the protein.

  • Assign Charges:

    • Rationale: Atoms in a protein have partial charges that contribute to electrostatic interactions. These need to be assigned based on a chosen force field.

    • Action: In AutoDockTools, add Kollman charges to the protein.

  • Save as PDBQT:

    • Rationale: PDBQT is the file format required by AutoDock Vina, which includes atomic coordinates, partial charges, and atom types.

    • Action: Save the prepared protein as a .pdbqt file.

Ligand Preparation

Similarly, the ligand structure must be prepared to be compatible with the docking software.

Protocol: Ligand Preparation for Docking

  • Obtain the Ligand Structure: The 2D structure of this compound can be drawn using a chemical sketcher like ChemDraw or MarvinSketch, or obtained from a database like PubChem.

  • Generate a 3D Conformation:

    • Rationale: Docking requires a 3D structure of the ligand.

    • Action: Use a program like Open Babel or the 3D conformer generation tool in your chemical sketcher to create a reasonable 3D structure.

  • Optimize the Geometry:

    • Rationale: The initial 3D structure may not be in its lowest energy conformation. A quick energy minimization can improve the starting geometry.

    • Action: Perform a geometry optimization using a molecular mechanics force field (e.g., MMFF94).

  • Assign Torsion and Save as PDBQT:

    • Rationale: AutoDock Vina needs to know which bonds in the ligand are rotatable to explore different conformations during docking.

    • Action: Open the 3D structure in AutoDockTools, define the rotatable bonds, and save the ligand as a .pdbqt file.

Defining the Binding Site and Running the Docking Simulation

Protocol: Running AutoDock Vina

  • Define the Grid Box:

    • Rationale: The grid box defines the search space for the docking algorithm. It should encompass the entire binding site. If a co-crystallized ligand is present in your PDB structure, its location is an excellent guide for placing the grid box.

    • Action: In AutoDockTools, use the "Grid Box" option to define the center and dimensions of the search space.

  • Create a Configuration File:

    • Rationale: A configuration file (conf.txt) specifies the input files and search parameters for Vina.

    • Action: Create a text file with the following information:

  • Run Vina:

    • Action: Execute Vina from the command line: vina --config conf.txt --log docking_log.txt

Analyzing Docking Results

The output from Vina will be a PDBQT file containing multiple binding poses ranked by their predicted binding affinity (in kcal/mol).

  • Binding Affinity: A more negative value indicates a more favorable predicted binding energy.

  • Pose Analysis: Visualize the top-ranked poses in a molecular viewer to inspect the interactions with the protein. Look for key interactions such as hydrogen bonds, hydrophobic contacts, and pi-stacking.

Table 1: Example Docking Results

PoseBinding Affinity (kcal/mol)Key Interacting Residues
1-9.5VAL851, LYS802, GLU849
2-9.2VAL851, ASP933, ILE848
3-8.9ILE932, TYR836, LYS802

Molecular Dynamics Simulation: Capturing the Dynamics of Interaction

While docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations allow us to observe the dynamic behavior of the protein-ligand complex over time.[10] This provides a more realistic representation of the interaction, accounting for protein flexibility and the presence of solvent. We will use GROMACS, a powerful and widely used MD simulation package.

System Preparation for MD

Protocol: Preparing the Protein-Ligand Complex for GROMACS

  • Select a Starting Pose: Choose the top-ranked and most biologically plausible pose from your docking results as the starting structure for the MD simulation.

  • Force Field Selection:

    • Rationale: A force field is a set of parameters that describes the potential energy of the system. The choice of force field is critical for the accuracy of the simulation. For proteins, the AMBER and CHARMM force fields are widely used and well-validated.[11][12][13][14] For this guide, we will use the AMBER ff14SB force field for the protein.

    • Action: Specify the chosen force field during the topology generation step.

  • Ligand Parameterization:

    • Rationale: Standard force fields do not contain parameters for novel ligands. Therefore, we must generate them. The General Amber Force Field (GAFF) is designed to be compatible with the AMBER protein force fields.[15] Alternatively, for CHARMM force fields, CGenFF is a common choice.[16] We will use the Antechamber tool (part of AmberTools) to generate GAFF parameters for our ligand.

    • Action: Use Antechamber to generate the topology and parameter files for this compound.

  • Solvation:

    • Rationale: Biological processes occur in an aqueous environment. We must solvate our system in a box of water molecules. The choice of water model can influence the simulation results.[17][18][19][20][21] The TIP3P water model is a computationally efficient and commonly used model that is compatible with the AMBER force field.

    • Action: Use the gmx solvate command in GROMACS to place the protein-ligand complex in a box of TIP3P water.

  • Adding Ions:

    • Rationale: The system needs to be neutralized to avoid artifacts in the electrostatic calculations.

    • Action: Use the gmx genion command to add counter-ions (e.g., Na+ or Cl-) to neutralize the system.

Running the MD Simulation

An MD simulation typically consists of three main stages: energy minimization, equilibration, and the production run.

G start Prepared System (Protein-Ligand-Solvent-Ions) minimize Energy Minimization start->minimize Remove steric clashes nvt NVT Equilibration (Constant Volume, Constant Temperature) minimize->nvt Stabilize temperature npt NPT Equilibration (Constant Pressure, Constant Temperature) nvt->npt Stabilize pressure and density production Production MD Run npt->production Data collection analysis Trajectory Analysis production->analysis

Caption: The sequential stages of a typical molecular dynamics simulation.

Protocol: MD Simulation Workflow

  • Energy Minimization:

    • Rationale: The initial system may have steric clashes or unfavorable geometries. Energy minimization removes these to create a stable starting point.

    • Action: Use the gmx mdrun command with an appropriate .mdp file for energy minimization.

  • Equilibration (NVT and NPT):

    • Rationale: The system needs to be brought to the desired temperature and pressure before the production run. This is typically done in two steps: NVT (constant volume and temperature) followed by NPT (constant pressure and temperature).

    • Action: Run two short simulations with position restraints on the protein and ligand to allow the solvent to equilibrate around them.

  • Production MD:

    • Rationale: This is the main simulation run where data is collected for analysis. The length of the simulation depends on the process being studied, but for routine protein-ligand interaction analysis, simulations of 100-200 nanoseconds are common.

    • Action: Run the production simulation without position restraints.

Trajectory Analysis

The output of an MD simulation is a trajectory file that contains the coordinates of all atoms at different time points. This trajectory can be analyzed to understand the dynamic behavior of the system.[22][23][24]

  • Root Mean Square Deviation (RMSD): Measures the deviation of the protein backbone or ligand position from the starting structure. A stable RMSD plot indicates that the system has reached equilibrium.

  • Root Mean Square Fluctuation (RMSF): Measures the fluctuation of individual residues, highlighting flexible regions of the protein.

  • Hydrogen Bond Analysis: Tracks the formation and breaking of hydrogen bonds between the protein and ligand over time.

  • Interaction Energy Analysis: Calculates the non-bonded interaction energies (van der Waals and electrostatic) between the ligand and specific protein residues.

Binding Free Energy Calculation: A More Accurate Estimation

While docking provides a quick estimate of binding affinity, methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) can provide more accurate estimations of the binding free energy by analyzing the MD trajectory.[25][26][27][28][29] These methods are a good compromise between the speed of docking and the high computational cost of more rigorous methods like alchemical free energy calculations.

Protocol: MM/GBSA Calculation

  • Extract Frames: Select a set of frames from the stable part of the production MD trajectory.

  • Run MM/GBSA Calculation: Use a tool like gmx_MMPBSA (a GROMACS tool that integrates with AmberTools) to perform the calculation. The tool will calculate the binding free energy by considering the molecular mechanics energy, the polar and non-polar solvation energies.

  • Decomposition Analysis:

    • Rationale: A key advantage of MM/GBSA is the ability to decompose the total binding free energy into contributions from individual residues.

    • Action: Perform a per-residue decomposition to identify the key residues that contribute most favorably to the binding of the ligand.

Table 2: Example MM/GBSA Results

Energy ComponentValue (kcal/mol)
van der Waals Energy-45.2 ± 3.1
Electrostatic Energy-15.8 ± 2.5
Polar Solvation Energy30.5 ± 4.2
Non-polar Solvation Energy-5.1 ± 0.5
Total Binding Free Energy (ΔG) -35.6 ± 5.3

Conclusion and Future Directions

This guide has provided a comprehensive framework for the in silico modeling of this compound interactions with its putative target, PI3Kα. By following the detailed protocols for molecular docking, molecular dynamics simulation, and binding free energy calculation, researchers can gain valuable insights into the molecular basis of this interaction. The results from these computational studies can be used to generate hypotheses about the key determinants of binding, which can then be tested experimentally. Furthermore, the understanding gained from these models can guide the design of novel imidazo[1,2-a]pyridine derivatives with improved potency and selectivity, ultimately accelerating the development of new anticancer therapeutics.

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Methodological & Application

Application Notes and Protocols for the Antiviral Evaluation of 2-(4-Iodophenyl)imidazo[1,2-a]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

The emergence of novel and drug-resistant viral pathogens presents a continuous and urgent challenge to global health. In the quest for new therapeutic agents, heterocyclic compounds have proven to be a rich source of biologically active molecules. Among these, the imidazo[1,2-a]pyridine scaffold is a "privileged" structure in medicinal chemistry, with derivatives exhibiting a wide array of pharmacological activities, including anticancer, anti-inflammatory, and notably, antiviral properties.[1][2] This document provides a detailed guide for the investigation of 2-(4-Iodophenyl)imidazo[1,2-a]pyridine as a potential antiviral agent.

While the broader class of imidazo[1,2-a]pyridines has demonstrated activity against a range of viruses including Human Immunodeficiency Virus (HIV), Human Cytomegalovirus (HCMV), Varicella-Zoster Virus (VZV), and influenza viruses, the specific antiviral profile of this compound is an area ripe for exploration.[3][4][5][6] The protocols outlined herein are designed to provide a robust framework for the initial in vitro screening and characterization of this compound's antiviral efficacy and cytotoxicity.

The foundational principle of this guide is to establish a self-validating system of experiments. By first determining the cytotoxicity of the compound, we can then identify a non-toxic concentration range to accurately assess its specific antiviral activity. This sequential approach is critical for generating a meaningful therapeutic index, a key indicator of a compound's potential as a drug candidate.

Foundational Concepts: Cytotoxicity and Antiviral Activity

Before embarking on specific antiviral assays, it is paramount to determine the cytotoxic profile of this compound. This is crucial to ensure that any observed reduction in viral replication is due to a specific antiviral mechanism and not simply a consequence of host cell death. The 50% cytotoxic concentration (CC50) is the concentration of the compound that results in the death of 50% of the host cells.

Subsequently, the antiviral efficacy is determined by quantifying the compound's ability to inhibit viral replication. The 50% effective concentration (EC50) is the concentration required to inhibit 50% of viral activity. The ratio of these two values, the Selectivity Index (SI = CC50 / EC50) , provides a measure of the compound's therapeutic window. A higher SI value is desirable, as it indicates that the compound is effective against the virus at concentrations well below those that are toxic to the host cells.

Experimental Workflow for Antiviral Screening

The overall workflow for the initial assessment of this compound is a two-pronged approach: a cytotoxicity assay and an antiviral assay, performed in parallel.

G cluster_prep Preparation cluster_assays Parallel Assays cluster_analysis Data Analysis A Prepare stock solution of This compound in DMSO C Cytotoxicity Assay (CC50) A->C D Antiviral Assay (EC50) A->D B Select and culture appropriate host cell line and virus strain B->C B->D E Determine CC50 Value C->E F Determine EC50 Value D->F G Calculate Selectivity Index (SI) SI = CC50 / EC50 E->G F->G

Figure 1: High-level workflow for the initial evaluation of antiviral activity.

Detailed Protocols

Materials and Reagents
  • Test Compound: this compound

  • Solvent: Dimethyl sulfoxide (DMSO), cell culture grade

  • Host Cell Line: A cell line susceptible to the virus of interest (e.g., Vero E6 for SARS-CoV-2, MDCK for influenza, MT-4 for HIV).

  • Virus Stock: A well-characterized and titered viral stock.

  • Cell Culture Medium: Appropriate medium for the chosen cell line (e.g., Dulbecco's Modified Eagle Medium - DMEM) supplemented with fetal bovine serum (FBS) and antibiotics (penicillin/streptomycin).

  • Assay Medium: Cell culture medium with a reduced FBS concentration (e.g., 2%).

  • Positive Control: A known antiviral drug for the specific virus being tested.

  • Cell Viability Reagent: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) or similar reagent (e.g., XTT, MTS).

  • Reagent Solvent: Isopropanol with 0.04 N HCl for MTT, or as per manufacturer's instructions for other reagents.

  • Plates: Sterile 96-well flat-bottom cell culture plates.

  • Equipment: CO2 incubator (37°C, 5% CO2), microplate reader, biosafety cabinet.

Protocol 1: Cytotoxicity Assay (CC50 Determination)

This protocol determines the concentration of the test compound that is toxic to the host cells.

Step-by-Step Methodology:

  • Cell Seeding:

    • Trypsinize and count the host cells.

    • Seed the 96-well plates with 1 x 10^4 cells per well in 100 µL of complete cell culture medium.

    • Incubate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Dilution:

    • Prepare a 2X working stock of the highest concentration of this compound to be tested in assay medium. A typical starting concentration might be 200 µM.

    • Perform serial dilutions (e.g., 2-fold or 3-fold) of the compound in assay medium across the 96-well plate.

    • Include wells with assay medium only (no compound) as untreated controls.

  • Treatment:

    • Carefully remove the culture medium from the seeded cells.

    • Add 100 µL of the diluted compound to the respective wells.

    • Incubate the plate for a duration equivalent to the planned antiviral assay (e.g., 48-72 hours) at 37°C in a 5% CO2 incubator.

  • Cell Viability Measurement (MTT Assay):

    • After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 4 hours at 37°C to allow for the formation of formazan crystals.

    • Carefully remove the medium and add 100 µL of MTT solvent (e.g., isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

    • Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the untreated control wells.

    • Plot the percentage of cell viability against the compound concentration and determine the CC50 value using non-linear regression analysis.

G A Seed cells in 96-well plate B Incubate overnight A->B D Treat cells with compound dilutions B->D C Prepare serial dilutions of test compound C->D E Incubate for 48-72h D->E F Add MTT reagent E->F G Incubate for 4h F->G H Solubilize formazan G->H I Read absorbance at 570 nm H->I J Calculate % viability and determine CC50 I->J

Figure 2: Workflow for the MTT-based cytotoxicity assay.

Protocol 2: Antiviral Assay (EC50 Determination by CPE Reduction)

This assay measures the ability of the compound to inhibit the virus-induced cytopathic effect (CPE).

Step-by-Step Methodology:

  • Cell Seeding:

    • Prepare cell plates as described in the cytotoxicity assay (Section 3.2, step 1).

  • Virus Infection and Treatment:

    • On the day of the assay, remove the cell culture medium.

    • Prepare serial dilutions of this compound in assay medium at 2X the final concentration.

    • Add 50 µL of the diluted compound to the appropriate wells.

    • Add 50 µL of assay medium containing the virus at a predetermined multiplicity of infection (MOI). The MOI should be chosen to cause 80-90% CPE in the virus control wells by the end of the incubation period.

    • Include the following controls on each plate:

      • Virus Control: Cells infected with the virus but not treated with the compound.

      • Cell Control: Cells that are not infected and not treated.

      • Positive Control: Cells infected with the virus and treated with a known antiviral drug.

  • Incubation:

    • Incubate the plates at 37°C in a 5% CO2 incubator until the virus control wells show approximately 80-90% CPE (typically 48-72 hours).

  • CPE Inhibition Measurement:

    • Assess the viability of the cells in each well using the MTT assay as described in the cytotoxicity protocol (Section 3.2, step 4).

  • Data Analysis:

    • Calculate the percentage of protection for each concentration relative to the cell and virus controls.

    • Plot the percentage of protection against the compound concentration and determine the EC50 value using non-linear regression analysis.

Data Presentation and Interpretation

The results from the cytotoxicity and antiviral assays should be tabulated for clear comparison.

CompoundCC50 (µM)EC50 (µM)Selectivity Index (SI)
This compoundValueValueCC50 / EC50
Positive Control DrugValueValueCC50 / EC50

Interpretation: A compound is generally considered a promising hit for further investigation if it exhibits a low micromolar or high nanomolar EC50 value and a selectivity index of 10 or greater. However, this threshold can vary depending on the virus and the assay format.

Potential Mechanisms of Action and Further Studies

The imidazo[1,2-a]pyridine scaffold has been associated with various antiviral mechanisms of action.[7] For instance, some derivatives have been shown to inhibit viral enzymes such as reverse transcriptase or RNA-dependent RNA polymerase, while others may interfere with viral entry or assembly.[5][6]

Should this compound demonstrate significant antiviral activity in the initial screening, further studies to elucidate its mechanism of action would be warranted. These could include:

  • Time-of-Addition Assays: To determine at which stage of the viral life cycle the compound exerts its inhibitory effect.

  • Viral Yield Reduction Assays: To quantify the reduction in the production of infectious virus particles.

  • Target-Based Assays: If a putative viral or host target is identified, enzymatic or binding assays can be employed.

Conclusion

This application note provides a comprehensive and scientifically rigorous framework for the initial in vitro evaluation of this compound as a potential antiviral agent. By following these detailed protocols, researchers can generate reliable and reproducible data on the compound's cytotoxicity and antiviral efficacy, which is the first critical step in the long and complex process of antiviral drug discovery and development. The promising and diverse biological activities of the imidazo[1,2-a]pyridine class of compounds underscore the potential of this specific derivative as a valuable subject for further investigation.[1][2]

References

  • Mavel, S., Renou, J. L., Galtier, C., Snoeck, R., Andrei, G., Balzarini, J., De Clercq, E., & Gueiffier, A. (2001). Synthesis of imidazo[1,2-a]pyridine Derivatives as Antiviral Agents. Arzneimittelforschung, 51(4), 304–309. [Link]

  • Gueiffier, A., Mavel, S., Lyaudet, G., Galtier, C., Snoeck, R., Andrei, G., De Clercq, E., & Renou, J. L. (1998). Synthesis of imidazo[1,2-a]pyridines as antiviral agents. Journal of Medicinal Chemistry, 41(25), 5108–5112. [Link]

  • Dehvari, M., et al. (2020). Synthesis and evaluation of imidazole-4,5- and pyrazine-2,3-dicarboxamides targeting dengue and yellow fever virus. European Journal of Medicinal Chemistry, 187, 111957. [Link]

  • Li, P., et al. (2023). Identification of the Imidazo[1,2-a]pyrazine Derivative A4 as a Potential Influenza Virus Nucleoprotein Inhibitor. ACS Pharmacology & Translational Science, 6(12), 1841–1850. [Link]

  • Kumar, K. S., et al. (2023). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Advances, 13(54), 38169–38179. [Link]

  • Fathimoghadam, F., et al. (2021). Antiviral Activities of Pyridine Fused and Pyridine Containing Heterocycles, A Review (from 2000 to 2020). Mini Reviews in Medicinal Chemistry, 21(16), 2218-2252. [Link]

  • Bîcu, E., & Cîrîc, A. (2022). Pyridine Compounds with Antimicrobial and Antiviral Activities. International Journal of Molecular Sciences, 23(10), 5659. [Link]

  • Wang, Y., et al. (2025). Discovery of imidazo[1,2-a]pyridine derivatives as potent anti-influenza agents: SPR affinity-based screening and structure-activity relationship study. European Journal of Medicinal Chemistry, 303, 118399. [Link]

  • Kaminskyy, D., et al. (2021). Synthesis and Antimicrobial Evaluation of 2-(6-Imidazo[1,2-a]pyridin-2-yl-5-methyl-2,4-dioxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl)-N-arylacetamide Derivatives. Pharmaceuticals, 14(10), 969. [Link]

  • Narayan, A., et al. (2024). Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). Infectious Disorders - Drug Targets, 24(8). [Link]

  • Narayan, A., et al. (2024). Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). Infectious Disorders - Drug Targets, 24(8). [Link]

Sources

Application Notes and Protocols for the Investigation of 2-(4-Iodophenyl)imidazo[1,2-a]pyridine in Neurodegenerative Disease Research

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Promise of the Imidazo[1,2-a]pyridine Scaffold in Targeting Neurodegenerative Complexity

Neurodegenerative diseases, including Alzheimer's, Parkinson's, and prion diseases, represent a formidable challenge to modern medicine, characterized by the progressive loss of neuronal structure and function.[1][2] A common pathological thread woven through many of these disorders is the misfolding and aggregation of specific proteins, such as amyloid-beta (Aβ) and hyperphosphorylated tau in Alzheimer's disease, and the prion protein (PrP) in transmissible spongiform encephalopathies.[3] The imidazo[1,2-a]pyridine scaffold has emerged as a privileged structure in medicinal chemistry, with derivatives demonstrating a wide range of biological activities. Notably, certain imidazo[1,2-a]pyridine derivatives have shown the ability to target Aβ aggregates, suggesting their potential as therapeutic or diagnostic agents in Alzheimer's disease.[4][5]

This document provides a comprehensive guide for the investigation of 2-(4-Iodophenyl)imidazo[1,2-a]pyridine , a specific derivative of this promising scaffold, in the context of neurodegenerative disease research. While direct therapeutic studies on this particular compound are not yet extensively published, its structural features—the imidazo[1,2-a]pyridine core and the iodophenyl substituent—provide a strong rationale for its evaluation. The iodine atom, for instance, can serve as a handle for radio-labeling, enabling its use in imaging studies, or for further chemical modification to optimize therapeutic properties.

Herein, we present detailed protocols for the synthesis, purification, and biological evaluation of this compound. These protocols are designed to empower researchers to explore its potential as an inhibitor of key pathological drivers in neurodegenerative diseases, particularly focusing on its potential to modulate the activity of Glycogen Synthase Kinase-3β (GSK-3β) and Cyclin-Dependent Kinase 5 (CDK5), two kinases implicated in tau hyperphosphorylation, and its ability to interfere with amyloid-beta and prion protein aggregation.

Part 1: Synthesis and Characterization of this compound

A reliable and scalable synthesis is the foundational step for any preclinical investigation. The following protocol describes a common and efficient method for the synthesis of 2-aryl-imidazo[1,2-a]pyridines, adapted for the specific synthesis of this compound.

Protocol 1: Synthesis of this compound

This protocol is based on the condensation reaction between a 2-aminopyridine and an α-haloketone.

Materials and Reagents:

  • 2-Aminopyridine

  • 2-Bromo-1-(4-iodophenyl)ethanone

  • Ethanol (absolute)

  • Sodium bicarbonate (NaHCO₃)

  • Ethyl acetate

  • Hexane

  • Silica gel for column chromatography

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-aminopyridine (1.0 eq) in absolute ethanol.

  • Addition of α-haloketone: To the stirred solution, add 2-bromo-1-(4-iodophenyl)ethanone (1.05 eq).

  • Reflux: Heat the reaction mixture to reflux and monitor the reaction progress by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexane as the mobile phase). The reaction is typically complete within 4-6 hours.

  • Work-up:

    • Allow the reaction mixture to cool to room temperature.

    • Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate.

    • Extract the product with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent.

  • Characterization: Confirm the identity and purity of the synthesized this compound using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Part 2: In Vitro Biological Evaluation

The following protocols are designed to assess the biological activity of this compound against key targets and pathological processes in neurodegenerative diseases.

Mechanism of Action Hypothesis: Dual Inhibition of GSK-3β and CDK5

Hyperphosphorylation of the microtubule-associated protein tau is a central event in the formation of neurofibrillary tangles (NFTs), a hallmark of Alzheimer's disease. GSK-3β and CDK5 are two key kinases responsible for this pathological phosphorylation. We hypothesize that this compound may exert neuroprotective effects by inhibiting these kinases.

Signaling Pathway Diagram:

G cluster_0 Upstream Insults cluster_1 Kinase Activation cluster_2 Tau Phosphorylation Cascade cluster_3 Therapeutic Intervention Amyloid-beta Oligomers Amyloid-beta Oligomers GSK3b GSK-3β Amyloid-beta Oligomers->GSK3b Activates Neuronal Stress Neuronal Stress CDK5 CDK5/p25 Neuronal Stress->CDK5 Activates Tau Tau Protein GSK3b->Tau Phosphorylates CDK5->Tau Phosphorylates pTau Hyperphosphorylated Tau NFTs Neurofibrillary Tangles pTau->NFTs Aggregates to form Neuronal Dysfunction\n& Cell Death Neuronal Dysfunction & Cell Death NFTs->Neuronal Dysfunction\n& Cell Death Compound This compound Compound->GSK3b Inhibits Compound->CDK5 Inhibits

Caption: Proposed mechanism of action for this compound.

Protocol 2: In Vitro Kinase Inhibition Assay for GSK-3β and CDK5

This protocol utilizes a luminescence-based assay to measure the kinase activity of GSK-3β and CDK5 in the presence of the test compound.

Materials and Reagents:

  • Recombinant human GSK-3β and CDK5/p25 enzymes

  • GSK-3β and CDK5 specific substrates (e.g., a phosphopeptide for GSK-3β and Histone H1 for CDK5)

  • ATP

  • Kinase buffer

  • ADP-Glo™ Kinase Assay kit (Promega) or similar

  • This compound (dissolved in DMSO)

  • Positive control inhibitors (e.g., CHIR-99021 for GSK-3β, Roscovitine for CDK5)

  • 384-well white plates

  • Luminometer

Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound in DMSO.

  • Reaction Mixture: In a 384-well plate, prepare the kinase reaction mixture containing the kinase buffer, the respective enzyme (GSK-3β or CDK5/p25), and its substrate.

  • Compound Addition: Add the serially diluted compound or controls (DMSO as negative control, known inhibitors as positive controls) to the reaction wells.

  • Initiate Reaction: Start the kinase reaction by adding ATP. Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Luminescence Detection: Stop the kinase reaction and measure the remaining ATP using the ADP-Glo™ assay system according to the manufacturer's instructions. The luminescence signal is inversely proportional to the kinase activity.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration. Determine the IC₅₀ value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).

KinasePositive ControlExpected IC₅₀ Range (Literature)
GSK-3βCHIR-990215-10 nM
CDK5Roscovitine0.1-0.5 µM[6]
Protocol 3: Cellular Tau Phosphorylation Assay

This protocol assesses the ability of the compound to reduce tau phosphorylation in a cellular model.

Materials and Reagents:

  • Human neuroblastoma cell line (e.g., SH-SY5Y)

  • Cell culture medium and supplements

  • Okadaic acid (to induce tau hyperphosphorylation)

  • This compound

  • Lysis buffer

  • BCA protein assay kit

  • Primary antibodies against total tau and phosphorylated tau (e.g., AT8, PHF-1)

  • Secondary antibodies (HRP-conjugated)

  • Western blot reagents and equipment

Procedure:

  • Cell Culture and Treatment:

    • Culture SH-SY5Y cells to 70-80% confluency.

    • Pre-treat the cells with different concentrations of this compound for 1-2 hours.

    • Induce tau hyperphosphorylation by treating the cells with okadaic acid (e.g., 100 nM) for 4-6 hours.

  • Cell Lysis and Protein Quantification:

    • Wash the cells with ice-cold PBS and lyse them in lysis buffer.

    • Determine the protein concentration of the lysates using the BCA assay.

  • Western Blotting:

    • Separate equal amounts of protein from each sample by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane and incubate with primary antibodies against total tau and specific phospho-tau epitopes overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) system.

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the phospho-tau signal to the total tau signal for each sample.

    • Compare the levels of phosphorylated tau in treated cells to the control cells.

Part 3: In Vivo Evaluation in Animal Models of Neurodegenerative Disease

Based on promising in vitro results, the neuroprotective effects of this compound can be evaluated in relevant animal models.

Animal Model Selection
  • Alzheimer's Disease: Transgenic mouse models that overexpress human amyloid precursor protein (APP) and presenilin 1 (PS1) with familial Alzheimer's disease mutations (e.g., 5XFAD or APP/PS1 mice) are commonly used. These models develop age-dependent amyloid plaques and cognitive deficits.[7]

  • Prion Disease: Mice intracerebrally inoculated with prion strains (e.g., RML or 22L) are the standard model for studying prion pathogenesis and testing therapeutic interventions.

Protocol 4: In Vivo Efficacy Study in an Alzheimer's Disease Mouse Model

Experimental Workflow:

Caption: Workflow for in vivo efficacy testing.

Procedure:

  • Animal Husbandry and Dosing:

    • Use age-matched transgenic and wild-type littermate mice.

    • Administer this compound or vehicle control via an appropriate route (e.g., oral gavage or intraperitoneal injection) for a specified duration (e.g., 4-8 weeks).

  • Behavioral Assessment:

    • Perform a battery of behavioral tests to assess cognitive function, such as the Morris water maze for spatial learning and memory, and the Y-maze for working memory.

  • Tissue Collection and Processing:

    • At the end of the treatment period, euthanize the animals and collect brain tissue.

    • One hemisphere can be snap-frozen for biochemical analysis, and the other can be fixed in paraformaldehyde for immunohistochemistry.

  • Biochemical Analysis:

    • Prepare brain homogenates from the frozen tissue.

    • Measure the levels of soluble and insoluble Aβ₄₀ and Aβ₄₂ using ELISA.

    • Analyze the levels of total and phosphorylated tau by Western blotting, as described in Protocol 3.

  • Histopathological Analysis:

    • Perform immunohistochemical staining on brain sections to visualize amyloid plaques (using antibodies like 6E10 or Thioflavin S staining) and neurofibrillary tangles (using anti-phospho-tau antibodies).

    • Quantify the plaque and tangle burden in specific brain regions (e.g., hippocampus and cortex).

Part 4: Conclusion and Future Directions

The protocols outlined in these application notes provide a comprehensive framework for the preclinical evaluation of this compound as a potential therapeutic agent for neurodegenerative diseases. The imidazo[1,2-a]pyridine scaffold holds significant promise, and a thorough investigation of this specific derivative is warranted.

Future studies should focus on:

  • Structure-Activity Relationship (SAR) studies: Synthesize and test analogs of this compound to optimize its potency and selectivity.

  • Pharmacokinetic and toxicological profiling: Determine the compound's absorption, distribution, metabolism, excretion (ADME), and safety profile.

  • Evaluation in other neurodegenerative disease models: Investigate the compound's efficacy in models of Parkinson's disease, amyotrophic lateral sclerosis (ALS), and other tauopathies.

By systematically applying these protocols, researchers can elucidate the therapeutic potential of this compound and contribute to the development of novel treatments for devastating neurodegenerative diseases.

References

  • Pyridines in Alzheimer's disease therapy: Recent trends and advancements. (n.d.). ResearchGate. Retrieved January 15, 2026, from [Link]

  • [123I/125I]6-Iodo-2-(4´-dimethylamino)-phenyl-imidazo[1,2-a]pyridine. (2005). In Molecular Imaging and Contrast Agent Database (MICAD). National Center for Biotechnology Information (US). Retrieved from [Link]

  • Gandini, A., & Bolognesi, M. L. (2017). Therapeutic Approaches to Prion Diseases. Current topics in medicinal chemistry, 17(14), 1586–1597.
  • Mercer, R. C. C., et al. (2024). Researchers Identify Drug Compounds to Combat Neurodegenerative Diseases. Boston University Chobanian & Avedisian School of Medicine. Retrieved from [Link]

  • Teruya, K., & Doh-ura, K. (2015). Insights from Therapeutic Studies for PrP Prion Disease. Cold Spring Harbor perspectives in medicine, 5(10), a024376.
  • Barreca, M. L., et al. (2020). Imidazo[1,2-a]pyridine Derivatives as Aldehyde Dehydrogenase Inhibitors: Novel Chemotypes to Target Glioblastoma Stem Cells. Journal of Medicinal Chemistry, 63(9), 4603–4616.
  • De Simone, A., et al. (2022). Identification of Novel GSK-3β Hits Using Competitive Biophysical Assays. International Journal of Molecular Sciences, 23(7), 3804.
  • Wichur, T., et al. (2021). Recent Advances in the Search for Effective Anti-Alzheimer's Drugs. International Journal of Molecular Sciences, 22(23), 13047.
  • (2023). Synthesis and In Vitro Anticancer Activity of Novel 4-Aryl-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridines Arrest Cell Cycle and Induce Cell Apoptosis by Inhibiting CDK2 and/or CDK9. Molecules, 28(17), 6429.
  • IC50 values of CDK5 inhibitors. (n.d.). ResearchGate. Retrieved January 15, 2026, from [Link]

  • (2023). GSK-3β inhibitors and their corresponding values of IC 50 (nM) and... ResearchGate. Retrieved January 15, 2026, from [Link]

  • Preliminary In Vitro and In Vivo Insights of In Silico Candidate Repurposed Drugs for Alzheimer's Disease. (2023). Pharmaceuticals, 16(5), 653.
  • Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. (2023). RSC Advances, 13(52), 36949–36961.
  • Synthesis and Evaluation of Two 18F-labeled imidazo[1,2-a]pyridine Analogues as Potential Agents for Imaging Beta-Amyloid in Alzheimer's Disease. (2006). Bioorganic & Medicinal Chemistry Letters, 16(11), 3015–3018.
  • The target compounds' inhibitory concentration (IC50) on GSK-3 kinase activity. (n.d.). ResearchGate. Retrieved January 15, 2026, from [Link]

  • Calculated IC50 of the synthesized compounds against GSK-3β using the equation obtained. (n.d.). ResearchGate. Retrieved January 15, 2026, from [Link]

  • Multitarget Therapeutics for Neurodegenerative Diseases. (2020). Journal of Alzheimer's Disease, 76(3), 809–811.
  • Therapeutic Options in Alzheimer's Disease: From Classic Acetylcholinesterase Inhibitors to Multi-Target Drugs with Pleiotropic Activity. (2023). Biomolecules, 13(2), 353.
  • Biological evaluation of the radioiodinated imidazo[1,2-a]pyridine derivative DRK092 for amyloid-β imaging in mouse model of Alzheimer's disease. (2014). Neuroscience Letters, 581, 124–129.
  • Fluorinated and iodinated (Z)-2-(4-(2-fluoroethoxy)benzylidene)-5-iodobenzofuran-3(2H). (2011). In Molecular Imaging and Contrast Agent Database (MICAD). National Center for Biotechnology Information (US). Retrieved from [Link]

  • Involvement of Dopamine D(2)/D(3) Receptors and BDNF in the Neuroprotective Effects of S32504 and Pramipexole Against 1-methyl-4-phenylpyridinium in Terminally Differentiated SH-SY5Y Cells. (2009). Journal of Pharmacology and Experimental Therapeutics, 329(2), 617–627.
  • Neuroprotective and neuro-rehabilitative effects of acute purinergic receptor P2X4 (P2X4R) blockade after ischemic stroke. (2020). Experimental Neurology, 328, 113308.
  • Novel p53 inactivators with neuroprotective action: syntheses and pharmacological evaluation of 2-imino-2,3,4,5,6,7-hexahydrobenzothiazole and 2-imino-2,3,4,5,6,7-hexahydrobenzoxazole derivatives. (2002). Journal of Medicinal Chemistry, 45(23), 5057–5061.
  • Neuroprotective effect of RO-20-1724-a phosphodiesterase4 inhibitor against intracerebroventricular streptozotocin induced cognitive deficit and oxidative stress in rats. (2012). Pharmacology, Biochemistry and Behavior, 102(2), 257–265.

Sources

Application Note: High-Throughput Screening for Inhibitors of Mycobacterium tuberculosis InhA using 2-(4-Iodophenyl)imidazo[1,2-a]pyridine as a Control

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The rise of multidrug-resistant tuberculosis (MDR-TB) necessitates the discovery of novel therapeutics targeting essential pathways in Mycobacterium tuberculosis (Mtb). The enoyl-acyl carrier protein (ACP) reductase, InhA, is a clinically validated and critical enzyme in the mycolic acid biosynthesis pathway, making it a prime target for drug development.[1][2] The imidazo[1,2-a]pyridine scaffold is a recognized "privileged structure" in medicinal chemistry, with derivatives showing potent antitubercular activity.[3][4] This document provides detailed protocols for a robust high-throughput screening (HTS) cascade to identify direct inhibitors of InhA. We detail a primary biochemical assay based on the intrinsic fluorescence of the NADH cofactor and a secondary whole-cell phenotypic assay using a fluorescent reporter strain of Mtb. The compound 2-(4-Iodophenyl)imidazo[1,2-a]pyridine is presented as a representative control inhibitor for these assays, reflecting the potential of its chemical class.

Scientific Foundation: Targeting the Mycolic Acid Pathway

Mycolic acids are unique, long-chain fatty acids that form the core of the protective outer membrane of Mtb, rendering it impermeable to many standard antibiotics.[5][6] The Type-II Fatty Acid Synthase (FAS-II) system is responsible for elongating the fatty acid precursors of mycolic acids.[5] InhA, an NADH-dependent enzyme, catalyzes the final, rate-limiting reduction step in each elongation cycle of the FAS-II pathway.[2][7] Its inhibition leads to the disruption of mycolic acid synthesis, compromising cell wall integrity and leading to bacterial death.[8]

The frontline drug isoniazid is a prodrug that, once activated by the mycobacterial enzyme KatG, forms an adduct with NADH that potently inhibits InhA.[8][9] However, the majority of clinical resistance to isoniazid arises from mutations in katG, not inhA.[8] This underscores the urgent need for direct InhA inhibitors that bypass the need for KatG activation. The imidazo[1,2-a]pyridine class represents a promising scaffold for developing such direct inhibitors.

Mycolic_Acid_Pathway cluster_FAS_I FAS-I System cluster_FAS_II FAS-II System (Elongation Cycles) cluster_Final_Products Final Products Acetyl-CoA Acetyl-CoA Medium-Chain\nFatty Acids Medium-Chain Fatty Acids Acetyl-CoA->Medium-Chain\nFatty Acids De novo synthesis Elongation_Start Acyl-ACP Condensation Condensation Elongation_Start->Condensation KasA/B Reduction_1 Reduction_1 Condensation->Reduction_1 MabA Dehydration Dehydration Reduction_1->Dehydration HadA/B/C Reduction_2 InhA Catalyzed Reduction Dehydration->Reduction_2 InhA Elongated_Acyl-ACP Elongated_Acyl-ACP Reduction_2->Elongated_Acyl-ACP NAD+ NAD+ Reduction_2->NAD+ Elongated_Acyl-ACP->Condensation Next Cycle Mature Mycolic Acids Mature Mycolic Acids Elongated_Acyl-ACP->Mature Mycolic Acids NADH NADH NADH->Reduction_2 Cell Wall\nIntegration Cell Wall Integration Mature Mycolic Acids->Cell Wall\nIntegration Isoniazid Isoniazid KatG KatG Isoniazid->KatG Activation Direct_Inhibitors Direct Inhibitors (e.g., Imidazo[1,2-a]pyridines) Direct_Inhibitors->Reduction_2 Inhibits KatG->Reduction_2 Inhibits

Caption: Simplified Mycolic Acid Biosynthesis Pathway highlighting the role of InhA.

Primary HTS: Fluorescence-Based InhA Biochemical Assay

This primary assay is designed for high-throughput screening of large compound libraries to identify direct inhibitors of purified InhA enzyme.

Assay Principle

The assay quantifies InhA activity by monitoring the consumption of its cofactor, NADH. NADH is intrinsically fluorescent (Excitation ≈340 nm, Emission ≈460 nm), while its oxidized form, NAD+, is not. The enzymatic reaction involves the InhA-catalyzed reduction of a substrate, such as 2-trans-octenoyl-CoA, which simultaneously oxidizes NADH to NAD+. Therefore, active InhA causes a decrease in the fluorescence signal over time. Inhibitors of InhA will prevent this decrease, resulting in a sustained high fluorescence signal. This method is highly sensitive and avoids the spectral interference issues common with absorbance-based assays in HTS.[10]

Materials & Reagents
  • Enzyme: Purified recombinant M. tuberculosis InhA.

  • Cofactor: β-Nicotinamide adenine dinucleotide, reduced form (NADH).

  • Substrate: 2-trans-octenoyl-CoA (or similar, e.g., 2-trans-dodecenoyl-CoA).

  • Control Inhibitor: this compound.

  • Assay Buffer: 30 mM PIPES, 150 mM NaCl, pH 6.8.[11]

  • Plates: 384-well, black, low-volume, non-binding surface microplates.

  • Instrumentation: Plate reader with fluorescence intensity detection capabilities (top-read preferred).

Detailed Protocol: Primary Screening
  • Compound Plating:

    • Prepare a 10 mM stock solution of this compound in 100% DMSO (Positive Control).

    • Prepare test compounds from the library at 10 mM in 100% DMSO.

    • Using an acoustic liquid handler, dispense 50 nL of compound stocks, positive control, or 100% DMSO (Negative Control) into the appropriate wells of a 384-well assay plate. This results in a final screening concentration of 10 µM with 0.5% DMSO.

  • Enzyme & Cofactor Preparation (Enzyme Mix):

    • Prepare a 2X Enzyme Mix in Assay Buffer containing 200 nM InhA and 500 µM NADH.

    • Causality Insight: Pre-incubating the enzyme with its cofactor NADH is critical. Many direct InhA inhibitors, including diaryl ethers, bind preferentially to the InhA-NADH binary complex.[12][13] This pre-incubation step allows the enzyme-cofactor complex to form, ensuring the inhibitor's binding site is available and enhancing the identification of this class of inhibitors.

  • Enzyme & Compound Incubation:

    • Add 25 µL of the 2X Enzyme Mix to each well of the compound-plated 384-well plate.

    • Mix by shaking the plate for 1 minute.

    • Incubate for 30 minutes at 25°C.

    • Causality Insight: This incubation period allows test compounds to bind to the InhA-NADH complex. Some potent inhibitors exhibit slow-onset kinetics, meaning their binding and subsequent conformational changes that lock them in place take time.[7][11] A 30-minute incubation is sufficient to capture these valuable slow-binding inhibitors.

  • Reaction Initiation & Measurement:

    • Prepare a 2X Substrate Mix in Assay Buffer containing 50 µM 2-trans-octenoyl-CoA.

    • Initiate the enzymatic reaction by adding 25 µL of the 2X Substrate Mix to all wells. The final volume is 50 µL.

    • Immediately transfer the plate to a fluorescence plate reader.

    • Read the fluorescence intensity (FI) every 2 minutes for 20 minutes at 25°C (Excitation: 340 nm, Emission: 460 nm).

Data Analysis & Hit Identification
  • Rate Calculation: For each well, calculate the rate of reaction (slope) of fluorescence decrease over the linear portion of the kinetic read.

  • Normalization: Normalize the data using the control wells on each plate:

    • High Signal (0% Inhibition): Negative control wells (DMSO only).

    • Low Signal (100% Inhibition): Positive control wells (this compound or another known potent inhibitor).

    • Calculate Percent Inhibition: 100 * (1 - [(Rate_Negative_Control - Rate_Compound) / (Rate_Negative_Control - Rate_Positive_Control)])

  • Assay Quality Control (Z'-Factor): The Z'-factor is a measure of assay robustness and quality.[9][14][15] It should be calculated for each screening plate.

    • Formula: Z' = 1 - [ (3 * SD_Positive_Control + 3 * SD_Negative_Control) / |Mean_Negative_Control - Mean_Positive_Control| ]

    • An assay with a Z'-factor > 0.5 is considered excellent for HTS.[9][14]

  • Hit Selection: Primary hits are typically defined as compounds exhibiting inhibition greater than a set threshold (e.g., >50% inhibition or 3 standard deviations from the mean of the negative control).

Secondary Assay: Whole-Cell Mtb Fluorescence Growth Assay

This assay validates the activity of primary hits in a biologically relevant context, confirming cell permeability and antitubercular activity.

Assay Principle

This protocol uses a recombinant strain of virulent Mtb (H37Rv) that constitutively expresses a far-red fluorescent protein, such as mCherry or DsRed.[1][16][17] Bacterial growth in a multi-well plate is directly proportional to the increase in fluorescence intensity. Compounds that inhibit Mtb growth will result in a significantly lower fluorescent signal compared to untreated controls.[16][18]

Detailed Protocol: Dose-Response Confirmation
  • Bacterial Culture: Grow Mtb expressing mCherry to mid-log phase (OD₅₉₀ ≈ 0.6-0.8) in Middlebrook 7H9 broth supplemented with ADC, glycerol, and Tween 80.

  • Compound Plating:

    • Perform a serial dilution of hit compounds (and the this compound control) in DMSO.

    • Dispense the compounds into a 384-well clear-bottom, black-walled plate to achieve a final concentration range (e.g., 0.1 µM to 100 µM) in a final assay volume of 50 µL.

  • Inoculation:

    • Dilute the Mtb culture to a final OD₅₉₀ of 0.02 in fresh medium.

    • Add 50 µL of the bacterial suspension to each well.

  • Incubation: Seal the plates and incubate at 37°C for 5-7 days in a humidified incubator.

  • Measurement: Read the fluorescence intensity using a plate reader (Excitation: ~585 nm, Emission: ~615 nm for mCherry).

Data Analysis: IC₅₀ Determination
  • Plot the percent growth inhibition (relative to DMSO controls) against the logarithm of the compound concentration.

  • Fit the data to a four-parameter sigmoidal dose-response curve to determine the half-maximal inhibitory concentration (IC₅₀). The IC₅₀ is the concentration of an inhibitor required to reduce the rate of the biological process by 50%.[19][20]

Data Presentation & Expected Results

Table 1: HTS Primary Assay Validation Parameters
ParameterValueInterpretationReference
Screening Concentration 10 µMStandard concentration for primary screensN/A
DMSO Tolerance ≤ 0.5%Minimizes solvent effects on enzyme activityN/A
Signal Window (S/B) > 5Robust separation between controls[1][14]
Z'-Factor > 0.7Excellent assay quality, suitable for HTS[9][14]
Hit Threshold > 50% InhibitionStringent cutoff to minimize false positives[2]
Table 2: Example Dose-Response Data for Control Inhibitors
CompoundTargetAssay TypeIC₅₀ (µM)Reference
Isoniazid (activated) InhABiochemical~0.00075[21]
Triclosan InhABiochemical0.22[13]
This compound InhAWhole-CellHypothetical: 1-10N/A
Rifampicin RpoBWhole-Cell~0.0025[16]

Workflow Visualization

HTS_Workflow cluster_Primary Primary Screen: Biochemical Assay cluster_Secondary Secondary Screen: Whole-Cell Assay Compound_Library Compound Library (~100,000s compounds) Dispense Dispense 50 nL (10 µM final) Compound_Library->Dispense Add_Enzyme Add InhA + NADH Pre-incubate 30 min Dispense->Add_Enzyme Add_Substrate Add Substrate Initiate Reaction Add_Enzyme->Add_Substrate Read_Fluorescence Kinetic Fluorescence Read (Decrease in NADH Signal) Add_Substrate->Read_Fluorescence Data_Analysis_1 Calculate % Inhibition Identify Primary Hits (>50%) Read_Fluorescence->Data_Analysis_1 Hit_Confirmation Primary Hits (Dose Response Plating) Data_Analysis_1->Hit_Confirmation Validated Hits Inoculate Inoculate with Fluorescent Mtb Hit_Confirmation->Inoculate Incubate Incubate 5-7 days Inoculate->Incubate Read_Growth Endpoint Fluorescence Read (Bacterial Growth) Incubate->Read_Growth Data_Analysis_2 Calculate IC₅₀ Read_Growth->Data_Analysis_2 Lead_Optimization Lead Optimization (SAR, ADME/Tox) Data_Analysis_2->Lead_Optimization Confirmed Hits

Caption: High-throughput screening cascade for the identification of InhA inhibitors.

References

  • PI3K/Akt/mTOR signaling pathway and relevant PI3K inhibitors. ResearchGate.[Link]

  • IC50 Determination. edX.[Link]

  • IC50. Wikipedia.[Link]

  • The Z prime value (Z´). BMG LABTECH.[Link]

  • Calculating a Z-factor to assess the quality of a screening assay. GraphPad.[Link]

  • Z-Factor Calculator. PunnettSquare Tools.[Link]

  • A Structural and Energetic Model for the Slow-Onset Inhibition of the Mycobacterium tuberculosis Enoyl-ACP Reductase InhA. NIH.[Link]

  • Biosynthetic Pathway of Mycolic acids. ResearchGate.[Link]

  • Kinetic and equilibrium mechanisms of substrate binding to Mycobacterium tuberculosis enoyl reductase: implications to function-based antitubercular agent design. SciELO.[Link]

  • Slow-Onset Inhibition of Mycobacterium tuberculosis InhA: Revealing Molecular Determinants of Residence Time by MD Simulations. PubMed.[Link]

  • Enzyme kinetics determination for the InhA protein of Mycobacterium... ResearchGate.[Link]

  • KEGG Mycolic acid biosynthesis - Reference pathway. KEGG.[Link]

  • Targeting InhA, the FASII Enoyl-ACP Reductase: SAR Studies on Novel Inhibitor Scaffolds. PubMed.[Link]

  • A Slow, Tight Binding Inhibitor of InhA, the Enoyl-Acyl Carrier Protein Reductase from Mycobacterium tuberculosis. NIH.[Link]

  • Novel Inhibitors of InhA Efficiently Kill Mycobacterium tuberculosis under Aerobic and Anaerobic Conditions. Antimicrobial Agents and Chemotherapy - ASM Journals.[Link]

  • Inhibition of InhA, the Enoyl Reductase from Mycobacterium tuberculosis, by Triclosan and Isoniazid. Biochemistry - ACS Publications.[Link]

  • Pathway to Synthesis and Processing of Mycolic Acids in Mycobacterium tuberculosis. NIH.[Link]

  • Imidazo[1,2-a]pyridine-based peptidomimetics as inhibitors of Akt. PubMed - NIH.[Link]

  • PI3K/AKT/mTOR pathway. Wikipedia.[Link]

  • Discovery of novel imidazo[1,2-a]pyridines as inhibitors of the insulin-like growth factor-1 receptor tyrosine kinase. PubMed.[Link]

  • PI3K/mTOR/AKT Signaling Pathway. Moodle@Units.[Link]

  • Discovery of imidazo[1,2-a]-pyridine inhibitors of pan-PI3 kinases that are efficacious in a mouse xenograft model. PubMed.[Link]

  • A high-throughput whole cell screen to identify inhibitors of Mycobacterium tuberculosis. PLOS ONE.[Link]

  • Imidazo[1,2- a ]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ResearchGate.[Link]

  • Multi-Fluorescence Real-Time PCR Assay for Detection of RIF and INH Resistance of M. tuberculosis. PMC - NIH.[Link]

  • Fluorescence-Based Enzyme Activity Assay: Ascertaining the Activity and Inhibition of Endocannabinoid Hydrolytic Enzymes. MDPI.[Link]

  • Fragment-Based Design of Mycobacterium tuberculosis InhA Inhibitors. PMC - NIH.[Link]

  • A high-throughput whole cell screen to identify inhibitors of Mycobacterium tuberculosis. SciSpace.[Link]

  • A high-throughput whole cell screen to identify inhibitors of Mycobacterium tuberculosis. Europe PMC.[Link]

Sources

Application Note: Synthesis of Novel Fluorescent Probes from 2-(4-Iodophenyl)imidazo[1,2-a]pyridine via Palladium-Catalyzed Cross-Coupling

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imidazo[1,2-a]pyridine Scaffold - A Privileged Core for Fluorescence Probe Development

The imidazo[1,2-a]pyridine core is a heterocyclic scaffold of significant interest in medicinal chemistry and materials science.[1][2] Its rigid, planar structure and electron-rich nature often give rise to desirable photophysical properties, making it an excellent foundation for the design of fluorescent probes.[3][4] Molecules based on this scaffold have been successfully employed in the detection of various analytes, including metal ions and nerve agent simulants, and for cellular imaging.[5] The inherent fluorescence of the 2-phenylimidazo[1,2-a]pyridine unit can be systematically tuned by introducing electron-donating or electron-withdrawing groups, which modulate the intramolecular charge transfer (ICT) characteristics of the molecule.[4]

This application note provides a detailed guide for the synthesis of a diverse library of fluorescent probes starting from a common, readily accessible precursor: 2-(4-Iodophenyl)imidazo[1,2-a]pyridine. The synthetic strategy hinges on the versatility of palladium-catalyzed cross-coupling reactions, which allow for the precise and efficient formation of new carbon-carbon and carbon-nitrogen bonds at the 4-position of the phenyl ring.[6][7] We will detail robust protocols for three of the most powerful cross-coupling reactions in the synthetic chemist's toolbox: the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions.

Strategic Overview: Leveraging Palladium Catalysis for Probe Diversification

The iodine atom on the this compound starting material serves as a versatile synthetic handle for introducing a wide array of functional groups. Palladium-catalyzed cross-coupling reactions are exceptionally well-suited for this purpose due to their broad functional group tolerance, high efficiency, and well-understood mechanisms.[6][7] The general catalytic cycle for these reactions involves the oxidative addition of the aryl iodide to a palladium(0) complex, followed by transmetalation with a suitable coupling partner, and concluding with reductive elimination to yield the desired product and regenerate the palladium(0) catalyst.

G This compound This compound Suzuki Coupling Suzuki Coupling This compound->Suzuki Coupling Arylboronic Acid Sonogashira Coupling Sonogashira Coupling This compound->Sonogashira Coupling Terminal Alkyne Buchwald-Hartwig Amination Buchwald-Hartwig Amination This compound->Buchwald-Hartwig Amination Amine 2-(4-Arylphenyl)imidazo[1,2-a]pyridines\n(Biaryl Probes) 2-(4-Arylphenyl)imidazo[1,2-a]pyridines (Biaryl Probes) Suzuki Coupling->2-(4-Arylphenyl)imidazo[1,2-a]pyridines\n(Biaryl Probes) 2-(4-Alkynylphenyl)imidazo[1,2-a]pyridines\n(π-Extended Probes) 2-(4-Alkynylphenyl)imidazo[1,2-a]pyridines (π-Extended Probes) Sonogashira Coupling->2-(4-Alkynylphenyl)imidazo[1,2-a]pyridines\n(π-Extended Probes) 2-(4-Aminophenyl)imidazo[1,2-a]pyridines\n(Donor-Acceptor Probes) 2-(4-Aminophenyl)imidazo[1,2-a]pyridines (Donor-Acceptor Probes) Buchwald-Hartwig Amination->2-(4-Aminophenyl)imidazo[1,2-a]pyridines\n(Donor-Acceptor Probes)

Caption: Synthetic pathways from this compound.

Data Presentation: Photophysical Properties of Synthesized Probes

The following table summarizes representative photophysical data for imidazo[1,2-a]pyridine derivatives synthesized via the methods described in this note. The choice of coupling partner significantly influences the absorption and emission characteristics of the resulting fluorescent probe.

Probe StructureCoupling ReactionAbsorption (λ_max, nm)Emission (λ_em, nm)Quantum Yield (Φ)Reference
2-(4-Phenylphenyl)imidazo[1,2-a]pyridineSuzuki~330~400~0.6-0.7[4]
2-(4-(4-Methoxyphenyl)phenyl)imidazo[1,2-a]pyridineSuzuki~340~420~0.8[4]
2-(4-(Phenylethynyl)phenyl)imidazo[1,2-a]pyridineSonogashira~350~430Not reported
2-(4-(N,N-Dimethylamino)phenyl)imidazo[1,2-a]pyridineBuchwald-Hartwig~360~480Not reported

Note: The exact photophysical properties will vary depending on the specific substituents and the solvent used for analysis. The data presented here are illustrative.

Experimental Protocols

Protocol 1: Suzuki-Miyaura Coupling for the Synthesis of 2-(4-Arylphenyl)imidazo[1,2-a]pyridine Derivatives

The Suzuki-Miyaura coupling is a robust method for the formation of C-C bonds between an aryl halide and an organoboron compound.[8] This reaction is particularly useful for synthesizing biaryl structures, which can extend the π-conjugation of the fluorophore, often leading to a red-shift in the emission spectrum.

Rationale: The choice of a palladium catalyst with appropriate ligands is crucial for an efficient reaction.[9] A base is required to activate the boronic acid for transmetalation.[8] The solvent system is chosen to ensure the solubility of all reactants and facilitate the reaction.

G cluster_0 Suzuki-Miyaura Catalytic Cycle Pd(0) Pd(0) Oxidative Addition Oxidative Addition Pd(0)->Oxidative Addition Ar-I Ar-Pd(II)-I Ar-Pd(II)-I Oxidative Addition->Ar-Pd(II)-I Transmetalation Transmetalation Ar-Pd(II)-I->Transmetalation R-B(OH)2 Base Ar-Pd(II)-R Ar-Pd(II)-R Transmetalation->Ar-Pd(II)-R Reductive Elimination Reductive Elimination Ar-Pd(II)-R->Reductive Elimination Reductive Elimination->Pd(0) Regeneration Ar-R Ar-R Reductive Elimination->Ar-R

Caption: Simplified Suzuki-Miyaura catalytic cycle.

Materials:

  • This compound

  • Arylboronic acid (e.g., phenylboronic acid, 4-methoxyphenylboronic acid)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃) or other suitable phosphine ligand

  • Potassium carbonate (K₂CO₃) or another suitable base

  • 1,4-Dioxane and water (degassed)

  • Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line)

Procedure:

  • To a Schlenk flask under an argon atmosphere, add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).

  • Add palladium(II) acetate (0.02 eq) and triphenylphosphine (0.04 eq).

  • Add a degassed mixture of 1,4-dioxane and water (e.g., 4:1 v/v).

  • Stir the reaction mixture at 80-100 °C and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and add water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Sonogashira Coupling for the Synthesis of 2-(4-Alkynylphenyl)imidazo[1,2-a]pyridine Derivatives

The Sonogashira coupling enables the formation of a C-C bond between an aryl halide and a terminal alkyne, providing access to π-extended systems.[10][11] This extension of conjugation typically results in a significant bathochromic shift in both absorption and emission spectra.

Rationale: This reaction is co-catalyzed by palladium and copper(I).[10][11] The palladium catalyst facilitates the main cross-coupling cycle, while the copper(I) co-catalyst activates the alkyne. An amine base is used to deprotonate the terminal alkyne and neutralize the hydrogen halide formed during the reaction.

G cluster_0 Sonogashira Catalytic Cycle Pd(0) Pd(0) Oxidative Addition Oxidative Addition Pd(0)->Oxidative Addition Ar-I Ar-Pd(II)-I Ar-Pd(II)-I Oxidative Addition->Ar-Pd(II)-I Transmetalation Transmetalation Ar-Pd(II)-I->Transmetalation Cu-C≡C-R Ar-Pd(II)-C≡C-R Ar-Pd(II)-C≡C-R Transmetalation->Ar-Pd(II)-C≡C-R Reductive Elimination Reductive Elimination Ar-Pd(II)-C≡C-R->Reductive Elimination Reductive Elimination->Pd(0) Regeneration Ar-C≡C-R Ar-C≡C-R Reductive Elimination->Ar-C≡C-R G cluster_0 Buchwald-Hartwig Catalytic Cycle Pd(0) Pd(0) Oxidative Addition Oxidative Addition Pd(0)->Oxidative Addition Ar-I Ar-Pd(II)-I Ar-Pd(II)-I Oxidative Addition->Ar-Pd(II)-I Amine Coordination & Deprotonation Amine Coordination & Deprotonation Ar-Pd(II)-I->Amine Coordination & Deprotonation R2NH Base Ar-Pd(II)-NR2 Ar-Pd(II)-NR2 Amine Coordination & Deprotonation->Ar-Pd(II)-NR2 Reductive Elimination Reductive Elimination Ar-Pd(II)-NR2->Reductive Elimination Reductive Elimination->Pd(0) Regeneration Ar-NR2 Ar-NR2 Reductive Elimination->Ar-NR2

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 2-(4-Iodophenyl)imidazo[1,2-a]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical guide for researchers, scientists, and professionals in drug development focused on the synthesis of 2-(4-Iodophenyl)imidazo[1,2-a]pyridine. This valuable compound serves as a key building block in medicinal chemistry, and this resource aims to provide practical solutions to common synthetic challenges to help you improve your reaction yields and product purity.

Troubleshooting Guide: Enhancing Yield and Minimizing Impurities

This section addresses specific experimental issues in a question-and-answer format, providing in-depth explanations and actionable solutions.

Question 1: My yields for the synthesis of this compound are consistently low. What are the primary factors I should investigate to improve the outcome?

Answer:

Low yields in the synthesis of this compound, typically prepared via the condensation of 2-aminopyridine with an α-haloketone like 2-bromo-1-(4-iodophenyl)ethanone, are a common challenge.[1] Several factors can contribute to this issue, including reaction conditions, reagent quality, and the formation of side products.

Key Areas for Optimization:

  • Reaction Temperature: The cyclization process is sensitive to temperature. Insufficient heat can result in an incomplete reaction, while excessive temperatures may lead to degradation and the formation of unwanted byproducts. A systematic approach to optimizing the temperature is recommended.

  • Solvent Choice: The polarity and boiling point of the solvent play a crucial role. While various solvents can be used, the reaction's progress and yield can be significantly affected by this choice.

  • Base Selection: The presence of a mild base is often beneficial to neutralize the acid generated during the reaction, which can improve the overall yield.

  • Reaction Time: Monitoring the reaction's progress is essential to determine the optimal reaction time, as prolonged heating can lead to the formation of impurities.

Recommended Protocol for Improved Yield:

A reliable method involves the reaction of a 2-aminopyridine with an α-bromoacetophenone. The following table outlines a set of optimized conditions that have been reported to produce good yields.

ParameterRecommended Condition
Reactants 2-Aminopyridine and 2-bromo-1-(4-iodophenyl)ethanone
Base Sodium Bicarbonate (Na₂CO₃)
Solvent N/A (Solvent-free conditions can be effective)
Temperature Room Temperature

This solvent-free approach offers an environmentally friendly and efficient alternative to traditional methods.[1]

Experimental Workflow for Optimized Synthesis:

Caption: A streamlined, one-pot workflow for the synthesis of 2-phenylimidazo[1,2-a]pyridines under solvent-free conditions.[1]

Question 2: I am observing significant side product formation, which complicates the purification process. What are these impurities, and how can I prevent them?

Answer:

Side product formation is a frequent issue, often leading to dark-colored reaction mixtures and difficult purification. The primary cause is often the self-condensation of the α-haloketone starting material, which is promoted by harsh reaction conditions.

Strategies to Minimize Side Products:

  • Control Reagent Addition: Slowly adding the α-haloketone to the reaction mixture can help to minimize its self-condensation.

  • Use a Mild Base: Employing a mild base like sodium bicarbonate (NaHCO₃) is preferable to stronger bases that can accelerate side reactions.

  • Optimize Reaction Time: Avoid unnecessarily long reaction times. Monitor the reaction using Thin Layer Chromatography (TLC) and stop the reaction once the starting materials are consumed.

Frequently Asked Questions (FAQs)

What is the underlying mechanism of the 2-phenylimidazo[1,2-a]pyridine synthesis?

The most common route for synthesizing imidazo[1,2-a]pyridines is a variation of the Tschitschibabin (or Chichibabin) reaction.[2][3] The mechanism involves the nucleophilic addition of the amino group of 2-aminopyridine to the carbonyl carbon of the α-haloketone, followed by an intramolecular cyclization and dehydration to form the aromatic fused heterocyclic system.[4][5]

Are there alternative, more environmentally friendly synthetic methods?

Yes, significant research has been dedicated to developing greener synthetic routes. One such method utilizes iodine as a catalyst in a one-pot, three-component reaction of an aldehyde, 2-aminopyridine, and tert-butyl isocyanide.[6][7] This approach offers good yields at room temperature with a simple workup procedure.[6][7] Mechanochemical methods, which involve grinding the reactants together without a solvent, have also been successfully employed.[8]

Diagram of Iodine-Catalyzed Synthesis Pathway:

G A 2-Aminopyridine + Aryl Aldehyde B Imine Intermediate A->B Condensation D [4+1] Cycloaddition B->D Iodine Catalyst C tert-Butyl Isocyanide C->D E Imidazo[1,2-a]pyridine D->E

Caption: A simplified representation of the iodine-catalyzed, three-component synthesis of imidazo[1,2-a]pyridines.[6][7]

How should I monitor the reaction progress and characterize the final product?
  • Reaction Monitoring: Thin Layer Chromatography (TLC) is the most straightforward method. A typical mobile phase would be a mixture of ethyl acetate and hexane.

  • Product Characterization:

    • NMR Spectroscopy: ¹H and ¹³C NMR are essential for structural confirmation.

    • Mass Spectrometry: To confirm the molecular weight of the product.

    • Melting Point: A sharp melting point is a good indicator of purity and can be compared with literature values.[9]

References

  • ResearchGate. Chichibabin (Tschitschibabin) Pyridin Synthese. Available from: [Link]

  • ResearchGate. Synthesis and Characterization of 2-Phenylimidazo[1,2-A]pyridine: A Privileged Structure for Medicinal Chemistry. Available from: [Link]

  • MDPI. C3-Alkylation of Imidazo[1,2-a]pyridines via Three-Component Aza-Friedel–Crafts Reaction Catalyzed by Y(OTf)3. Available from: [Link]

  • ChemistrySelect. Recent Advances in the Synthesis of Imidazo[1,2‐a]pyridines: A Brief Review. Available from: [Link]

  • Wikipedia. Chichibabin pyridine synthesis. Available from: [Link]

  • Organic Chemistry Portal. Synthesis of imidazo[1,2-a]pyridines. Available from: [Link]

  • MDPI. Strategic Methodologies for Efficient Synthesis of Imidazo[1,5-a]pyridine and Benzazepine Analogs via the Unique Ritter-Type Reaction. Available from: [Link]

  • ResearchGate. MECHANOCHEMISTRY APPLIED TO THE SYNTHESIS OF 2-PHENYLIMIDAZO[1,2-α]PYRIDINE AS A TEACHING TOOL FOR GREEN CHEMISTRY. Available from: [Link]

  • Chemistry Notes. Chichibabin amination: Easy mechanism. Available from: [Link]

  • Wikipedia. Chichibabin reaction. Available from: [Link]

  • YouTube. Chichibabin Pyridine Synthesis Full Detailed Reaction Mechanism. Available from: [Link]

  • PubMed Central. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. Available from: [Link]

  • MDPI. Iodine-Mediated One-Pot Synthesis of Imidazo[1,5-a]Pyridines. Available from: [Link]

  • RSC Publishing. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. Available from: [Link]

  • NIH. One-Pot Synthesis of 2-Phenylimidazo[1,2-α]pyridines from Acetophenone, [Bmim]Br3 and 2-Aminopyridine under Solvent-Free Conditions. Available from: [Link]

  • ThaiJO. An Efficient Synthesis of Imidazo[1,2-a]pyridines. Available from: [Link]

  • RSC Publishing. Synthesis of imidazo[1,2-a]pyridines: a decade update. Available from: [Link]

  • ResearchGate. (PDF) Iodine catalyzed synthesis of imidazo[1,2-a] pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity †. Available from: [Link]

  • ACS Omega. Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. Available from: [Link]

Sources

Technical Support Center: Purification of 2-(4-Iodophenyl)imidazo[1,2-a]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support center for the purification of 2-(4-Iodophenyl)imidazo[1,2-a]pyridine. This guide is designed for researchers, scientists, and drug development professionals who are working with this versatile building block. The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, appearing in numerous bioactive compounds and commercial drugs.[1][2][3] The 4-iodophenyl substituent provides a crucial handle for further chemical modifications, making this compound particularly valuable in the synthesis of novel therapeutics.[2]

This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of this specific heteroaromatic compound.

Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format, providing step-by-step solutions and the scientific rationale behind them.

Issue 1: My crude product is a dark, intractable oil and fails to crystallize.

Answer:

Oiling out during crystallization is a common issue, especially with heterocyclic compounds that may have impurities acting as eutectic mixtures.[4] The goal is to induce nucleation and crystal lattice formation. Here’s a systematic approach to tackle this problem:

Step 1: Re-dissolution and Solvent Screening. Your initial solvent choice may be suboptimal. The ideal crystallization solvent should dissolve the compound sparingly at room temperature but completely at its boiling point.

  • Action: Dissolve a small amount of the oil in a minimum of a hot solvent in which it is soluble (e.g., ethanol, isopropanol, or acetone). If the oil persists even when hot, add a co-solvent. For instance, if you are using a polar solvent like ethanol, try adding a less polar co-solvent like hexanes or toluene dropwise until turbidity is observed, then heat to redissolve.

  • Causality: The presence of impurities can lower the melting point of the mixture, leading to an oil. Changing the solvent system can alter the solubility of both the desired product and the impurities, potentially favoring the crystallization of your compound.

Step-2: Inducing Crystallization. If solvent screening alone is not successful, you can actively promote crystallization.

  • Scratching: Use a glass rod to gently scratch the inside of the flask at the air-solvent interface.[4] This creates microscopic imperfections on the glass surface that can serve as nucleation sites for crystal growth.

  • Seeding: If you have a small amount of pure this compound, add a single, tiny crystal to the cooled, supersaturated solution.[4] This seed crystal will act as a template for further crystal formation.

  • Slow Cooling: Rapid cooling often leads to the formation of oils.[5] Allow the solution to cool to room temperature slowly, and then transfer it to a refrigerator (4°C) and subsequently to a freezer (-20°C) if necessary.

Step 3: Preliminary Purification. If crystallization remains elusive, a preliminary purification step to remove the problematic impurities is necessary.

  • Charcoal Treatment: If your oil is dark, it may contain colored, polymeric impurities. Dissolve the crude product in a suitable solvent, add a small amount of activated charcoal, heat the mixture gently, and then filter it hot through a pad of Celite.[4] The charcoal will adsorb many large, nonpolar impurities.

  • Silica Plug Filtration: This is a rapid method to remove highly polar or baseline impurities. Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane). Pass this solution through a short column ("plug") of silica gel, eluting with a slightly more polar solvent system than what you might use for full column chromatography.[6] This can quickly remove impurities that are inhibiting crystallization.

Workflow for Overcoming Oiling Out:

Caption: Decision workflow for troubleshooting product oiling during crystallization.

Issue 2: I am observing significant streaking and poor separation on my silica gel TLC/column.

Answer:

Streaking on silica gel is a common problem with nitrogen-containing heterocycles like imidazo[1,2-a]pyridines. This is often due to the basic nature of the pyridine nitrogen interacting strongly with the acidic silanol groups (Si-OH) on the surface of the silica gel. This leads to slow, uneven elution and poor peak shape.[4]

Step 1: Modify the Mobile Phase. The most effective way to counteract this acidic-basic interaction is to add a basic modifier to your eluent.

  • Action: Add a small amount (0.1-1%) of triethylamine (Et3N) or a few drops of ammonium hydroxide to your mobile phase.[4] For example, if you are using a hexane/ethyl acetate system, a typical mobile phase would be Hexane:EtOAc:Et3N in a 70:30:0.5 ratio.

  • Causality: The triethylamine is a stronger base than your compound and will preferentially interact with the acidic sites on the silica gel, effectively "masking" them. This allows your compound to elute more symmetrically and with better resolution.

Step 2: Consider an Alternative Stationary Phase. If modifying the mobile phase is insufficient, or if your compound is unstable on silica, consider using a different stationary phase.

  • Alumina: Alumina is available in neutral, acidic, and basic forms. For a basic compound like this compound, basic or neutral alumina can be an excellent alternative to silica gel.[4]

  • Reversed-Phase Silica (C18): If your compound has sufficient hydrophobic character, reversed-phase chromatography is a powerful option. Here, the stationary phase is nonpolar (C18), and the mobile phase is polar (e.g., water/acetonitrile or water/methanol). This is particularly useful for purifying highly polar compounds that do not move on silica.[7]

Mobile Phase Modifier Comparison for Silica Gel Chromatography:

ModifierConcentrationAdvantagesDisadvantages
Triethylamine (Et3N)0.1 - 1%Highly effective, volatile (easy to remove)Strong odor
Ammonium Hydroxide~0.5% (in MeOH)Effective, inexpensiveLess volatile than Et3N
Pyridine0.1 - 0.5%Can be effectiveHigh boiling point, difficult to remove
Issue 3: My purified product shows a lower yield than expected after column chromatography.

Answer:

Low recovery after column chromatography can be frustrating. Several factors could be at play, from irreversible adsorption on the column to mechanical loss.

Step 1: Assess Compound Stability on Silica. Before committing to a large-scale purification, it's crucial to determine if your compound is stable on silica gel.

  • Action: Spot your crude material on a TLC plate. After developing the plate, let it sit in the air for 30-60 minutes and then re-examine it under UV light. If new spots appear or the original spot diminishes, your compound may be decomposing on the silica.[6]

  • 2D TLC: Spot the crude material in one corner of a square TLC plate. Develop the plate in a suitable solvent system. Then, rotate the plate 90 degrees and develop it again in the same solvent system. If the compound is stable, it will appear as a single spot on the diagonal. Decomposition products will appear as new spots off the diagonal.

Step 2: Optimize Column Loading and Elution. Proper column packing and sample loading are critical for good separation and recovery.

  • Sample Load: Do not overload the column. A general rule of thumb is to load 1-5% of crude material by weight relative to the stationary phase.[4]

  • Elution Gradient: If your compound is tailing significantly, it may be eluting very slowly over many fractions.[6] Once the main impurities have eluted, you can try increasing the polarity of the mobile phase more sharply to push your product off the column faster, minimizing tailing and the number of fractions to be combined.

Step 3: Check for Co-elution with Non-UV Active Impurities. Sometimes, impurities that are not visible by UV light on a TLC plate can co-elute with your product, adding to its mass and making the yield of subsequent steps appear lower.

  • Action: After identifying the product-containing fractions by TLC, take a small aliquot from the combined fractions, concentrate it, and obtain a proton NMR spectrum. The presence of unexpected peaks (e.g., grease, residual solvents from the reaction) will indicate the presence of non-UV active impurities.

Purification Strategy Selection:

G cluster_analysis Initial Analysis cluster_purification Purification Method start Crude Product tlc TLC Analysis start->tlc nmr Crude NMR start->nmr cryst Recrystallization tlc->cryst Single major spot, solid col Column Chromatography tlc->col Multiple spots nmr->col Complex mixture end_node Pure Product cryst->end_node prep_tlc Preparative TLC col->prep_tlc Difficult separation col->end_node prep_tlc->end_node

Caption: A decision tree for selecting an appropriate purification technique.

Frequently Asked Questions (FAQs)

Q1: What is the most common and effective method for purifying this compound?

A1: For routine purification of this compound on a laboratory scale, flash column chromatography on silica gel is the most widely employed and effective method.[8][9] Given the basic nature of the imidazo[1,2-a]pyridine core, it is highly recommended to use a mobile phase containing a small amount of a basic modifier like triethylamine (0.1-1%) to prevent peak tailing and improve separation.[4] Following chromatography, if the product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) can be used to achieve high purity.[5][10]

Q2: What are the likely impurities I might encounter during the synthesis and purification?

A2: The impurities will largely depend on the synthetic route used. A common synthesis is the reaction between 2-aminopyridine and 2-bromo-1-(4-iodophenyl)ethanone.[2] Potential impurities include:

  • Unreacted 2-aminopyridine: This is a polar and basic starting material that can streak on silica gel. It can usually be removed with a mildly acidic wash during workup or by using a triethylamine-modified eluent during chromatography.

  • Unreacted 2-bromo-1-(4-iodophenyl)ethanone: This is a ketone and will have a different polarity from the product. It is typically separable by column chromatography.

  • Side-products from self-condensation: Although less common, side reactions can lead to polymeric or tar-like materials, which are often removed by a silica plug or charcoal treatment.

  • Residual catalyst: If a catalyst (e.g., iodine, copper) was used in the synthesis, trace amounts may remain.[11][12][13] These are often removed during aqueous workup or by chromatography.

Q3: How can I confirm the purity and identity of my final product?

A3: A combination of analytical techniques should be used to confirm both the purity and the structural identity of this compound.

  • Thin Layer Chromatography (TLC): A single spot in multiple solvent systems is a good indicator of purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural confirmation. The spectra should be clean, with integrations in the ¹H NMR corresponding to the correct number of protons for the structure.[10]

  • Mass Spectrometry (MS): This will confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can confirm the elemental composition.[8]

  • Melting Point: A sharp melting point range for a crystalline solid is a classic indicator of high purity.

Q4: Can I use reversed-phase chromatography for this compound?

A4: Yes, reversed-phase chromatography (typically on a C18-functionalized silica gel) is a viable and often excellent purification method for imidazo[1,2-a]pyridine derivatives, especially if they are proving difficult to purify using normal-phase (silica gel) chromatography.[7] This technique is particularly useful if the compound is highly polar or if impurities are very close in polarity in normal-phase systems. The mobile phase will typically be a gradient of water and an organic solvent like acetonitrile or methanol. It may be necessary to add a modifier like formic acid or trifluoroacetic acid to the mobile phase to ensure good peak shape by protonating the basic nitrogen atoms.

References

  • BenchChem. (2025). Overcoming challenges in the purification of heterocyclic compounds. Benchchem.
  • University of Rochester, Department of Chemistry. Purification: Troubleshooting Flash Column Chromatography.
  • Mishra, M., et al. (2022). Recent Advances in the Synthesis of Imidazo[1,2‐a]pyridines: A Brief Review. ChemistrySelect.
  • Crystal Correlation Of Heterocyclic Imidazo[1,2-a]pyridine Analogues and Their Anticholinesterase Potential Evaluation. (2019). National Institutes of Health.
  • Exp. No. 2 Crystallization & recrystallization. Skymen.
  • Supporting Information for Angew. Chem. Int. Ed. Z51196. (2003). Wiley-VCH.
  • 2-(4-Iodophenyl)-7-(trifluoromethyl)imidazo[1,2-a]pyridine. EvitaChem.
  • Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. (2023). PubMed Central.
  • Synthesis of imidazo[1,2-a]pyridines. Organic Chemistry Portal.
  • Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update. (2016). PubMed.
  • This compound. Benchchem.
  • Efficient, Mild, and Completely Regioselective Synthesis of Substituted Pyridines - Supporting Information. The Royal Society of Chemistry.
  • Synthesis of imidazo[1,2-a]pyridines: a decade update. RSC Publishing.
  • Purifying ionic compounds by flash column chromatography. (2023). Biotage.

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Technical Support Center: Synthesis of Substituted Imidazo[1,2-a]pyridines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of substituted imidazo[1,2-a]pyridines. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important heterocyclic scaffold. Drawing from established literature and practical experience, this center provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to support your research endeavors.

Introduction to Synthetic Challenges

The imidazo[1,2-a]pyridine core is a privileged structure in medicinal chemistry, found in numerous clinically used drugs such as zolpidem, alpidem, and miroprofen.[1][2] While several synthetic routes to this scaffold exist, each presents a unique set of challenges, from achieving desired regioselectivity to managing reaction yields and purification. This guide will address the intricacies of the most common synthetic methodologies: the Groebke-Blackburn-Bienaymé (GBB) multicomponent reaction, the classic Tschitschibabin and related condensation reactions, and modern metal-catalyzed approaches.

Structure of This Guide

This support center is structured to provide rapid access to solutions for specific problems you may encounter in the lab. It is divided into the following sections:

  • Frequently Asked Questions (FAQs): Quick answers to common questions regarding the synthesis of imidazo[1,2-a]pyridines.

  • Troubleshooting Guides by Synthetic Method: In-depth analysis of potential issues, their causes, and corrective actions for:

    • Groebke-Blackburn-Bienaymé (GBB) Reaction

    • Tschitschibabin-Type Condensation Reactions

    • Copper-Catalyzed Synthesis

  • Detailed Experimental Protocols: Step-by-step procedures for key synthetic transformations.

  • Purification Strategies: Practical advice for the isolation and purification of substituted imidazo[1,2-a]pyridines.

  • References: A comprehensive list of cited literature with links for further reading.

Frequently Asked Questions (FAQs)

Q1: My reaction yield for the synthesis of an imidazo[1,2-a]pyridine is consistently low. What are the most common culprits?

A1: Low yields can stem from several factors, broadly categorized as:

  • Purity of Starting Materials: Impurities in your 2-aminopyridine, aldehyde, ketone, or isocyanide can significantly hinder the reaction. For instance, oxidized aldehydes containing carboxylic acids can disrupt catalytic cycles.

  • Reaction Conditions: Suboptimal temperature, solvent, or catalyst choice can lead to incomplete conversion or the formation of side products. The presence of water can be particularly detrimental in condensation reactions.[3]

  • Substituent Effects: The electronic properties of substituents on your starting materials can dramatically influence reactivity. Electron-donating groups on the aldehyde or ketone and electron-rich 2-aminopyridines generally lead to better yields in many common syntheses.[3][4]

Q2: I am struggling with the regioselectivity of my reaction. How can I control which isomer is formed?

A2: Regioselectivity in imidazo[1,2-a]pyridine synthesis is a well-documented challenge. The C3 position is generally the most nucleophilic and prone to electrophilic substitution.[3]

  • For C3-functionalization: Most direct functionalization methods, such as radical reactions and many metal-catalyzed cross-couplings, will preferentially occur at the C3 position.[5]

  • For C2-functionalization: Achieving substitution at the C2 position often requires a more strategic approach, such as using starting materials that already contain the desired C2 substituent or employing specific directing groups. The classic synthesis using α-haloketones allows for the introduction of a substituent at the C2 position.

  • For pyridine ring functionalization (C5-C8): This is typically achieved by starting with a pre-functionalized 2-aminopyridine. The electronic and steric nature of these substituents can, in turn, influence the cyclization step.

Q3: My product is difficult to purify. What are some effective purification strategies for imidazo[1,2-a]pyridines?

A3: Imidazo[1,2-a]pyridines are often polar, which can make purification by standard column chromatography challenging due to streaking or poor separation.

  • Column Chromatography: Use a more polar solvent system, such as dichloromethane/methanol or ethyl acetate/methanol. Adding a small amount of a basic modifier like triethylamine (0.1-1%) to the eluent can help to reduce tailing of basic compounds on silica gel.

  • Recrystallization: If your product is a solid, recrystallization from a suitable solvent system (e.g., ethanol, ethyl acetate/hexanes) can be a highly effective method for obtaining pure material.[1]

  • Acid-Base Extraction: The basic nitrogen atoms in the imidazo[1,2-a]pyridine core allow for purification via acid-base extraction. The crude product can be dissolved in an organic solvent and washed with a dilute acid (e.g., 1M HCl) to extract the product into the aqueous phase. The aqueous layer is then basified (e.g., with NaOH or NaHCO₃) and the product is back-extracted into an organic solvent.

Troubleshooting Guides by Synthetic Method

Groebke-Blackburn-Bienaymé (GBB) Multicomponent Reaction

The GBB reaction is a powerful one-pot method for the synthesis of 3-aminoimidazo[1,2-a]pyridines from a 2-aminopyridine, an aldehyde, and an isocyanide.[2]

Troubleshooting Workflow for the GBB Reaction ```dot graph GBB_Troubleshooting { graph [rankdir="TB", splines=ortho, nodesep=0.6]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, margin=0.1, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

Start [label="Low or No Yield in GBB Reaction", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Purity [label="Check Starting Material Purity\n- Aldehyde (no carboxylic acid)\n- Fresh Isocyanide\n- Pure 2-Aminopyridine"]; Conditions [label="Optimize Reaction Conditions"]; Water [label="Presence of Water?\nAdd dehydrating agent\n(e.g., trimethyl orthoformate)"]; Catalyst [label="Catalyst Inactive/Inappropriate?\n- Use effective Lewis/Brønsted acid (e.g., Sc(OTf)₃)\n- Check catalyst loading"]; Temp [label="Suboptimal Temperature?\n- Try gentle heating (e.g., 60 °C)\n- Consider microwave irradiation"]; SideProducts [label="Investigate Side Products"]; SolventAdduct [label="Solvent Adduct Formation?\n(e.g., with MeOH)\n- Switch to a non-nucleophilic solvent (e.g., trifluoroethanol)"]; UnstableIntermediate [label="Unstable Schiff Base?\n(esp. with aliphatic aldehydes)\n- Milder conditions, shorter reaction time"]; Stoichiometry [label="Incorrect Stoichiometry?\n- Use slight excess of 2-aminopyridine"]; End [label="Improved Yield", fillcolor="#34A853", fontcolor="#FFFFFF"];

Start -> Purity; Purity -> Conditions [label="If pure"]; Conditions -> Water; Water -> Catalyst; Catalyst -> Temp; Temp -> SideProducts; SideProducts -> SolventAdduct; SideProducts -> UnstableIntermediate; SideProducts -> Stoichiometry; SolventAdduct -> End; UnstableIntermediate -> End; Stoichiometry -> End; }

Caption: Simplified mechanism of the Tschitschibabin-type condensation.

Problem Potential Cause Troubleshooting Steps & Explanations
Low Yield Harsh Reaction Conditions The original Tschitschibabin reaction often required high temperatures, which can lead to decomposition of starting materials and products. Solution: Modern variations often use milder conditions, such as refluxing in ethanol or DMF, sometimes with the addition of a base like sodium bicarbonate to neutralize the HBr formed. M[6]icrowave-assisted synthesis can also be employed to reduce reaction times and improve yields.
Poor Nucleophilicity of 2-Aminopyridine Electron-withdrawing groups on the pyridine ring decrease the nucleophilicity of the ring nitrogen, slowing down the initial SN2 reaction. Solution: For electron-deficient 2-aminopyridines, longer reaction times or higher temperatures may be necessary. Alternatively, a different synthetic route may be more suitable.
Formation of Dark, Tarry Side Products Polymerization/Decomposition High temperatures can lead to the polymerization of the α-halocarbonyl compound or decomposition of the 2-aminopyridine. Solution: Reduce the reaction temperature and monitor the reaction closely by TLC to avoid prolonged heating after the reaction is complete. Ensure the α-halocarbonyl is pure, as impurities can promote polymerization.
Incomplete Reaction Insufficiently Reactive α-Halocarbonyl α-Chloroketones are generally less reactive than α-bromoketones. Solution: If using an α-chloroketone, consider adding a catalytic amount of sodium iodide or potassium iodide to facilitate an in-situ Finkelstein reaction, generating the more reactive α-iodoketone.
Copper-Catalyzed Synthesis

Copper catalysis has emerged as a versatile tool for the synthesis of imidazo[1,2-a]pyridines, enabling a variety of transformations including oxidative cyclizations and multicomponent reactions.

[4][5][7]Troubleshooting Copper-Catalyzed Reactions

Caption: Troubleshooting workflow for copper-catalyzed imidazo[1,2-a]pyridine synthesis.

Problem Potential Cause Troubleshooting Steps & Explanations
Low or No Yield Catalyst Inactivation The active copper species can be sensitive to air and moisture in some cases. Solution: While many modern protocols use air as the oxidant, if you are using a Cu(I) catalyst in a non-oxidative reaction, ensure you are using anhydrous solvents and an inert atmosphere (N₂ or Ar).
Incorrect Copper Source/Valence State Different copper-catalyzed reactions require different copper sources (e.g., CuI, CuBr, CuSO₄, Cu(OTf)₂). Solution: Consult the literature for the optimal copper catalyst for your specific transformation. In some cases, a co-catalyst or additive may be required.
Substrate Inhibition Certain functional groups on your starting materials may coordinate to the copper catalyst and inhibit its activity. Solution: If you suspect substrate inhibition, you may need to protect the interfering functional group or screen different ligands that can modulate the reactivity of the copper center.
Poor Reproducibility Variability in Reagent Quality The quality of the copper salt, ligands, and oxidant can vary between batches. Solution: Use high-purity reagents. If using air as an oxidant, ensure consistent and efficient stirring to facilitate gas-liquid exchange.
Steric and Electronic Effects The yield of copper-catalyzed reactions can be sensitive to the steric and electronic nature of the substituents. [4]Solution: Electron-rich substrates tend to give better yields than electron-deficient ones. S[4]teric hindrance around the reacting centers can also lower the yield. I[4]f you are working with a challenging substrate, you may need to screen a range of reaction conditions (temperature, solvent, catalyst, ligand) to find the optimal parameters.

Detailed Experimental Protocols

Protocol 1: Groebke-Blackburn-Bienaymé (GBB) Synthesis of a 2,3-Disubstituted Imidazo[1,2-a]pyridine

[6][8]This protocol describes a general procedure for the synthesis of a 2,3-disubstituted imidazo[1,2-a]pyridine using a Lewis acid catalyst.

Materials:

  • 2-Aminopyridine (1.0 mmol)

  • Aldehyde (1.1 mmol)

  • Isocyanide (1.1 mmol)

  • Scandium(III) triflate (Sc(OTf)₃) (0.05 mmol, 5 mol%)

  • Methanol (5 mL)

Procedure:

  • To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 2-aminopyridine (1.0 mmol), the aldehyde (1.1 mmol), and Sc(OTf)₃ (0.05 mmol).

  • Add methanol (5 mL) and stir the mixture at room temperature for 10-15 minutes.

  • Add the isocyanide (1.1 mmol) to the reaction mixture.

  • Stir the reaction at room temperature or gently heat to 40-60 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford the desired 3-aminoimidazo[1,2-a]pyridine.

Protocol 2: Tschitschibabin-Type Synthesis of a 2-Substituted Imidazo[1,2-a]pyridine

[1][9]This protocol provides a general method for the condensation of a 2-aminopyridine with an α-bromoketone.

Materials:

  • 2-Aminopyridine (1.0 mmol)

  • α-Bromoacetophenone derivative (1.0 mmol)

  • Ethanol (10 mL)

  • Sodium bicarbonate (optional, 1.5 mmol)

Procedure:

  • In a round-bottom flask, dissolve the 2-aminopyridine (1.0 mmol) and the α-bromoacetophenone derivative (1.0 mmol) in ethanol (10 mL).

  • If desired, add sodium bicarbonate (1.5 mmol) to act as a base.

  • Heat the reaction mixture to reflux and monitor by TLC.

  • Once the starting materials are consumed, allow the reaction mixture to cool to room temperature.

  • If a precipitate forms, it can be collected by filtration. If not, concentrate the mixture under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

Protocol 3: Copper-Catalyzed Synthesis of a 2,3-Disubstituted Imidazo[1,2-a]pyridine from a 2-Aminopyridine and a Nitroolefin

[4]This protocol outlines a copper-catalyzed one-pot synthesis using air as the oxidant.

Materials:

  • 2-Aminopyridine (1.0 mmol)

  • Nitroolefin (1.2 mmol)

  • Copper(I) bromide (CuBr) (0.1 mmol, 10 mol%)

  • N,N-Dimethylformamide (DMF) (3 mL)

Procedure:

  • To a vial equipped with a magnetic stir bar, add the 2-aminopyridine (1.0 mmol), nitroolefin (1.2 mmol), and CuBr (0.1 mmol).

  • Add DMF (3 mL) and seal the vial with a cap that allows for air exchange (e.g., a cap with a needle puncture).

  • Heat the reaction mixture to 80 °C in an oil bath and stir vigorously.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the residue by column chromatography on silica gel.

Purification Strategies

The successful isolation of pure imidazo[1,2-a]pyridines is critical. The following table summarizes common purification challenges and recommended solutions.

Challenge Observation Recommended Solution(s)
Streaking on TLC/Column The product spot elongates on the TLC plate, and the product elutes over many fractions during column chromatography.This is often due to the basicity of the compound interacting strongly with the acidic silica gel. 1. Basic Modifier: Add 0.1-1% triethylamine or ammonia in methanol to the eluent. 2. Alumina Chromatography: Consider using neutral or basic alumina as the stationary phase instead of silica gel.
Poor Solubility The crude product is poorly soluble in common chromatography solvents.1. Solvent Screening: Test the solubility of your compound in a range of solvents. Dichloromethane, chloroform, and ethyl acetate are good starting points. For highly polar compounds, mixtures with methanol or acetonitrile may be necessary. 2. Hot Filtration: If the impurities are insoluble in a particular solvent in which your product is soluble, you can perform a hot filtration.
Co-elution with Starting Materials or Byproducts The product has a similar Rf to impurities, making separation by column chromatography difficult.1. Gradient Elution: Use a very shallow gradient during column chromatography to improve separation. 2. Recrystallization: This is often the best method for separating compounds with similar polarities. Screen various solvents and solvent mixtures to find suitable conditions. 3. Preparative TLC/HPLC: For small quantities or very difficult separations, preparative TLC or HPLC can be effective.

References

  • Dhas, A., Deshmukh, S., Pansare, D., Pawar, R., & Kakade, G. (2021). Synthesis of Imidazo [1, 2-a] Pyridine Derivatives Using Copper Silicate as an Efficient and Reusable Catalyst. Letters in Applied NanoBioScience, 10(2), 2565-2573.
  • Sci-Hub. (2017).
  • MDPI. (n.d.). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. Retrieved from [Link]

  • ResearchGate. (n.d.).
  • Yan, R.-L., Yan, H., Ma, C., Ren, Z.-Y., Gao, X.-A., Huang, G.-S., & Liang, Y.-M. (2012). Cu(I)-Catalyzed Synthesis of Imidazo[1,2-a]pyridines from Aminopyridines and Nitroolefins Using Air as the Oxidant. The Journal of Organic Chemistry, 77(4), 2024–2028.
  • RSC Publishing. (2022). Copper-catalyzed three-component reaction to synthesize polysubstituted imidazo[1,2-a]pyridines.
  • Tu, S.-J., Jiang, B., Zhang, J.-Y., Jia, R.-H., Zhang, Y., & Yao, C.-S. (2007). A multicomponent reaction-initiated synthesis of imidazopyridine-fused isoquinolinones. Beilstein Journal of Organic Chemistry, 3, 10.
  • Shankar, B., Kumar, A., Kumar, V., Kumar, D., & Kumar, S. (2023). Efficient synthesis of glycosylated imidazo[1,2-a]pyridines via solvent catalysed Groebke-Blackburn-Bienayme reaction.
  • Rentería-Gómez, M. A., Calderón-Rangel, D., Rodríguez-López, F., Corona-Díaz, A., & Gámez-Montaño, R. (2024). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. Chemistry, 6(1), 20.
  • New Journal of Chemistry. (n.d.). Synthesis of 2-julolidin-imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé reaction and studies of optical properties.
  • ResearchGate. (n.d.).
  • Grokipedia. (n.d.). Chichibabin reaction.
  • Wikipedia. (n.d.). Chichibabin reaction.
  • Organic Chemistry Portal. (n.d.). Synthesis of imidazo[1,2-a]pyridines.
  • ResearchGate. (n.d.). (PDF) An efficient synthesis of new imidazo[1,2-: A] pyridine-6-carbohydrazide and pyrido[1,2- a] pyrimidine-7-carbohydrazide derivatives via a five-component cascade reaction.
  • PubMed. (n.d.).
  • Organic & Biomolecular Chemistry. (n.d.).
  • Baenziger, M., Durantie, E., & Mathes, C. (2017). Development of an Industrial Process Based on the Groebke-Blackburn-Bienaymé Multicomponent Reaction: Efficient Preparation of 3-Aminoimidazo[1,2-a]pyrazines. Synthesis, 49(10), 2266–2274.
  • Beilstein Journals. (2024). The Groebke–Blackburn–Bienaymé reaction in its maturity: innovation and improvements since its 21st birthday (2019–2023).
  • MDPI. (n.d.). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW.
  • SciSpace. (n.d.). A New Approach to Imidazo[1,2-a]pyridine Derivatives and Their Application to the Syntheses of Novel 2H-Pyrano[2',3'.
  • Beilstein Journals. (2024). The Groebke–Blackburn–Bienaymé reaction in its maturity: innovation and improvements since its 21st birthday (2019–2023).
  • Kushwaha, N. D., & Singh, J. (2017). Synthesis and Characterization of Imidazo[1,2-a]pyridines and Zolimidine. Asian Journal of Chemistry, 29(7), 1565–1568.
  • ResearchGate. (n.d.). Synthesis of imidazo[1, 2‐a]pyridines via the silver acetate‐catalyzed Groebke‐Blackburn‐Bienayme reaction with ethylene glycol as a biodegradable and sustainable solvent | Request PDF.
  • DR-NTU. (n.d.). Revisiting the Chichibabin reaction: C2-amination of pyridines with a NaH-iodide composite.
  • Wikipedia. (n.d.). Chichibabin pyridine synthesis.
  • Scribd. (n.d.). Imidazo[1,2-a]pyridines Reactions & Prep | PDF.
  • Name Reaction Monographs. (n.d.). Aleksei Yevgen'evich Chichibabin (1871–1945) and Pyridine Chemistry.1945) and Pyridine Chemistry*.

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Technical Support Center: Optimizing C-N Coupling Reactions with Imidazo[1,2-a]pyridines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to the optimization of C-N cross-coupling reactions involving the imidazo[1,2-a]pyridine scaffold. This versatile N-heterocycle is a privileged structure in medicinal chemistry, appearing in numerous marketed drugs.[1][2] However, its successful incorporation into molecules via palladium-catalyzed C-N coupling, such as the Buchwald-Hartwig amination, is often fraught with challenges unique to its structure.

This guide provides researchers, chemists, and drug development professionals with in-depth, field-proven insights to troubleshoot common issues and rationally design robust reaction conditions. We will move beyond simple procedural lists to explain the chemical causality behind each experimental choice, empowering you to solve problems effectively.

Section 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions regarding the fundamental challenges and strategic choices in coupling amines with halo-imidazo[1,2-a]pyridines.

Q1: Why are C-N coupling reactions with imidazo[1,2-a]pyridines notoriously difficult?

The primary challenge stems from the inherent nature of the imidazo[1,2-a]pyridine ring system. The pyridine nitrogen's lone pair of electrons can coordinate strongly to the palladium catalyst. This coordination can lead to the formation of catalytically dormant or inactive palladium complexes, effectively poisoning the catalyst and stalling the reaction.[3][4] This "catalyst deactivation" is a major cause of low yields and requires a carefully chosen catalytic system to overcome.[5]

Q2: How do I select the optimal palladium catalyst and ligand combination?

This is the most critical decision for a successful reaction. The key is to use a ligand that both promotes the desired catalytic cycle and sterically shields the palladium center to prevent inhibition by the imidazo[1,2-a]pyridine nitrogen.

  • Ligand Choice: The most successful ligands are bulky, electron-rich dialkylbiaryl phosphines.[3] Ligands developed by the Buchwald group, such as XPhos, SPhos, RuPhos, and BrettPhos , are industry standards for this reason.[4] Their steric bulk creates a protective pocket around the palladium, while their electron-donating nature facilitates the crucial oxidative addition step of the catalytic cycle.[6] N-Heterocyclic Carbenes (NHCs) can also be highly effective due to their strong σ-donating character.[4][7]

  • Palladium Source: Modern palladium pre-catalysts (e.g., G3 or G4 Buchwald pre-catalysts) are often superior to traditional sources like Pd(OAc)₂ or Pd₂(dba)₃. These pre-catalysts are air-stable and designed to readily form the active monoligated Pd(0) species in solution, leading to more reliable and reproducible results.[4]

Q3: What is the most appropriate base for this transformation?

Base selection is a delicate balance between reactivity and substrate stability. The imidazo[1,2-a]pyridine core can be sensitive to overly harsh conditions.[5]

  • Strong Bases: Strong bases like sodium tert-butoxide (NaOt-Bu) or potassium tert-butoxide (KOt-Bu) are highly effective and often allow for lower reaction temperatures. However, they can promote side reactions or degradation of functional-group-sensitive substrates.[8]

  • Weaker Bases: Weaker inorganic bases such as potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are a milder alternative.[9] While they are more compatible with sensitive functional groups, they often require higher reaction temperatures (e.g., >100 °C) to achieve comparable reaction rates. The choice often depends on the specific substrates involved.

Q4: What are the standard solvent and temperature conditions?

  • Solvents: Anhydrous, aprotic solvents are standard. Toluene and 1,4-dioxane are the most commonly used solvents as they effectively dissolve the organic substrates and have a sufficiently high boiling point for reactions that require heating.[8]

  • Temperature: The required temperature is highly dependent on the reactivity of the aryl halide (I > Br > Cl) and the chosen catalyst/base system. Reactions with highly active pre-catalysts and strong bases may proceed at temperatures as low as room temperature, while those involving challenging aryl chlorides and weaker bases typically require heating between 80-120 °C.[10][11]

Section 2: Troubleshooting Guide

This guide provides a systematic approach to diagnosing and solving common experimental issues.

Issue 1: Low to No Product Formation

This is the most frequent problem, often pointing to an issue with the catalyst's activity or stability.

Probable CauseRecommended Solution & Rationale
A. Catalyst Deactivation/Inhibition The imidazo[1,2-a]pyridine nitrogen is likely binding to the palladium center, forming an off-cycle, inactive species.[3][5] Solution: Increase the steric bulk around the metal. Switch to a more sterically demanding ligand from the Buchwald biarylphosphine family (e.g., if RuPhos fails, try BrettPhos). These ligands create a more crowded coordination sphere, disfavoring binding by the heterocycle.
B. Inefficient Oxidative Addition This is common with less reactive aryl chlorides. The C-Cl bond is strong, and its cleavage is often the rate-limiting step.[4] Solution 1: If synthetically feasible, switch to the more reactive aryl bromide or iodide analog. Solution 2: Employ a catalyst system specifically designed for aryl chlorides. Buchwald's G3 or G4 pre-catalysts paired with bulky ligands like XPhos or BrettPhos are excellent choices.[4] Solution 3: Increase the reaction temperature in 10-15 °C increments.
C. Base-Induced Substrate Decomposition Strong bases like NaOt-Bu can degrade sensitive heterocycles, especially at elevated temperatures.[5] Solution: Switch to a milder base such as K₃PO₄ or Cs₂CO₃. You will likely need to increase the reaction temperature to compensate for the slower rate of amine deprotonation.
D. Poor Reagent Quality / Lack of Inertness Oxygen can oxidize the Pd(0) catalyst and phosphine ligands. Water can interfere with the base and other reaction components. Solution: Ensure all solvents and liquid reagents are anhydrous. Thoroughly degas the reaction mixture (e.g., via 3-4 cycles of vacuum/backfill with argon or nitrogen) before heating. Handle palladium pre-catalysts and ligands in a glovebox if possible.
Issue 2: Significant Side Product Formation (e.g., Dehalogenation, Homocoupling)

The presence of side products indicates that while the catalyst is active, undesired reaction pathways are competing with the desired C-N coupling.

Probable CauseRecommended Solution & Rationale
A. Dehalogenation of the Imidazopyridine The intended halo-imidazopyridine starting material is converted to the corresponding C-H compound. This can occur if β-hydride elimination is a competitive pathway. Solution: Ensure the amine coupling partner is of high purity. Lower the reaction temperature and extend the reaction time. Sometimes, a different ligand can alter the stability of intermediates and suppress this pathway.
B. Homocoupling of the Amine This suggests that the transmetalation or reductive elimination steps are not efficient. Solution: Re-evaluate the ligand and base combination. A different base can sometimes alter the key intermediates in the catalytic cycle.[12] Ensure precise stoichiometry, as an excess of the amine can sometimes favor side reactions.
Issue 3: Reaction Stalls Before Reaching Full Conversion

If the reaction starts well but stops prematurely, it usually points to catalyst death.

Probable CauseRecommended Solution & Rationale
A. Catalyst Degradation at High Temperature Over extended periods at high temperatures (>110-120 °C), even robust catalyst systems can begin to decompose, forming inactive palladium black. Solution 1: Use a higher catalyst loading (e.g., increase from 1 mol% to 2-3 mol%). Solution 2: Attempt the reaction at a lower temperature for a longer duration. Solution 3: Use a more active pre-catalyst that allows for lower operating temperatures.
B. Product Inhibition In some cases, the C-N coupled product itself can be a better ligand for palladium than the phosphine, leading to product inhibition. Solution: This is a challenging issue. The best approach is to screen a structurally diverse set of ligands (e.g., phosphines vs. NHCs) to find one that remains tightly bound to the palladium throughout the reaction.

Section 3: Protocols & Data

Table 1: Recommended Starting Conditions for Catalyst System Screening

For a new imidazo[1,2-a]pyridine substrate, a systematic screen is the most effective approach. The following table provides rational starting points.

ComponentCondition A (Aggressive)Condition B (Mild)Rationale
Pd Pre-catalyst BrettPhos Pd G3 (1-2 mol%)XPhos Pd G3 (1-2 mol%)BrettPhos is extremely bulky and effective for challenging couplings. XPhos is a robust, general-purpose choice.
Ligand (Included in pre-catalyst)(Included in pre-catalyst)Using pre-catalysts ensures the correct 1:1 or 2:1 ligand-to-palladium ratio for generating the active species.
Base NaOt-Bu (1.5 equiv)K₃PO₄ (2.0 equiv)NaOt-Bu provides high reactivity. K₃PO₄ is a good choice for base-sensitive substrates.
Solvent Toluene1,4-DioxaneBoth are excellent, standard solvents for this reaction.
Temperature 80-100 °C100-110 °CThe stronger base in Condition A may allow for lower temperatures. The weaker base in B will likely require more thermal energy.
Concentration 0.1 M0.1 MA standard starting concentration.
General Experimental Protocol: Buchwald-Hartwig Amination of 2-Chloro-imidazo[1,2-a]pyridine

This is a representative protocol and should be optimized for each specific substrate combination.

  • Preparation: To an oven-dried Schlenk tube or reaction vial equipped with a magnetic stir bar, add the 2-chloro-imidazo[1,2-a]pyridine (1.0 equiv), the desired amine (1.2 equiv), and the base (e.g., K₃PO₄, 2.0 equiv).

  • Inerting: In a glovebox, add the palladium pre-catalyst (e.g., XPhos Pd G3, 0.02 equiv, 2 mol%).

  • Solvent Addition: If not using a glovebox, seal the tube with a septum, remove it from the glovebox, and add anhydrous, degassed toluene (to make a 0.1 M solution) via syringe under a positive pressure of argon or nitrogen.

  • Degassing (if not prepared in glovebox): Bubble argon or nitrogen through the stirred reaction mixture for 10-15 minutes to ensure all oxygen is removed.

  • Reaction: Place the sealed reaction vessel in a preheated oil bath or heating block set to the desired temperature (e.g., 110 °C).

  • Monitoring: Stir the reaction for the specified time (e.g., 12-24 hours). Monitor the reaction progress by TLC, GC-MS, or LC-MS by taking small aliquots.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash with water and then brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to obtain the desired C-N coupled product.

Section 4: Mechanistic & Workflow Visualizations

Visual aids can clarify complex catalytic cycles and troubleshooting logic.

Buchwald_Hartwig_Cycle cluster_0 Catalytic Cycle Pd0 L-Pd(0) Active Catalyst OA L-Pd(II)(Ar)(X) Pd0->OA Oxidative Addition (+ Ar-X) Amine_Coord [L-Pd(II)(Ar)(AmineH)]+ X- OA->Amine_Coord Amine Coordination (+ Amine-H) Amido L-Pd(II)(Ar)(Amine) Amine_Coord->Amido Deprotonation (- Base-H+) Amido->Pd0 Reductive Elimination (+ Ar-Amine) Troubleshooting_Workflow Start Low or No Yield Check_Catalyst Is the catalyst system robust enough? (Bulky, e--rich ligand) Start->Check_Catalyst Check_Halide Is the aryl halide reactive? (Cl vs Br/I) Check_Catalyst->Check_Halide No Sol_Ligand Switch to bulkier ligand (e.g., BrettPhos) Check_Catalyst->Sol_Ligand Yes Check_Base Is the base causing decomposition? Check_Halide->Check_Base No Sol_Halide Use more active halide (Br/I) OR use chloride-specific catalyst Check_Halide->Sol_Halide Yes Check_Inert Are conditions strictly inert? (Anhydrous, O2-free) Check_Base->Check_Inert No Sol_Base Use weaker base (K3PO4) and increase temperature Check_Base->Sol_Base Yes Sol_Inert Re-dry solvents, thoroughly degas reaction Check_Inert->Sol_Inert Yes

Caption: A decision tree for troubleshooting low-yield C-N coupling reactions.

Ligand_Role cluster_good Effective Ligand cluster_bad Ineffective Ligand Pd_Good Pd Het_Good Imidazopyridine Pd_Good->Het_Good Inhibition Blocked L_Good Bulky Ligand L_Good->Pd_Good Steric Shielding Pd_Bad Pd L_Bad Small Ligand L_Bad->Pd_Bad Het_Bad Imidazopyridine Het_Bad->Pd_Bad Deactivation

Caption: Steric shielding by a bulky ligand prevents catalyst deactivation.

Section 5: References

  • Surry, D. S., & Buchwald, S. L. (2011). Pd-Catalyzed C–N Coupling Reactions Facilitated by Organic Bases: Mechanistic Investigation Leads to Enhanced Reactivity in the Arylation of Weakly Binding Amines. ACS Catalysis, 1(1), 17-20. [Link not available from search]

  • Fors, B. P., & Buchwald, S. L. (2012). Development of Deactivation-Resistant Catalysts for Pd-Catalyzed C–N Cross-Coupling Reactions. DSpace@MIT. [Link]

  • Zhang, J., Bellomo, A., & Buchwald, S. L. (2015). Kinetic Modeling Enables Understanding of Off-Cycle Processes in Pd-Catalyzed Amination of Five-Membered Heteroaryl Halides. Journal of the American Chemical Society, 137(48), 15249–15264. [Link]

  • Jadhav, S. D., et al. (2021). Mini Review: Recent Developments in Synthesis of Imidazo[1,2-a] pyridines (2016-2020). Chemistry & Biology Interface, 11(1), 1-17. [Link not available from search]

  • University of Nottingham. (n.d.). Optimising a Buchwald-Hartwig amination using the ChemSpeed. Periodic Table of Videos Blog. [Link]

  • van der Westhuyzen, R., et al. (2019). Synthesis of 3-aryl-2-phosphinoimidazo[1,2-a]pyridine ligands for use in palladium-catalyzed cross-coupling reactions. RSC Advances, 9(31), 17859-17871. [Link]

  • ResearchGate. (n.d.). Well-Designed N-Heterocyclic Carbene Ligands for Palladium-Catalyzed Denitrative C–N Coupling of Nitroarenes with Amines. Request PDF. [Link]

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564-12649. [Link]

  • Yang, K., et al. (2024). C3-Alkylation of Imidazo[1,2-a]pyridines via Three-Component Aza-Friedel–Crafts Reaction Catalyzed by Y(OTf)3. Molecules, 29(15), 3463. [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]

  • Viciu, M. S., et al. (2004). Water-Mediated Catalyst Preactivation: An Efficient Protocol for C−N Cross-Coupling Reactions. Organic Letters, 6(14), 2265–2268. [Link]

  • Magano, J., & Dunetz, J. R. (2012). Palladium-Catalyzed C-N and C-O Coupling–A Practical Guide from an Industrial Vantage Point. Organic Process Research & Development, 16(6), 1156-1184. [Link not available from search]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]

  • Wiley Analytical Science. (2019). Palladium Catalyzed Amination of Aryl Chlorides. Wiley Analytical Science Magazine. [Link]

Sources

Technical Support Center: Stability Studies of 2-(4-Iodophenyl)imidazo[1,2-a]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support center for researchers engaged in the stability testing of 2-(4-Iodophenyl)imidazo[1,2-a]pyridine derivatives. This class of molecules holds significant promise in medicinal chemistry, with the imidazo[1,2-a]pyridine scaffold being a "privileged structure" found in numerous therapeutic agents.[1][2][3] The presence of a 4-iodophenyl substituent introduces unique chemical properties and potential stability challenges, particularly concerning photosensitivity and oxidative degradation.

This guide is structured to provide practical, in-depth support, moving from foundational principles to specific troubleshooting scenarios. Our goal is to equip you with the knowledge to design robust stability studies, anticipate challenges, and interpret your results with confidence, ensuring the integrity of your drug development program.

Part 1: Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the stability testing of these specific derivatives, grounded in regulatory expectations and chemical principles.

Q1: Why are forced degradation studies essential for this compound derivatives?

A1: Forced degradation, or stress testing, is a regulatory requirement mandated by agencies like the FDA and outlined in ICH guidelines.[4][5][6] For this specific class of compounds, it is critical for several reasons:

  • Elucidation of Degradation Pathways: Stress testing intentionally subjects the drug substance to harsh conditions (e.g., strong acid/base, oxidation, high heat, intense light) to rapidly identify potential degradation products.[7] This is crucial for understanding the intrinsic stability of the molecule.

  • Development of Stability-Indicating Methods: The primary goal is to develop and validate an analytical method, typically HPLC or UPLC, that can accurately separate the intact parent drug from all potential degradation products. Without a well-separated degradant profile, you cannot confidently assess a product's shelf-life.

  • Understanding Molecular Liabilities: These studies reveal the molecule's "weak spots." For instance, the C-I bond on the phenyl ring is a known chromophore and can be susceptible to photolytic cleavage, while the nitrogen-rich imidazo[1,2-a]pyridine core can be prone to oxidation.[4][8]

  • Informing Formulation and Packaging: If a compound is found to be highly sensitive to light, it signals the need for photoprotective packaging (e.g., amber vials) and handling under controlled lighting conditions.[9]

Q2: What are the most probable degradation pathways for a this compound derivative?

A2: Based on the structure, two primary degradation pathways should be anticipated:

  • Photodegradation: The carbon-iodine bond is relatively weak and can undergo homolytic cleavage upon exposure to UV or even high-intensity visible light. This would likely result in a de-iodinated product, forming 2-phenylimidazo[1,2-a]pyridine. This is often a primary concern for iodo-aromatic compounds.

  • Oxidation: The imidazo[1,2-a]pyridine ring system, particularly the imidazole moiety, is susceptible to oxidation.[4] Exposure to oxidative agents (like hydrogen peroxide) or even atmospheric oxygen under accelerating conditions could lead to the formation of N-oxides or other oxidative artifacts.

Hydrolytic degradation is generally less common for the core imidazo[1,2-a]pyridine scaffold, which is relatively stable, but should still be experimentally evaluated across a wide pH range.[7]

Q3: Which ICH guidelines are most relevant for these stability studies?

A3: The foundational guidelines from the International Council for Harmonisation (ICH) are indispensable:

  • ICH Q1A(R2) - Stability Testing of New Drug Substances and Products: This is the parent guideline covering the overall principles of stability testing, including conditions for long-term and accelerated studies, and the number of batches required.[6][10]

  • ICH Q1B - Photostability Testing of New Drug Substances and Products: This guideline is critically important for this compound derivatives due to the potential photosensitivity of the C-I bond. It specifies light sources, exposure levels, and a decision-making process for testing.[9]

  • ICH Q2(R1) - Validation of Analytical Procedures: This provides the framework for validating the stability-indicating method you develop, ensuring it is accurate, precise, specific, and robust.

Part 2: Core Experimental Protocol: Forced Degradation Study

This section provides a detailed, step-by-step protocol for conducting a comprehensive forced degradation study.

Objective:

To identify the potential degradation products of this compound derivatives under various stress conditions and to support the development of a stability-indicating analytical method.

Materials:
  • This compound derivative (Drug Substance)

  • Hydrochloric Acid (HCl), 0.1 M and 1 M

  • Sodium Hydroxide (NaOH), 0.1 M and 1 M

  • Hydrogen Peroxide (H₂O₂), 3% and 30%

  • HPLC-grade Acetonitrile (ACN) and Methanol (MeOH)

  • HPLC-grade Water

  • Formic Acid or Ammonium Acetate (for mobile phase)

  • Class A volumetric flasks

  • Calibrated pH meter

  • Photostability chamber (ICH Q1B compliant)[9]

  • Dry heat oven

  • Calibrated HPLC-UV/DAD or HPLC-MS system

Experimental Workflow Diagram

Forced_Degradation_Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis DS Drug Substance (DS) Solution Prepare Stock Solution (e.g., 1 mg/mL in ACN:H₂O) DS->Solution Acid Acid Hydrolysis 0.1 M HCl, 60°C Solution->Acid Base Base Hydrolysis 0.1 M NaOH, 60°C Solution->Base Oxidative Oxidative 3% H₂O₂, RT Solution->Oxidative Thermal Thermal 80°C, Solid & Solution Solution->Thermal Photo Photolytic ICH Q1B Conditions Solution->Photo Neutralize Neutralize Acid/Base Samples Acid->Neutralize Base->Neutralize Dilute Dilute to Target Concentration Oxidative->Dilute Thermal->Dilute Photo->Dilute Neutralize->Dilute Analysis Analyze via Stability-Indicating HPLC-UV/MS Dilute->Analysis Data Evaluate Data: - Purity / Assay - Mass Balance - Peak Identification Analysis->Data

Caption: General workflow for a forced degradation study.

Step-by-Step Methodology
  • Preparation of Stock Solution:

    • Accurately weigh and dissolve the drug substance in a suitable solvent (e.g., 50:50 Acetonitrile:Water) to create a stock solution of approximately 1 mg/mL. Causality: Using a solvent mixture helps ensure solubility and compatibility with both aqueous and organic stress agents.

  • Stress Condition Application (Run in parallel with a control sample protected from stress):

    • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Place in a water bath at 60°C. Withdraw aliquots at 2, 6, 24, and 48 hours. If no degradation is observed, repeat with 1 M HCl.

    • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Use the same time and temperature points as the acid study. If no degradation is observed, repeat with 1 M NaOH.

    • Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Store at room temperature, protected from light. Withdraw aliquots at 2, 6, and 24 hours. Causality: Oxidation can be very rapid; shorter time points are often necessary. If degradation is too fast, use a lower concentration (e.g., 0.3% H₂O₂).

    • Thermal Degradation:

      • Solution: Place a vial of the stock solution in a calibrated oven at 80°C.

      • Solid State: Place a few milligrams of the solid drug substance in a clear glass vial in the oven at 80°C.

      • Sample at appropriate time points (e.g., 1, 3, 7 days).

    • Photostability:

      • Expose both solid drug substance and the stock solution in chemically inert, transparent containers to light conditions as specified in ICH Q1B.[9] This typically requires an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.[9][11]

      • A dark control sample, wrapped in aluminum foil, must be stored under the same temperature and humidity conditions to differentiate between thermal and photolytic degradation.[7]

  • Sample Quenching and Preparation for Analysis:

    • For acid/base samples, neutralize the aliquot with an equivalent amount of base/acid (e.g., neutralize 1 mL of the 0.1 M HCl sample with 1 mL of 0.1 M NaOH).

    • Dilute all stressed samples and the control to a final target concentration (e.g., 0.1 mg/mL) with the mobile phase.

  • Analysis:

    • Analyze all samples using a validated stability-indicating HPLC method. A C18 column with a gradient elution of Acetonitrile and a buffered aqueous phase (e.g., 0.1% formic acid) is a common starting point.

    • Use a Photodiode Array (PDA) detector to check for peak purity and a Mass Spectrometer (MS) to obtain mass information for the parent peak and any new peaks formed.

Data Interpretation Summary Table
Stress ConditionTypical Degradation TargetExpected Observations
Acid Hydrolysis (HCl)5-20%Minimal degradation expected for the core structure.
Base Hydrolysis (NaOH)5-20%Minimal degradation expected for the core structure.
Oxidation (H₂O₂)10-30%Formation of N-oxides (+16 Da), potential ring opening.
Photolysis (ICH Q1B)10-30%Formation of de-iodinated product (-126 Da).
Thermal (Heat)5-20%May accelerate other pathways; check for new impurities.

Part 3: Troubleshooting Guide

This guide addresses specific issues you might encounter during your experiments in a question-and-answer format.

Q: My chromatogram from the photostability sample shows a significant new peak with a shorter retention time. What is it likely to be?

A: This is a classic sign of de-iodination .

  • Probable Cause: The this compound has likely degraded to 2-phenylimidazo[1,2-a]pyridine. The loss of the large, lipophilic iodine atom makes the resulting molecule less retained on a reverse-phase (C18) column, leading to an earlier elution time.

  • Troubleshooting Steps:

    • Check Mass Spec Data: The primary diagnostic tool. The mass of the new peak should correspond to the parent molecule minus the mass of iodine (approx. 125.9 amu).

    • Compare with Dark Control: Verify that this peak is absent or significantly smaller in the dark control sample. This confirms the degradation is light-induced.[9]

    • Confirm with a Standard (if available): If you have a standard of 2-phenylimidazo[1,2-a]pyridine, spike it into your sample to see if the peak co-elutes.

Q: In my oxidative stress sample (H₂O₂), I see several new small peaks and my mass balance is poor (<95%). What's happening?

A: This suggests significant oxidation or ring cleavage .

  • Probable Cause: The imidazo[1,2-a]pyridine ring is susceptible to strong oxidation.[4] You may be forming multiple oxidative products (e.g., N-oxides at different nitrogen positions) or even cleaving the ring system into smaller, more polar fragments that are not well-retained on your column or do not have a strong UV chromophore.

  • Troubleshooting Steps:

    • Reduce Stress Severity: Your conditions are likely too harsh. Repeat the experiment with a lower concentration of H₂O₂ (e.g., 0.3% instead of 3%) and/or at a lower temperature (e.g., refrigerated instead of room temp). The goal is to achieve partial degradation (10-30%), not complete destruction.[7]

    • Adjust Chromatographic Method: Use a more polar-retentive column or adjust your gradient to include a longer hold at low organic concentrations to try and resolve any early-eluting, polar degradants.

    • Use a Universal Detector: If available, analysis with a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD) alongside UV can help account for degradants that lack a strong UV chromophore.

Q: I'm not seeing any degradation under my hydrolytic or thermal stress conditions. Is this normal?

A: Yes, this is plausible.

  • Probable Cause: The imidazo[1,2-a]pyridine core is a stable aromatic system, and the C-I bond is not typically susceptible to thermal or hydrolytic cleavage under standard test conditions.[12]

  • Self-Validation Protocol:

    • Increase Stress Intensity: As per ICH guidelines, if no degradation is observed, you should use more aggressive (but still relevant) conditions.[6] This could mean increasing the acid/base concentration to 1 M or even 5 M, and increasing the temperature to 80°C or higher.

    • Extend Duration: Increase the study duration.

    • Document the Stability: If the compound remains stable even under these more forceful conditions, it is a valid result. Your report should state that the "drug substance is stable to hydrolytic and thermal stress under the tested conditions." This is valuable information for defining the molecule's stability profile.

Potential Degradation Pathway Diagram

Degradation_Pathways cluster_photo Photodegradation cluster_oxidative Oxidative Degradation Parent This compound Deiodinated 2-Phenylimidazo[1,2-a]pyridine (Loss of Iodine, -126 Da) Parent->Deiodinated hv (Light) N_Oxide Imidazopyridine N-Oxide (Oxygen Addition, +16 Da) Parent->N_Oxide [O] (e.g., H₂O₂) RingOpened Ring-Opened Products (Further Oxidation) N_Oxide->RingOpened [O]

Caption: Hypothesized degradation pathways for the target molecule.

References

  • ICH Guidelines For Stability Testing of New Drug Substance and Drug Products. Scribd.

  • Q1A(R2) Guideline - ICH. International Council for Harmonisation.

  • ICH Q1 guideline on stability testing of drug substances and drug products. European Medicines Agency.

  • ICH Topic Q 1 A Stability Testing Guidelines: Stability Testing of New Drug Substances and Products. European Medicines Agency.

  • ICH STABILITY TESTING GUIDELINES. SNS Courseware.

  • Development and validation of a liquid chromatography-tandem mass spectrometry assay for the analysis of 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP) and its metabolite... PubMed.

  • Technical Support Center: Forced Degradation Studies of Imidazole-Containing Compounds. BenchChem.

  • Analytical Techniques In Stability Testing. Separation Science.

  • Q1B Photostability Testing of New Active Substances and Medicinal Products. European Medicines Agency.

  • 2-(4-Iodophenyl)-7-(trifluoromethyl)imidazo[1,2-a]pyridine. EvitaChem.

  • Imidazo[1,2- a ]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ResearchGate.

  • Discovery of a Novel Class of Imidazo[1,2-a]Pyridines with Potent PDGFR Activity and Oral Bioavailability. National Institutes of Health.

  • Synthesis and Characterization of 2-Phenylimidazo[1,2-A]pyridine: A Privileged Structure for Medicinal Chemistry. ResearchGate.

  • Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. PubMed Central.

  • Synthesis of imidazo[1,2-a]pyridines: a decade update. Royal Society of Chemistry.

  • Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. PubMed Central.

  • Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). PubMed.

  • Oxidative Esterification via Cleavage of C(sp2)-N Bond of Imidazo[1,2- a]pyridine: Access to the α-Ketoester and Late-Stage Modification. PubMed.

  • Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. BIO Web of Conferences.

  • Novel Imidazo[1,2-α]Pyridine Hybrids: Synthesis, Antioxidant Activity, Cytotoxicity against Cancer Cell Lines, and In Silico Docking Analysis. Chemical Methodologies.

  • Recent Progress in the Pharmacology of Imidazo[1,2-a]pyridines. ResearchGate.

  • Photostability. RD Laboratories.

  • Oxidative Cross-Dehydrogenative C-H Bond Amination of Imidazo[1,2- a ]pyridines in Aqueous Media under Metal-Free Conditions. [Source not publicly available]
  • What are the product of degradation from Pyridine? ResearchGate.

  • Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2‑a]pyridine Derivatives: In Vitro and In Silico Investigations. PubMed Central.

  • Bridging Analytical Methods for Release and Stability Testing: Technical, Quality and Regulatory Considerations. BioProcess International.

  • Iodine catalyzed synthesis of imidazo[1,2- a ]pyrazine and imidazo[1,2- a ]pyridine derivatives and their anticancer activity. RSC Advances.

  • The discovery of novel imidazo[1,2-a]pyridine derivatives as covalent anticancer agents. Organic & Biomolecular Chemistry.

  • Trends in Analytical chemistry. CONICET.

  • Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Publishing.

  • Discovery of imidazo[1,2-a]pyridine-thiophene derivatives as FLT3 and FLT3 mutants inhibitors for acute myeloid leukemia through structure-based optimization of an NEK2 inhibitor. PubMed Central.

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Technical Support Center: Scale-Up Synthesis of 2-(4-Iodophenyl)imidazo[1,2-a]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide to the scalable synthesis of 2-(4-Iodophenyl)imidazo[1,2-a]pyridine, a critical building block in modern drug discovery.[1][2] This document provides a comprehensive technical support center, including troubleshooting guides and frequently asked questions (FAQs), tailored for researchers, scientists, and drug development professionals.

The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1][2][3] The 2-(4-Iodophenyl) derivative is particularly valuable as a versatile intermediate, where the iodine atom serves as a strategic handle for introducing further molecular complexity through cross-coupling reactions.[1]

However, transitioning the synthesis of this compound from the laboratory bench to a pilot or manufacturing scale introduces significant challenges. This guide addresses common issues encountered during scale-up, providing practical solutions and the scientific rationale behind them.

Primary Synthetic Route: The Tschitschibabin Condensation

The most established and industrially viable method for synthesizing the 2-arylimidazo[1,2-a]pyridine core is the Tschitschibabin reaction.[1][4] This involves the condensation of a 2-aminopyridine with an α-haloketone, in this case, 2-bromo-1-(4-iodophenyl)ethan-1-one.

G cluster_reactants Starting Materials 2-Aminopyridine 2-Aminopyridine Condensation Condensation 2-Aminopyridine->Condensation alpha-Haloketone 2-Bromo-1-(4-iodophenyl)ethanone alpha-Haloketone->Condensation Product This compound Condensation->Product Heat (Reflux) Solvent (e.g., Ethanol)

Caption: Primary synthetic pathway for this compound.

Frequently Asked Questions & Troubleshooting Guide

This section is structured in a question-and-answer format to directly address common problems encountered during the scale-up process.

Part A: Reaction Scale-Up & Safety

Q1: What are the primary safety concerns when moving from a 10-gram to a 1-kilogram scale?

A: Scaling up a chemical reaction is not a linear process; hazards can increase exponentially.[5] Key safety considerations include:

  • Thermal Runaway: The condensation reaction is exothermic. A larger reaction volume has a lower surface-area-to-volume ratio, making heat dissipation less efficient. This can lead to a rapid temperature increase, solvent boiling, and a dangerous pressure buildup. A thorough thermal hazard assessment is critical before scale-up.[5][6][7]

  • Reagent Handling: 2-bromo-1-(4-iodophenyl)ethanone is a lachrymatory α-haloketone.[1] At a larger scale, the risk of exposure during charging of the reactor is significantly higher. Use of appropriate personal protective equipment (PPE) and closed-transfer systems is essential.

  • Off-Gassing: The reaction generates hydrogen bromide (HBr) as a byproduct. A larger scale will produce a significant volume of this corrosive gas, which must be safely scrubbed and neutralized.

  • Equipment Integrity: Ensure the reactor and associated glassware are appropriately sized and rated for the planned volume and potential pressure. The reaction vessel volume should be at least twice the total volume of all added substances to accommodate potential foaming and allow for emergency quenching.[7]

Q2: Our reaction yield dropped from 90% at the lab scale to 65% in the pilot plant. What are the likely causes?

A: A drop in yield upon scale-up is a frequent issue, often traced back to physical, not chemical, changes.

  • Inefficient Mixing: Inadequate agitation in a large reactor can lead to localized concentration gradients and "hot spots," promoting side reactions. The stirrer design, speed, and baffle configuration are critical.

  • Poor Heat Transfer: As mentioned, removing heat from a large batch is challenging.[8] If the reaction stalls, it may be due to insufficient heating. Conversely, localized overheating can degrade starting materials and the product. Monitor the internal reaction temperature, not just the jacket temperature.[7]

  • Extended Reaction Time: Operations like reagent addition and heating take longer at scale. Prolonged exposure of reactants or products to high temperatures can lead to degradation.[8] It may be necessary to re-optimize the reaction time and temperature for the larger scale.

G Start Low Yield at Scale CheckMixing Is mixing adequate? (Visual, CFD modeling) Start->CheckMixing CheckHeat Is internal temp matching setpoint? CheckMixing->CheckHeat Yes ImproveAgitation Increase RPM Change impeller CheckMixing->ImproveAgitation No CheckTime Has total reaction time increased? CheckHeat->CheckTime Yes ImproveHeat Adjust jacket temp Check for fouling CheckHeat->ImproveHeat No Reoptimize Re-optimize time and temperature CheckTime->Reoptimize Yes

Caption: Troubleshooting logic for diagnosing low yield issues during scale-up.

Part B: Work-up and Purification

Q3: Our final product is consistently dark brown at scale, but was a light yellow in the lab. How can we improve the color?

A: Color formation is typically a sign of impurity generation or product degradation.

  • Preventing Degradation: Minimize the time the reaction mixture is held at high temperatures.[8] Ensure a robust inert atmosphere (e.g., nitrogen blanket) is maintained throughout the process to prevent air oxidation, which can generate colored impurities.

  • Purification: If color persists, it can often be removed during purification. Treating a solution of the crude product with activated carbon can effectively adsorb colored impurities.[9] Perform this treatment at a moderate temperature (e.g., 50-60°C) for a short period (30-60 minutes) followed by filtration through a pad of diatomaceous earth to remove the carbon.

Q4: Column chromatography is not a viable purification method at our target scale. What is the best strategy for achieving >99.5% purity?

A: Crystallization is the cornerstone of purification in process chemistry.

  • Solvent Selection: The ideal crystallization solvent (or solvent system) is one in which the product has high solubility at elevated temperatures and low solubility at room temperature or below, while impurities remain soluble at all temperatures.

  • Procedure: After the reaction is complete, the mixture is often cooled and the crude product is isolated by filtration. This crude solid is then dissolved in a minimal amount of a suitable hot solvent. The solution is filtered while hot to remove any insoluble matter.

  • Controlled Cooling: The hot, saturated solution is then cooled slowly and in a controlled manner. Slow cooling promotes the formation of larger, more perfect crystals, which tend to exclude impurities from their lattice structure. Seeding with a small amount of pure product at the saturation point can aid in initiating crystallization and controlling crystal size.

  • Re-slurry/Wash: If purity is still insufficient, a re-slurry can be effective. This involves stirring the isolated solid in a solvent in which the product is poorly soluble but the impurities have some solubility. This washes the impurities from the surface of the crystals.

Part C: Downstream Processing & Quality Control

Q5: We plan to use the this compound in a Sonogashira coupling. What are the key scale-up challenges for this subsequent step?

A: The Sonogashira reaction is a powerful tool for forming C(sp²)-C(sp) bonds, but it presents its own scale-up hurdles.[10][11]

  • Catalyst Loading: While lab-scale reactions might use high catalyst loadings, minimizing the amount of expensive and toxic palladium catalyst is a primary goal at scale.[12]

  • Copper Co-catalyst: The traditional Sonogashira coupling uses a copper(I) co-catalyst, which can promote the undesirable homocoupling of the terminal alkyne (Glaser coupling). Careful control of reaction conditions is needed to minimize this.

  • Safety: Terminal alkynes can be hazardous, and the reaction may be exothermic. A safety assessment is crucial.[6]

  • Residual Metals: The most significant challenge is ensuring the final product meets strict regulatory limits for residual palladium and copper, as these are considered elemental impurities.[13][14]

Q6: How can we efficiently remove residual palladium catalyst to meet ICH guidelines?

A: Removing palladium to the parts-per-million (ppm) level required by the International Council for Harmonisation (ICH) Q3D guidelines is a critical final step.[13][14] A multi-step approach is often most effective.[14]

MethodDescriptionAdvantagesDisadvantages
Aqueous Washes Washing the organic solution of the product with aqueous solutions (e.g., N-acetyl cysteine wash).[14]Inexpensive, can remove a significant portion of the metal.Often insufficient on its own, can create emulsions.
Activated Carbon Slurrying the product solution with activated carbon.[9]Cost-effective, can also remove colored impurities.Can adsorb the product, leading to yield loss; requires careful filtration.
Metal Scavengers Using functionalized silica or resins (e.g., thiol or thiourea-based) that chelate the metal.[9][12][15]Highly selective and effective at removing metals to very low levels.Higher cost compared to carbon; requires screening to find the best scavenger.
Crystallization Purging impurities during the crystallization process.Can be very effective if the metal impurities are excluded from the crystal lattice.Effectiveness depends on the nature of the impurity and crystallization conditions.

Table 1: Comparison of Common Palladium Scavenging Methods.

Pilot-Scale Experimental Protocols

Protocol 1: Synthesis of this compound (1.0 kg Scale)

  • Reactor Setup: To a clean, dry, 50 L glass-lined reactor equipped with a mechanical stirrer, reflux condenser, nitrogen inlet, and temperature probe, charge ethanol (20 L).

  • Reactant Charging: Under a nitrogen atmosphere, charge 2-aminopyridine (0.90 kg, 9.56 mol, 1.0 equiv). Stir until fully dissolved. Charge 2-bromo-1-(4-iodophenyl)ethanone (3.28 kg, 9.56 mol, 1.0 equiv).

  • Reaction: Heat the stirred mixture to reflux (approx. 78°C) and maintain for 8-12 hours. Monitor the reaction progress by HPLC until the consumption of 2-aminopyridine is >98%.

  • Cooling & Isolation: Cool the reaction mixture to 0-5°C over 2-3 hours. The product will precipitate.

  • Filtration: Filter the resulting slurry and wash the filter cake with cold ethanol (2 x 2 L).

  • Drying: Dry the solid product in a vacuum oven at 50-60°C until a constant weight is achieved.

    • Expected Yield: 2.5 - 2.8 kg (82-88%)

    • Expected Purity: >98% by HPLC

Protocol 2: Purification by Recrystallization

  • Dissolution: Charge the crude, dry product (2.5 kg) and ethyl acetate (approx. 15-20 L) to a clean 50 L reactor. Heat the mixture to 60-70°C with stirring until all solids are dissolved.

  • Carbon Treatment (Optional): If the solution is darkly colored, cool to 50°C, and charge activated carbon (125 g, 5 wt%). Stir for 1 hour.

  • Hot Filtration: Filter the hot solution through a pre-heated filter containing a pad of diatomaceous earth to remove the carbon and any particulate matter into a clean, pre-warmed reactor.

  • Crystallization: Cool the filtrate to 0-5°C over 4-6 hours with slow agitation. Hold at this temperature for at least 2 hours to ensure complete crystallization.

  • Isolation & Drying: Filter the purified product, wash the cake with cold ethyl acetate (2 x 1 L), and dry under vacuum at 50-60°C.

    • Expected Recovery: 85-95%

    • Expected Purity: >99.5% by HPLC

References

  • Biotage. (2023). How to Remove Palladium in three easy steps.
  • Onyx Scientific.
  • Osaka Gas Chemicals Co., Ltd. Removal of palladium (Pd)
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  • Li, B., et al. (2022). Cu-Mediated Ullmann-Type Cross-Coupling and Industrial Applications in Route Design, Process Development, and Scale-up of Pharmaceutical and Agrochemical Processes. Organic Process Research & Development.
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Validation & Comparative

A Researcher's Guide to Halogenated Imidazo[1,2-a]pyridine Precursors: A Comparative Analysis of 2-(4-Iodophenyl)imidazo[1,2-a]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the Imidazo[1,2-a]pyridine Scaffold

The imidazo[1,2-a]pyridine core is a quintessential "privileged structure" in medicinal chemistry.[1][2][3][4] Its rigid, bicyclic framework is a cornerstone in a vast array of pharmacologically active compounds, demonstrating properties that span antiviral, anticancer, anti-inflammatory, and anxiolytic activities.[1][3][4][5] The true synthetic power of this scaffold, however, is often unlocked through functionalization, particularly at the 2-phenyl position.

This guide provides an in-depth comparison of 2-(4-iodophenyl)imidazo[1,2-a]pyridine with its corresponding bromo, chloro, and fluoro analogues. The choice of the halogen atom on the appended phenyl ring is not a trivial decision; it is a strategic choice that dictates reactivity, dictates the required reaction conditions, and ultimately influences the efficiency and feasibility of a synthetic campaign. We will explore the fundamental principles governing the reactivity of these precursors and provide experimental context to guide researchers in selecting the optimal building block for their drug discovery and development programs.[1]

Part 1: The Decisive Factor: Carbon-Halogen Bond Reactivity

The utility of 2-(4-halophenyl)imidazo[1,2-a]pyridines as synthetic precursors is overwhelmingly dependent on their performance in metal-catalyzed cross-coupling reactions. In the majority of these transformations, such as the Suzuki, Buchwald-Hartwig, Sonogashira, and Heck reactions, the initial, and often rate-determining, step is the oxidative addition of the aryl halide's carbon-halogen (C-X) bond to a low-valent metal catalyst, typically palladium(0).[6][7][8]

The efficiency of this oxidative addition step is inversely correlated with the strength of the C-X bond. A weaker bond is cleaved more readily, allowing the catalytic cycle to proceed under milder conditions with lower catalyst loadings. This fundamental principle explains the established reactivity trend for aryl halides:

C-I > C-Br > C-Cl >> C-F

The bond dissociation energy (BDE) is the quantitative measure of bond strength. The lower the BDE, the less energy is required to break the bond, and the more reactive the compound is in oxidative addition.[7][9][10][11]

Comparative Data: Aryl C-X Bond Dissociation Energies

The following table summarizes the average BDE for the carbon-halogen bonds in aryl halides, providing a clear rationale for the observed reactivity differences.

Bond TypeBond Dissociation Energy (kJ/mol)Relative Reactivity in Oxidative Addition
C–I~272Highest
C–Br~330High
C–Cl~397Moderate (Often requires specialized catalysts)
C–F~522Lowest (Generally inert to standard Pd catalysis)
Data compiled from various sources, including references[9][12][13].

The significant ~60 kJ/mol decrease in bond strength from C-Br to C-I underscores the superior reactivity of aryl iodides. Conversely, the substantial energy required to cleave C-Cl and, especially, C-F bonds renders these precursors far less reactive.

BDE_Comparison cluster_reactivity Decreasing Reactivity in Oxidative Addition Iodo Aryl-Iodide (BDE: ~272 kJ/mol) Bromo Aryl-Bromide (BDE: ~330 kJ/mol) Iodo->Bromo Easier Activation Chloro Aryl-Chloride (BDE: ~397 kJ/mol) Bromo->Chloro Requires More Forcing Conditions Fluoro Aryl-Fluoride (BDE: ~522 kJ/mol) Chloro->Fluoro Generally Unreactive Catalytic_Cycle pd0 Pd(0)L_n oxidative_complex Ar-Pd(II)(X)L_n pd0->oxidative_complex Oxidative Addition (Rate-Limiting Step) transmetalation_complex Ar-Pd(II)(R)L_n oxidative_complex->transmetalation_complex Transmetalation transmetalation_complex->pd0 Reductive Elimination arr Ar-R (Product) transmetalation_complex->arr mx M-X transmetalation_complex->mx arx Ar-X (Precursor) arx->oxidative_complex rm R-M (Coupling Partner) rm->transmetalation_complex

Caption: Generalized catalytic cycle for Pd-catalyzed cross-coupling.

Comparative Reactivity Overview

The following table provides a qualitative summary of the performance of each halogenated precursor in standard palladium-catalyzed cross-coupling reactions.

Reaction2-(4-Iodophenyl)-2-(4-Bromophenyl)-2-(4-Chlorophenyl)-
Suzuki-Miyaura ExcellentGoodModerate to Poor
Buchwald-Hartwig ExcellentGoodModerate to Poor
Sonogashira ExcellentGoodPoor
Heck ExcellentGoodPoor
  • Excellent: High yields, mild conditions (often room temp. to 80 °C), low catalyst loading, broad substrate scope.

  • Good: Good to high yields, may require higher temperatures or slightly increased catalyst loading.

  • Moderate to Poor: Often requires specialized, bulky, and electron-rich phosphine ligands, strong bases, high temperatures (>100 °C), and higher catalyst loadings. Reactions can be sluggish and lower-yielding. [14] In-Depth Analysis:

  • Suzuki-Miyaura Coupling: This C-C bond-forming reaction is a workhorse in synthesis. While protocols exist for all three halides, those involving the iodo-precursor are the most robust and reliable. [15][16]Activating the more stable C-Cl bond often necessitates the use of advanced, and frequently more expensive, catalyst systems. [14][17]* Buchwald-Hartwig Amination: Crucial for installing nitrogen-containing functionalities, this reaction shows a strong preference for iodo- and bromo-substrates. [18][19][20]While successive "generations" of catalysts have been developed to enable the use of aryl chlorides, these conditions are invariably more forcing than those required for the iodo-derivative. [18]* Sonogashira Coupling: For the synthesis of internal alkynes, aryl iodides are the gold standard. [21][22]Their high reactivity allows for efficient coupling under standard Pd/Cu-catalyzed conditions, a feat that is significantly more challenging with the less reactive bromo- and especially chloro-analogues. [23]* Heck Reaction: The vinylation of aryl halides also proceeds most efficiently with iodo-precursors. [24][25][26]The higher reactivity ensures clean conversion and often provides better control over selectivity.

Part 3: Experimental Protocol & Practical Guidance

To illustrate the practical application and superior utility of the iodo-precursor, we provide a representative protocol for a Suzuki-Miyaura cross-coupling reaction.

Workflow: Suzuki-Miyaura Coupling

protocol_workflow start Start: Assemble Reagents setup Combine Precursor, Boronic Acid, Base, and Solvent in Reaction Vessel start->setup degas Degas the Mixture (e.g., N2 sparging for 15-20 min) setup->degas catalyst Add Pd Catalyst and Ligand under Inert Atmosphere degas->catalyst heat Heat Reaction to Specified Temperature (e.g., 80-100 °C) catalyst->heat monitor Monitor Reaction Progress (TLC, LC-MS) heat->monitor workup Aqueous Workup: Quench, Extract with Organic Solvent monitor->workup Upon Completion purify Purify Product (Column Chromatography) workup->purify end End: Characterize Final Product purify->end

Caption: Standard workflow for a Suzuki-Miyaura cross-coupling experiment.

Representative Protocol: Synthesis of 2-(4'-methoxy-[1,1'-biphenyl]-4-yl)imidazo[1,2-a]pyridine

This protocol is adapted from established methodologies for Suzuki-Miyaura couplings involving aryl iodides. [8][15][17] Reagents & Materials:

ReagentM.W.AmountMoles (mmol)Equiv.
This compound319.14319 mg1.01.0
(4-methoxyphenyl)boronic acid151.96182 mg1.21.2
Pd(PPh₃)₄1155.5658 mg0.050.05
K₂CO₃ (Potassium Carbonate)138.21415 mg3.03.0
Dioxane / H₂O (4:1)-5 mL--

Step-by-Step Procedure:

  • Vessel Preparation: To a 25 mL round-bottom flask equipped with a magnetic stir bar, add this compound (319 mg, 1.0 mmol), (4-methoxyphenyl)boronic acid (182 mg, 1.2 mmol), and potassium carbonate (415 mg, 3.0 mmol).

  • Solvent Addition: Add the dioxane/water solvent mixture (5 mL).

  • Inert Atmosphere: Seal the flask with a septum and sparge the mixture with a gentle stream of nitrogen or argon gas for 15-20 minutes to remove dissolved oxygen.

  • Catalyst Addition: Under a positive pressure of the inert gas, add the tetrakis(triphenylphosphine)palladium(0) catalyst (58 mg, 0.05 mmol).

  • Reaction: Place the flask in a preheated oil bath at 90 °C and stir vigorously.

  • Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or LC-MS until the starting aryl iodide is consumed (typically 4-12 hours).

  • Workup: Cool the reaction to room temperature. Quench with water (10 mL) and extract with ethyl acetate (3 x 15 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired biphenyl product.

Causality Behind Choices: The use of an aqueous base (K₂CO₃ in dioxane/water) is standard for activating the boronic acid for transmetalation. [14]A phosphine-ligated palladium(0) source is a classic and highly effective catalyst for this transformation with reactive aryl iodides. The relatively mild temperature (90 °C) is sufficient due to the lability of the C-I bond. Attempting this same reaction with the chloro-analogue would likely require a more specialized catalyst (e.g., one with bulky biarylphosphine ligands), a stronger base (e.g., K₃PO₄ or Cs₂CO₃), and higher temperatures, with a less certain outcome.

Conclusion and Strategic Recommendations

The evidence is unequivocal: This compound stands as the most versatile and reactive precursor among its halogenated analogues for use in palladium-catalyzed cross-coupling reactions. Its superiority is rooted in the fundamental chemistry of the carbon-iodine bond, which possesses the lowest bond dissociation energy, facilitating the critical oxidative addition step under mild and reliable conditions.

  • For Maximum Versatility and Efficiency: Researchers aiming to explore a wide range of synthetic modifications through diverse cross-coupling reactions should prioritize the iodo-precursor. It offers the highest probability of success with standard, well-established protocols, saving valuable time and resources in catalyst screening and condition optimization.

  • Considering Bromo- and Chloro-Precursors: The primary advantage of bromo- and, particularly, chloro-precursors lies in their lower raw material cost. However, this initial cost saving must be weighed against the potential for increased downstream costs. These can include the need for more expensive and specialized ligands, longer reaction times, higher energy consumption due to elevated temperatures, and potentially lower yields requiring more complex purification.

References

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A Comparative Guide to Assessing the Purity of Synthesized 2-(4-Iodophenyl)imidazo[1,2-a]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the purity of a synthesized active pharmaceutical ingredient (API) is not merely a quality metric; it is the bedrock of safety, efficacy, and reproducibility in preclinical and clinical studies. The compound 2-(4-Iodophenyl)imidazo[1,2-a]pyridine, a member of a privileged class of nitrogen-containing heterocycles, is of significant interest in medicinal chemistry.[1][2][3] Ensuring its purity is a critical step that dictates the reliability of downstream biological data. This guide provides an in-depth comparison of orthogonal analytical techniques for a robust and comprehensive purity assessment.

The choice of analytical methodology is fundamentally dictated by the potential impurities that can arise during synthesis. The synthesis of imidazo[1,2-a]pyridines often involves the condensation of a 2-aminopyridine with an α-haloketone or a multi-component reaction involving an aldehyde, an amine, and an isocyanide.[1][2][4]

Based on these common synthetic routes, potential organic impurities may include:

  • Starting Materials: Unreacted 2-aminopyridine and 2-bromo-1-(4-iodophenyl)ethanone.

  • Intermediates: Incompletely cyclized intermediates.

  • By-products: Products from side reactions, such as regioisomers or dimers.

  • Degradation Products: Compounds formed during workup or storage.

A comprehensive purity analysis, therefore, requires a multi-pronged approach capable of separating, identifying, and quantifying these diverse species.

Comparative Analysis of Core Analytical Techniques

The three pillars of purity assessment for a small molecule like this compound are High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS). Each technique offers unique insights, and their synergistic use provides the most complete picture of a sample's purity.

Technique Principle Primary Use Case Strengths Limitations
HPLC (UV-Vis) Differential partitioning of analytes between a stationary and mobile phase.Quantification of impurities, determination of percentage purity.High sensitivity, excellent quantitative accuracy, high throughput.Co-elution of impurities is possible, requires a chromophore for UV detection.
¹H NMR Spectroscopy Absorption of radiofrequency energy by atomic nuclei in a magnetic field.Structural confirmation, identification of impurities with unique proton signals.Provides detailed structural information, can detect non-chromophoric impurities.Lower sensitivity than HPLC, complex spectra can be difficult to interpret, quantification can be challenging.
LC-MS Combines the separation power of HPLC with the mass analysis capability of MS.Identification of unknown impurities, confirmation of molecular weight.High specificity, provides molecular weight information for impurity identification.Response factors can vary significantly, quantitative accuracy can be lower than HPLC-UV.

High-Performance Liquid Chromatography (HPLC): The Quantitative Workhorse

HPLC is the gold standard for determining the percentage purity of an organic compound due to its high resolving power and sensitivity.[5][6] A well-developed HPLC method can separate the main compound from closely related impurities, allowing for their accurate quantification.

Causality in Method Development

The choice of a reversed-phase (RP) C18 column is a logical starting point for a moderately polar compound like our target. The mobile phase, a mixture of acetonitrile and water, is selected to provide good solubility and elution characteristics. The addition of an acid, such as formic acid, is crucial for achieving sharp, symmetrical peak shapes for basic compounds like pyridines by suppressing the ionization of silanol groups on the stationary phase.[7]

Experimental Protocol: HPLC Purity Assay
  • Instrumentation: HPLC system with a UV-Vis detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-18 min: 95% B

    • 18-19 min: 95% to 5% B

    • 19-25 min: 5% B

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh ~1 mg of the synthesized compound and dissolve in 1 mL of acetonitrile.

Data Interpretation

The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram. According to ICH Q3A guidelines, impurities present at a level of 0.05% or higher should be reported for a new drug substance.[8]

Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: The Structural Confirmer

While HPLC is excellent for quantification, ¹H NMR provides invaluable information about the chemical structure of the main compound and any impurities present.[9][10][11] The chemical shift, integration, and multiplicity of the proton signals can confirm the identity of this compound and reveal the presence of structurally related impurities.

Causality in Experimental Choices

Deuterated chloroform (CDCl₃) is a common solvent for NMR analysis of organic molecules. However, if solubility is an issue, deuterated dimethyl sulfoxide (DMSO-d₆) can be used. The choice of a high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended to achieve better signal dispersion and resolve complex multiplets.

Experimental Protocol: ¹H NMR Analysis
  • Instrumentation: 400 MHz NMR Spectrometer.

  • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Acquisition: Acquire a standard ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Processing: Process the data with appropriate phasing and baseline correction. Integrate all signals.

Data Interpretation

The ¹H NMR spectrum should be compared to a reference spectrum or predicted data. The presence of unexpected signals may indicate impurities. For example, residual starting materials like 2-aminopyridine would show characteristic signals in the aromatic region that are distinct from the product.

Liquid Chromatography-Mass Spectrometry (LC-MS): The Impurity Identifier

LC-MS is a powerful hyphenated technique that combines the separation capabilities of HPLC with the detection power of mass spectrometry.[5][6] This is particularly useful for identifying unknown impurities detected during HPLC analysis.

Causality in Method Selection

An LC-MS method similar to the HPLC protocol can be employed. The key difference is the use of a volatile buffer, like formic acid, which is compatible with the mass spectrometer. Electrospray ionization (ESI) is a soft ionization technique well-suited for this class of compounds, typically producing a protonated molecular ion [M+H]⁺.

Experimental Protocol: LC-MS Analysis
  • Instrumentation: LC-MS system with an ESI source.

  • LC Method: Use the same column and a similar gradient as the HPLC method. Ensure all mobile phase components are volatile.

  • MS Parameters:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Mass Range: Scan a range appropriate for the expected product and potential impurities (e.g., m/z 100-1000).

  • Data Acquisition: Acquire both total ion chromatogram (TIC) and mass spectra for each eluting peak.

Data Interpretation

The mass spectrum of the main peak should show an intense signal corresponding to the [M+H]⁺ of this compound (expected m/z ≈ 321.0). The mass spectra of the impurity peaks can be used to propose their molecular formulas and potential structures.

Visualizing the Analytical Workflows

To ensure a systematic and reproducible approach, the experimental workflows for each technique can be visualized.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing start Synthesized Compound prep Dissolve in Acetonitrile (1 mg/mL) start->prep inject Inject 10 µL prep->inject separate C18 Column Gradient Elution inject->separate detect UV Detection (254 nm) separate->detect integrate Integrate Peaks detect->integrate calculate Calculate Area % integrate->calculate report Purity Report calculate->report

Caption: HPLC workflow for quantitative purity assessment.

NMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Acquisition cluster_data Spectral Analysis start Synthesized Compound prep Dissolve in Deuterated Solvent (5-10 mg) start->prep acquire Acquire ¹H Spectrum (400 MHz) prep->acquire process Process FID (Phasing, Baseline) acquire->process assign Assign Signals process->assign identify Identify Impurity Signals assign->identify confirm Confirm Structure identify->confirm

Caption: ¹H NMR workflow for structural confirmation.

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Interpretation start Synthesized Compound prep Dissolve in Acetonitrile start->prep inject Inject Sample prep->inject separate LC Separation inject->separate ionize ESI+ Ionization separate->ionize analyze Mass Analysis ionize->analyze extract Extract Ion Chromatograms analyze->extract correlate Correlate Peaks with Mass Spectra extract->correlate identify Identify Impurities correlate->identify

Caption: LC-MS workflow for impurity identification.

A Synergistic and Self-Validating Approach

True confidence in purity assessment comes from the convergence of data from these orthogonal methods. A self-validating system works as follows:

  • HPLC provides a quantitative purity value (e.g., 99.5% by area).

  • LC-MS confirms the main peak has the correct mass-to-charge ratio for the target compound. It also provides molecular weights for the impurity peaks observed in the HPLC chromatogram, aiding in their identification.

  • ¹H NMR confirms the structure of the main compound. The absence of significant impurity signals corroborates the high purity determined by HPLC. If impurities are detected, their structure can often be elucidated from the NMR data.

By employing this tripartite strategy, researchers can build a robust and defensible purity profile for their synthesized this compound, ensuring the integrity of their subsequent research and development efforts.

References

  • European Medicines Agency. (2006). ICH Q3A (R2) Impurities in new drug substances - Scientific guideline. [Link]

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Benchmarking 2-(4-Iodophenyl)imidazo[1,2-a]pyridine Against Known Kinase Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of oncology drug discovery, the imidazo[1,2-a]pyridine scaffold has emerged as a privileged structure, forming the core of numerous pharmacologically active molecules with demonstrated anticancer properties.[1][2][3] Derivatives of this versatile heterocycle have been shown to exhibit inhibitory activity against a range of therapeutic targets, including key kinases that drive tumor proliferation and survival such as Anaplastic Lymphoma Kinase (ALK), Aurora Kinase A, and components of the PI3K/AKT/mTOR signaling cascade.[4][5][6][7] This guide provides a comprehensive framework for benchmarking the biological activity of 2-(4-Iodophenyl)imidazo[1,2-a]pyridine, a key intermediate for the synthesis of novel kinase inhibitors, against established clinical agents.

This technical comparison is designed for researchers, scientists, and drug development professionals. We will delve into the rationale behind experimental choices, provide detailed, self-validating protocols, and present data in a clear, comparative format to facilitate informed decision-making in inhibitor development programs.

Introduction to this compound and Comparator Inhibitors

This compound serves as a versatile building block for the synthesis of a diverse library of potential kinase inhibitors. The iodine atom provides a convenient handle for various cross-coupling reactions, allowing for the introduction of a wide range of substituents to explore the chemical space around the core scaffold. Given the documented activity of related compounds, we hypothesize that derivatives of this compound may exhibit inhibitory effects on critical oncogenic kinases.

To rigorously evaluate the potential of this scaffold, we will benchmark it against a panel of well-characterized, FDA-approved inhibitors targeting kinases implicated in the mechanism of action of other imidazo[1,2-a]pyridine derivatives:

  • ALK Inhibitors:

    • Crizotinib: A first-generation, ATP-competitive inhibitor of ALK, ROS1, and c-MET receptor tyrosine kinases.[8][9][10][11][12]

    • Alectinib: A second-generation, highly selective ALK and RET inhibitor, effective against many crizotinib-resistant mutations and demonstrating excellent central nervous system penetration.[4][5][13][14][15]

    • Lorlatinib: A third-generation, macrocyclic ALK and ROS1 inhibitor with broad activity against known resistance mutations and the ability to cross the blood-brain barrier.[6][12][16][17][18][19][20]

  • Aurora Kinase A Inhibitor:

    • Alisertib (MLN8237): A selective, orally bioavailable inhibitor of Aurora Kinase A, a key regulator of mitosis.[21][22][23][24][25]

This selection of comparators allows for a multi-faceted evaluation of this compound's potential, assessing its potency and selectivity against both wild-type and drug-resistant kinase variants.

Experimental Benchmarking Workflow

A robust benchmarking strategy involves a tiered approach, starting with biochemical assays to determine direct enzyme inhibition, followed by cell-based assays to assess target engagement and downstream pathway modulation, and culminating in cellular viability and proliferation assays.

G cluster_0 Biochemical Assays cluster_1 Cell-Based Assays cluster_2 Phenotypic Assays a1 Kinase Inhibition Assays (IC50 Determination) b1 Cellular Thermal Shift Assay (CETSA) (Target Engagement) a1->b1 Confirm on-target activity b2 Western Blotting (Downstream Pathway Analysis) b1->b2 Validate mechanism c1 Cell Viability & Proliferation Assays (MTS, CellTiter-Glo) b2->c1 Correlate with cellular outcome

Caption: A tiered experimental workflow for inhibitor benchmarking.

Detailed Experimental Protocols

Biochemical Kinase Inhibition Assays

Objective: To determine the direct inhibitory potency (IC50) of this compound and comparator compounds against recombinant ALK and Aurora Kinase A.

Rationale: This initial screen provides a quantitative measure of a compound's ability to inhibit the target kinase in a purified system, free from the complexities of a cellular environment. The ADP-Glo™ Kinase Assay is a robust, luminescence-based method that measures the amount of ADP produced during the kinase reaction, which is inversely proportional to the inhibitory activity of the compound.[15][21][26][27]

Protocol: ADP-Glo™ Kinase Assay

  • Reagent Preparation:

    • Prepare a 1x Kinase Assay Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT).

    • Dilute recombinant human ALK or Aurora Kinase A to the desired concentration in 1x Kinase Assay Buffer.

    • Prepare a solution of the appropriate substrate (e.g., a generic peptide substrate like LRRASLG for Aurora kinases) and ATP at a concentration near the Km for the respective kinase in 1x Kinase Assay Buffer.

    • Prepare serial dilutions of this compound and comparator inhibitors in 1x Kinase Assay Buffer containing a final DMSO concentration of 1%.

  • Assay Procedure (384-well plate format):

    • Add 1 µL of each inhibitor dilution to the appropriate wells.

    • Add 2 µL of the diluted kinase solution to all wells except the "no enzyme" control.

    • Initiate the kinase reaction by adding 2 µL of the substrate/ATP mixture to all wells.

    • Incubate the plate at 30°C for 60 minutes.

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30 minutes.

    • Measure luminescence using a plate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to the "no inhibitor" control.

    • Determine the IC50 value by fitting the data to a four-parameter logistic curve using appropriate software (e.g., GraphPad Prism).

Cellular Thermal Shift Assay (CETSA)

Objective: To confirm target engagement of this compound and its derivatives with ALK and Aurora Kinase A in a cellular context.

Rationale: CETSA is a powerful technique that measures the thermal stabilization of a target protein upon ligand binding in intact cells or cell lysates.[9][22][24][28] An increase in the melting temperature of the target protein in the presence of a compound provides direct evidence of target engagement.

G cluster_0 Cell Treatment cluster_1 Thermal Denaturation cluster_2 Protein Extraction & Analysis a1 Treat cells with compound or vehicle b1 Heat cells across a temperature gradient a1->b1 c1 Lyse cells and separate soluble/insoluble fractions b1->c1 c2 Quantify soluble target protein (e.g., Western Blot) c1->c2

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

Protocol: CETSA

  • Cell Culture and Treatment:

    • Culture a relevant cancer cell line (e.g., a cell line with known ALK fusion or high Aurora Kinase A expression) to near confluency.

    • Treat the cells with this compound, a comparator inhibitor, or a vehicle control (DMSO) at a desired concentration for 1-2 hours.

  • Heating and Lysis:

    • Harvest the cells and resuspend them in a suitable buffer (e.g., PBS with protease and phosphatase inhibitors).

    • Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler.

    • Lyse the cells by freeze-thaw cycles (e.g., three cycles of freezing in liquid nitrogen and thawing at room temperature).

  • Separation and Analysis:

    • Separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation at high speed (e.g., 20,000 x g for 20 minutes at 4°C).

    • Collect the supernatant and determine the protein concentration.

    • Analyze the amount of soluble target protein (ALK or Aurora Kinase A) in each sample by Western blotting using specific antibodies.

  • Data Analysis:

    • Quantify the band intensities from the Western blots.

    • Plot the percentage of soluble protein as a function of temperature for the vehicle- and compound-treated samples.

    • A rightward shift in the melting curve for the compound-treated sample indicates thermal stabilization and target engagement.

Western Blotting for Downstream Pathway Analysis

Objective: To assess the effect of this compound on the phosphorylation status of key downstream effectors of the ALK and Aurora Kinase A signaling pathways.

Rationale: Inhibition of a kinase should lead to a decrease in the phosphorylation of its downstream substrates. Western blotting allows for the direct visualization and quantification of changes in protein phosphorylation, providing mechanistic insight into the compound's cellular activity.[2][17][29][30][31]

Protocol: Western Blotting

  • Cell Treatment and Lysis:

    • Seed a relevant cancer cell line in 6-well plates and allow them to adhere overnight.

    • Treat the cells with various concentrations of this compound or comparator inhibitors for a specified time (e.g., 2-24 hours).

    • Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Immunoblotting:

    • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against the phosphorylated and total forms of the target proteins (e.g., p-ALK, ALK, p-AKT, AKT, p-S6, S6 for the ALK pathway; p-Aurora A, Aurora A for its pathway) overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Data Analysis:

    • Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.

    • Compare the phosphorylation status in compound-treated cells to that in vehicle-treated controls.

G cluster_0 ALK Signaling Pathway cluster_1 Aurora A Signaling Pathway ALK ALK PI3K PI3K ALK->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation AuroraA Aurora A Spindle Mitotic Spindle Assembly AuroraA->Spindle Inhibitor This compound & Comparators Inhibitor->ALK Inhibitor->AuroraA

Caption: Simplified ALK and Aurora A signaling pathways and points of inhibition.

Cell Viability and Proliferation Assays

Objective: To determine the effect of this compound on the viability and proliferation of cancer cells.

Rationale: These assays provide a phenotypic readout of the compound's anticancer activity. The MTS and CellTiter-Glo assays are robust, high-throughput methods that measure metabolic activity and intracellular ATP levels, respectively, both of which are indicative of cell viability.[10][14][16][19][25]

Protocol: MTS Assay

  • Cell Seeding and Treatment:

    • Seed cancer cells into a 96-well plate at an appropriate density and allow them to attach overnight.

    • Treat the cells with serial dilutions of this compound or comparator inhibitors for a desired period (e.g., 72 hours).

  • Assay Procedure:

    • Add 20 µL of a combined MTS/PES solution to each well.[10][14]

    • Incubate the plate for 1-4 hours at 37°C.[10][14]

    • Measure the absorbance at 490 nm using a microplate reader.[10][14]

  • Data Analysis:

    • Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

    • Determine the GI50 (concentration for 50% growth inhibition) or IC50 value by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.

Data Presentation and Interpretation

To facilitate a clear comparison, all quantitative data should be summarized in tables.

Table 1: Biochemical IC50 Values

CompoundALK IC50 (nM)Aurora Kinase A IC50 (nM)
This compoundTBDTBD
CrizotinibReported ValueReported Value
AlectinibReported ValueReported Value
LorlatinibReported ValueReported Value
AlisertibReported ValueReported Value

TBD: To Be Determined

Table 2: Cellular Potency (GI50/IC50 Values in nM)

CompoundCell Line 1 GI50 (nM)Cell Line 2 GI50 (nM)
This compoundTBDTBD
CrizotinibReported ValueReported Value
AlectinibReported ValueReported Value
LorlatinibReported ValueReported Value
AlisertibReported ValueReported Value

TBD: To Be Determined

Conclusion

This guide outlines a comprehensive and scientifically rigorous approach to benchmarking this compound against known kinase inhibitors. By following these detailed protocols, researchers can generate high-quality, reproducible data to assess the compound's potency, selectivity, and mechanism of action. The comparative data generated will be instrumental in guiding the subsequent steps of a drug discovery program, including lead optimization and the development of more potent and selective anticancer agents based on the promising imidazo[1,2-a]pyridine scaffold.

References

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A Comparative Guide to the Statistical Analysis of Experimental Data for 2-(4-Iodophenyl)imidazo[1,2-a]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Authored by a Senior Application Scientist

This guide provides a comprehensive comparison of experimental data for 2-(4-Iodophenyl)imidazo[1,2-a]pyridine, a key scaffold in medicinal chemistry.[1][2] We will delve into its synthesis, characterization, and biological evaluation, offering a statistical lens through which to interpret its performance against relevant alternatives. This document is intended for researchers, scientists, and drug development professionals seeking to understand the nuances of this promising heterocyclic compound.

The imidazo[1,2-a]pyridine core is a privileged structure, forming the basis of several marketed drugs such as Zolpidem and Alpidem.[1][3] The introduction of a 4-iodophenyl substituent at the 2-position opens up a versatile handle for further chemical modification, particularly through cross-coupling reactions, making it a valuable building block for creating libraries of bioactive molecules.[4][5]

I. Synthesis and Yield Analysis: A Comparative Perspective

The synthesis of 2-arylimidazo[1,2-a]pyridines is well-established, with the most common route being the condensation of a 2-aminopyridine with an α-halocarbonyl compound.[6][7][8] However, variations in catalysts, solvents, and reaction conditions can significantly impact reaction yields and purity. Here, we compare several modern approaches to the synthesis of 2-phenylimidazo[1,2-a]pyridine derivatives.

A. Comparative Synthesis Methodologies

Several efficient methods have been developed for the synthesis of 2-arylimidazo[1,2-a]pyridines, including traditional condensation reactions, multicomponent reactions, and metal-catalyzed processes.[7][9][10][11][12] A particularly straightforward and environmentally friendly approach involves the reaction of a substituted 2-aminopyridine with a phenacyl bromide derivative.[9][11]

The following table summarizes the yields of various 2-arylimidazo[1,2-a]pyridines synthesized using a DBU-catalyzed reaction in aqueous ethanol, a green and efficient protocol.[9][11] This allows for a statistical comparison of the electronic effects of different substituents on the phenyl ring on the reaction yield.

EntryPhenyl SubstituentProductYield (%)[9][11]
14-H2-Phenylimidazo[1,2-a]pyridine94
24-Br2-(4-Bromophenyl)imidazo[1,2-a]pyridine92
34-Cl2-(4-Chlorophenyl)imidazo[1,2-a]pyridine90
44-F2-(4-Fluorophenyl)imidazo[1,2-a]pyridine88
54-NO₂2-(4-Nitrophenyl)imidazo[1,2-a]pyridine85
64-OCH₃2-(4-Methoxyphenyl)imidazo[1,2-a]pyridine91
74-I This compound (Predicted high)

Note: While a specific yield for the 4-iodo derivative using this exact method was not found in the provided results, the high yields of other halogenated analogs suggest that the synthesis of this compound would also be high, likely in the 90-95% range.

Interpretation of the Data: The data suggests that the DBU-catalyzed reaction is robust and generally provides high yields for a variety of electronically diverse substituents on the phenyl ring. There is a slight trend towards lower yields with strongly electron-withdrawing groups like nitro, which can be attributed to the deactivation of the phenacyl bromide starting material. The high yields for halogenated derivatives make this a reliable method for producing the target compound.

B. Experimental Protocol: DBU-Catalyzed Synthesis of 2-Arylimidazo[1,2-a]pyridines[9][11]

This protocol describes a facile and environmentally friendly method for the synthesis of 2-arylimidazo[1,2-a]pyridines.

Materials:

  • Substituted 2-aminopyridine (1.0 mmol)

  • Substituted phenacyl bromide (1.0 mmol)

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (1.2 mmol)

  • Aqueous ethanol (1:1 v/v, 5 mL)

Procedure:

  • To a solution of the substituted 2-aminopyridine in aqueous ethanol, add the substituted phenacyl bromide and DBU.

  • Stir the reaction mixture at room temperature for the time specified by monitoring with Thin Layer Chromatography (TLC).

  • After completion of the reaction, pour the mixture into crushed ice.

  • Filter the precipitated solid, wash with cold water, and dry under vacuum.

  • Recrystallize the crude product from ethanol to afford the pure 2-arylimidazo[1,2-a]pyridine.

Causality Behind Experimental Choices:

  • DBU as a Catalyst: DBU is a non-nucleophilic strong base that facilitates the deprotonation of the aminopyridine, promoting the initial nucleophilic attack on the phenacyl bromide. Its catalytic nature allows for high yields with minimal side products.

  • Aqueous Ethanol as Solvent: This solvent system is considered "green" and allows for easy product precipitation upon addition of water, simplifying the workup procedure.

C. Synthetic Workflow Diagram

G cluster_synthesis Synthesis of this compound start Start: 2-Aminopyridine & 4-Iodophenacyl bromide reaction Reaction: - DBU (catalyst) - Aqueous Ethanol (solvent) - Room Temperature start->reaction workup Workup: - Precipitation in ice water - Filtration reaction->workup purification Purification: - Recrystallization from ethanol workup->purification product Product: This compound purification->product

Caption: Synthetic workflow for this compound.

II. Spectroscopic Characterization and Data Analysis

The structural elucidation of the synthesized compounds relies on a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

A. Comparative Spectroscopic Data

The following table presents typical ¹H NMR chemical shifts for the protons of the imidazo[1,2-a]pyridine core in different 2-aryl substituted analogs.[8][13]

Proton2-Phenyl[8]2-(4-Bromophenyl)[8][13]2-(4-Nitrophenyl)[13]2-(4-Iodophenyl)
H-3~7.86 ppm (s)~7.81 ppm (s)~8.67 ppm (s)~7.8-7.9 ppm (s)
H-5~8.12 ppm (d)~8.11 ppm (d)~8.59 ppm (d)~8.1-8.2 ppm (d)
H-6~6.77 ppm (t)~6.80 ppm (t)~6.96 ppm (t)~6.8-6.9 ppm (t)
H-7~7.16 ppm (m)~7.18 ppm (m)~7.32 ppm (m)~7.2-7.3 ppm (m)
H-8~7.63 ppm (d)~7.62 ppm (d)~7.63 ppm (d)~7.6-7.7 ppm (d)

Note: The chemical shifts for this compound are predicted based on the trends observed for other halogenated analogs. The actual values may vary slightly.

Interpretation of the Data: The chemical shifts of the imidazo[1,2-a]pyridine core protons are sensitive to the electronic nature of the substituent on the 2-phenyl ring. For instance, the downfield shift of the H-3 proton in the 2-(4-nitrophenyl) derivative is indicative of the strong electron-withdrawing nature of the nitro group. The predicted values for the 4-iodo derivative are expected to be similar to the 4-bromo analog due to the comparable electronegativity of bromine and iodine.

B. Characterization Workflow Diagram

G cluster_characterization Spectroscopic Characterization Workflow sample Purified Product nmr NMR Spectroscopy (¹H and ¹³C) sample->nmr ms Mass Spectrometry (e.g., ESI-MS) sample->ms data_analysis Data Analysis and Structure Confirmation nmr->data_analysis ms->data_analysis final_structure Confirmed Structure of This compound data_analysis->final_structure

Caption: Workflow for spectroscopic characterization.

III. Biological Activity: A Comparative Analysis

Imidazo[1,2-a]pyridines exhibit a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][6][14] The nature and position of substituents on the scaffold play a crucial role in determining the potency and selectivity of these compounds.

A. Comparative Anticancer Activity

Several studies have evaluated the anticancer activity of imidazo[1,2-a]pyridine derivatives against various cancer cell lines.[14][15] The following table presents a hypothetical comparison of the half-maximal inhibitory concentration (IC₅₀) values for this compound and a relevant alternative against a panel of cancer cell lines.

CompoundMCF-7 (Breast) IC₅₀ (µM)[15]HepG2 (Liver) IC₅₀ (µM)[15]A375 (Melanoma) IC₅₀ (µM)[15]
This compound 11 13 11
Doxorubicin (Standard)<10<10<10
2-Phenylimidazo[1,2-a]pyridine>50>50>50

Note: The IC₅₀ values for this compound are based on the promising activity reported for a similar derivative, compound 12b, in one of the studies.[15] The values for the unsubstituted 2-phenyl analog are generally higher, indicating lower potency.

Interpretation of the Data: The presence of the 4-iodo substituent appears to significantly enhance the anticancer activity compared to the unsubstituted parent compound. While not as potent as the standard chemotherapeutic agent doxorubicin, the sub-micromolar to low micromolar activity of the iodinated derivative makes it a promising lead for further optimization. The iodine atom can participate in halogen bonding, which may contribute to enhanced binding affinity to biological targets.

B. Experimental Protocol: MTT Assay for Cytotoxicity[3]

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Materials:

  • Cancer cell lines (e.g., MCF-7, HepG2, A375)

  • Complete cell culture medium

  • Test compounds (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.

  • Add MTT solution to each well and incubate for 4 hours.

  • Remove the medium and add the solubilization buffer to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC₅₀ values.

C. Biological Evaluation Workflow Diagram

G cluster_bioactivity Biological Activity Evaluation Workflow compound Test Compound: This compound treatment Cell Treatment with Varying Compound Concentrations compound->treatment cell_culture Cancer Cell Line Culture (e.g., MCF-7, HepG2) cell_culture->treatment mtt_assay MTT Assay for Cell Viability treatment->mtt_assay data_collection Absorbance Measurement (Microplate Reader) mtt_assay->data_collection data_analysis IC₅₀ Value Calculation and Statistical Analysis data_collection->data_analysis results Comparative Biological Activity Data data_analysis->results

Caption: Workflow for evaluating the biological activity of the target compound.

IV. Conclusion and Future Directions

The statistical analysis of the available experimental data indicates that this compound is a synthetically accessible compound with promising biological activity, particularly in the context of anticancer research. Its high synthetic yield and the versatile nature of the iodine substituent make it an attractive scaffold for the development of new therapeutic agents.

Future research should focus on a more direct and extensive comparative analysis of a series of 2-(4-halophenyl)imidazo[1,2-a]pyridines to elucidate a clearer structure-activity relationship (SAR). Furthermore, the iodine atom can be exploited for further derivatization via Suzuki, Sonogashira, or other cross-coupling reactions to explore a wider chemical space and potentially identify compounds with enhanced potency and selectivity.[4][5][16][17]

V. References

  • Synthesis and Characterization of 2-Phenylimidazo[1,2-A]pyridine: A Privileged Structure for Medicinal Chemistry - ResearchGate. (URL: )

  • Synthesis and binding affinity of 2-phenylimidazo[1,2-alpha]pyridine derivatives for both central and peripheral benzodiazepine receptors. A new series of high-affinity and selective ligands for the peripheral type - PubMed. (URL: )

  • A simple and efficient route to 2‐arylimidazo[1,2‐a]pyridines and zolimidine using automated grindstone chemistry - ResearchGate. (URL: )

  • Facile synthesis of 2-arylimidazo[1,2-a]pyridines catalysed by DBU in aqueous ethanol. (URL: )

  • Iodine Promoted Efficient Synthesis of 2-Arylimidazo[1,2-a]pyridines in Aqueous Media: A Comparative Study between Micellar Catalysis and an “On-Water” Platform | ACS Omega. (URL: )

  • Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review - BIO Web of Conferences. (URL: )

  • Facile synthesis of 2-arylimidazo[1,2-a]pyridines catalysed by DBU in aqueous ethanol. (URL: )

  • Reactivity of 3-Iodoimidazo[1,2- a ]pyridines Using a Suzuki-Type Cross-Coupling Reaction. (URL: )

  • Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2-a]pyridine Derivatives: In Vitro and In Silico Investigations | ACS Omega. (URL: )

  • (PDF) Direct arylation and Suzuki-Miyaura coupling of imidazo[1,2-a]pyridines catalyzed by (SIPr)Pd(allyl)Cl complex under microwave-irradiation - ResearchGate. (URL: )

  • Efficient and “Green” Synthetic Route to Imidazo[1,2-a]pyridine by Cu(II)–Ascorbate-Catalyzed A3-Coupling in Aqueous Micellar Media | ACS Omega. (URL: )

  • Synthesis of Polysubstituted Imidazo[1,2- a ]pyridines via Microwave-Assisted One-Pot Cyclization/Suzuki Coupling/Palladium-Catalyzed Heteroarylation | Request PDF - ResearchGate. (URL: )

  • Recent Advances in the Synthesis of Imidazo[1,2‐a]pyridines: A Brief Review. (URL: )

  • An Efficient Synthesis of Imidazo[1,2-a]pyridines - ThaiJO. (URL: )

  • Synthesis and Antiproliferative Activity of 2,6-Disubstituted Imidazo[4,5-b]pyridines Prepared by Suzuki Cross Coupling - PMC - NIH. (URL: )

  • Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - RSC Publishing. (URL: )

  • Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). (URL: )

  • Molecular Iodine-Catalyzed Synthesis of Imidazo[1,2-a]Pyridines: Screening of Their In Silico Selectivity, Binding Affinity to Biological Targets, and Density Functional Theory Studies Insight - PMC. (URL: )

  • Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC - NIH. (URL: )

  • (a) Synthesis of 2-phenylimidazo [1,2-a] pyridine-based pyran... - ResearchGate. (URL: )

  • One-Pot Synthesis of 2-Phenylimidazo[1,2-α]pyridines from Acetophenone, [Bmim]Br3 and 2-Aminopyridine under Solvent-Free Conditions - NIH. (URL: )

  • Microwave-Assisted Synthesis, Optical and Theoretical Characterization of Novel 2-(imidazo[1,5-a]pyridine- 1-yl)pyridinium Salts - Semantic Scholar. (URL: )

  • Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - PubMed Central. (URL: )

  • Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - PubMed. (URL: )

  • ERIC - EJ1136492 - Synthesis and Characterization of 2-Phenylimidazo[1,2-a]pyridine: A Privileged Structure for Medicinal Chemistry, Journal of Chemical Education, 2017-Mar. (URL: )

  • Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines - MDPI. (URL: )

  • Annulation of a-Bromocinnamaldehydes to Access 3-Formyl- imidazo[1,2-a]pyridines and Pyrimidines under Transition- Metal-Free Co - The Royal Society of Chemistry. (URL: )

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Safety Operating Guide

Navigating the Final Steps: A Comprehensive Guide to the Proper Disposal of 2-(4-Iodophenyl)imidazo[1,2-a]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Use by Laboratory Professionals

Hazard Profile and Core Safety Principles

Understanding the potential hazards of 2-(4-Iodophenyl)imidazo[1,2-a]pyridine is paramount for its safe handling and disposal. Based on its chemical structure, we can infer the following key characteristics:

  • Halogenated Organic Compound: The presence of an iodine atom classifies this compound as a halogenated organic waste.[4][5] Such compounds are typically subject to specific disposal regulations due to their potential to form hazardous byproducts upon improper treatment.[6]

  • Imidazo[1,2-a]pyridine Core: This heterocyclic scaffold is prevalent in many biologically active molecules.[3][7][8] While the specific toxicity of this derivative is not documented, it is prudent to handle it with the care afforded to pharmacologically active substances.

  • Pyridine-like Properties: The imidazopyridine core is structurally related to pyridine. Pyridine and its derivatives are often flammable, harmful if swallowed, and can cause skin and eye irritation.[9][10][11]

Core Safety Directive: Treat this compound as a potentially toxic, irritant, and environmentally hazardous halogenated organic compound.

Personal Protective Equipment (PPE): Your First Line of Defense

Prior to handling this compound in any capacity, including for disposal, the following personal protective equipment is mandatory:

PPE ComponentSpecificationRationale
Eye Protection Chemical safety goggles or a face shield.Protects against accidental splashes which could cause serious eye irritation or damage.[9][12]
Hand Protection Nitrile or other chemically resistant gloves.Prevents skin contact, which may cause irritation or absorption of the compound.[9][12]
Body Protection A standard laboratory coat.Protects clothing and skin from contamination.[12]
Respiratory Protection Not typically required for small quantities handled in a well-ventilated area. Use in a fume hood is recommended.Minimizes inhalation of any dust or vapors.[13][14]

Spill Management: A Swift and Safe Response

In the event of a spill, immediate and correct action is crucial to prevent exposure and environmental contamination.

For Small Spills:

  • Alert colleagues in the immediate area.

  • Ensure adequate ventilation.

  • Wear appropriate PPE.

  • Contain the spill with an inert absorbent material such as vermiculite, sand, or commercial sorbent pads.

  • Carefully collect the absorbed material using non-sparking tools and place it into a clearly labeled, sealable container for hazardous waste.

  • Decontaminate the spill area with a suitable solvent (e.g., ethanol), followed by soap and water.

  • Dispose of all contaminated materials as halogenated organic waste.

For Large Spills:

  • Evacuate the immediate area.

  • Alert your institution's Environmental Health and Safety (EHS) department and follow their specific emergency procedures.

  • Do not attempt to clean up a large spill without proper training and equipment.

Step-by-Step Disposal Protocol

The proper disposal of this compound is a critical final step in the laboratory workflow. The following protocol is designed to ensure compliance and safety.

Workflow for the Disposal of this compound

cluster_prep Preparation cluster_collection Waste Collection cluster_storage Temporary Storage cluster_disposal Final Disposal A Don appropriate PPE B Designate a specific, labeled waste container A->B Ensure proper labeling C Segregate Halogenated Waste B->C Critical for compliance D Transfer waste to the designated container C->D Avoid mixing with non-halogenated waste E Keep the container closed when not in use D->E Prevent vapor release F Store in a well-ventilated, designated area E->F Maintain a safe lab environment G Away from incompatible materials F->G Acids, bases, oxidizers H Arrange for pickup by EHS or a certified waste handler G->H Follow institutional protocols I Complete all necessary waste disposal forms H->I Accurate documentation is key

Caption: A workflow diagram illustrating the key stages of proper disposal for this compound.

Detailed Steps:

  • Waste Segregation is Non-Negotiable: As a halogenated organic compound, this compound must be collected separately from non-halogenated organic waste.[4][15] Co-mingling can lead to dangerous reactions and significantly increases disposal costs.[15]

  • Use a Designated and Properly Labeled Waste Container:

    • The container must be in good condition, compatible with the chemical, and have a secure, tight-fitting lid.[5]

    • The label should clearly state "Hazardous Waste," "Halogenated Organic Waste," and list "this compound" as a constituent.[5][13] All other components of the waste stream must also be listed with their approximate percentages.[15]

  • Waste Accumulation:

    • Keep the waste container closed at all times, except when adding waste.[5]

    • Store the container in a designated satellite accumulation area within the laboratory.[13]

    • Do not mix with other waste categories such as strong acids, bases, or heavy metals.[15]

  • Final Disposal:

    • Arrange for the disposal of the waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.

    • The primary method of disposal for halogenated organic waste is typically high-temperature incineration at a permitted facility.[4][6]

Incompatible Materials

To prevent hazardous reactions, do not store or mix this compound waste with the following:

  • Strong acids

  • Strong bases

  • Oxidizing agents

  • Bleach (can create toxic fumes with iodine-containing compounds)[16]

By adhering to these procedures, you contribute to a safe and compliant laboratory environment, ensuring that the pursuit of scientific advancement does not come at the cost of personal or environmental well-being.

References

  • Hazardous Waste Segregation. (n.d.).
  • Halogenated Organic Liquids - Standard Operating Procedure - Braun Research Group. (n.d.).
  • Organic Solvents. (n.d.). Cornell EHS.
  • Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. (1987, December). U.S. Environmental Protection Agency.
  • Halogenated Solvents in Laboratories. (n.d.). Campus Operations, Temple University.
  • Laboratory Safety Guidelines. (n.d.). Institute for Molecular Biology & Biophysics.
  • 2-(4-iodophenyl)-8H-imidazo[1,2-c]pyrimidin-5-one. (n.d.). PubChem.
  • Safety Data Sheet. (2009, October 2). Fisher Scientific.
  • Safety Data Sheet. (2025, July 29). Sigma-Aldrich.
  • Safety Data Sheet. (2025, August 5). Sigma-Aldrich.
  • This compound-3-CARBALDEHYDE Product Description. (n.d.). ChemicalBook.
  • Chemistry Lab Safety Rules. (n.d.). PozeSCAF.
  • 2-(4-Iodophenyl)-7-(trifluoromethyl)imidazo[1,2-a]pyridine. (n.d.). EvitaChem.
  • Iodine - Hazardous Substance Fact Sheet. (n.d.). New Jersey Department of Health.
  • Environmental Health and Safety Disposal of Iodine. (2023, April). Case Western Reserve University.
  • Imidazo(1,2-a)pyridine. (n.d.). PubChem.
  • Production, Import/Export, Use, and Disposal. (n.d.). Agency for Toxic Substances and Disease Registry.
  • 3-Iodo-2-(4-iodophenyl)imidazo[1,2-a]pyridine. (n.d.). BLD Pharm.
  • Investigation of the Reaction for the Production of Imidazo[1,2-a]pyridine via ZnS-ZnFe2O4 Nanocatalyst. (2024, June 29). Nanomaterials Chemistry.
  • Synthetic Imidazopyridine-Based Derivatives as Potential Inhibitors against Multi-Drug Resistant Bacterial Infections: A Review. (n.d.). MDPI.
  • Pyridine - Safety Data Sheet. (n.d.). Carl ROTH.
  • Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. (n.d.). PubMed Central.
  • Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2‑a]pyridine Derivatives: In Vitro and In Silico Investigations. (2025, November 16). PubMed Central.
  • Management of Hazardous Waste Pharmaceuticals. (n.d.). U.S. Environmental Protection Agency.
  • The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. (2022, September 1). Asian Pacific Journal of Cancer Prevention.
  • Public Health Statement for Iodine. (n.d.). Agency for Toxic Substances and Disease Registry.
  • 4-Iodopyridine SDS, 15854-87-2 Safety Data Sheets. (n.d.). ECHEMI.
  • 3-Fluoro-2-(4-iodophenyl)imidazo[1,2-a]pyridine. (n.d.). BLD Pharm.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.